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  • Product: N-Desferriferrichrome
  • CAS: 34787-28-5

Core Science & Biosynthesis

Foundational

N-Desferriferrichrome: A Comprehensive Technical Guide to its Chemical Structure and Properties

Abstract N-Desferriferrichrome, the iron-free form of the fungal siderophore ferrichrome, is a cyclic hexapeptide of significant interest to researchers in microbiology, bioinorganic chemistry, and drug development. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Desferriferrichrome, the iron-free form of the fungal siderophore ferrichrome, is a cyclic hexapeptide of significant interest to researchers in microbiology, bioinorganic chemistry, and drug development. Its intricate structure, characterized by a flexible peptide backbone and three hydroxamate moieties primed for iron chelation, underpins its crucial role in fungal iron acquisition and metabolism. This technical guide provides an in-depth exploration of the chemical structure of N-Desferriferrichrome, from its fundamental composition to its three-dimensional conformation. We will delve into the experimental methodologies employed for its structural elucidation, its biosynthesis via non-ribosomal peptide synthetases, and its biological functions. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in the study and application of siderophores.

Introduction: The Significance of Siderophores and N-Desferriferrichrome

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes, including respiration, DNA synthesis, and various enzymatic reactions.[1] Despite its abundance in the Earth's crust, the bioavailability of iron in aerobic environments is severely limited due to the formation of insoluble ferric (Fe³⁺) hydroxides. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and secretion of low-molecular-mass, high-affinity iron chelators known as siderophores.[1]

N-Desferriferrichrome is the apo-form of ferrichrome, a prominent member of the hydroxamate class of siderophores produced by various fungi, including species of Aspergillus, Ustilago, and Penicillium.[2][3] In its iron-bound state (ferrichrome), it serves as a shuttle for iron uptake into the fungal cell. The study of N-Desferriferrichrome is paramount for understanding the fundamental mechanisms of fungal iron metabolism, which is intrinsically linked to fungal growth, development, and virulence.[4][5] Furthermore, the unique chelating properties of siderophores have garnered significant attention in the field of drug development, with potential applications as antimicrobial agents and in chelation therapy.

This guide will provide a detailed technical overview of the chemical structure of N-Desferriferrichrome, offering insights into its composition, connectivity, and conformational dynamics.

The Chemical Architecture of N-Desferriferrichrome

The chemical identity of N-Desferriferrichrome is defined by its elemental composition and the specific arrangement of its constituent atoms.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₅N₉O₁₂[6][7]
Molecular Weight 687.7 g/mol [6]
CAS Number 34787-28-5[2][6]
A Cyclic Hexapeptide Core

At its heart, N-Desferriferrichrome is a cyclic hexapeptide.[6][8] This means it is composed of six amino acid residues linked together in a ring by peptide bonds. The constituent amino acids are:

  • Three residues of L-Glycine (Gly): The simplest amino acid, providing flexibility to the peptide backbone.

  • Three residues of L-N⁵-acetyl-N⁵-hydroxyornithine (Orn(Ac,OH)): A non-proteinogenic amino acid derivative that is the key to N-Desferriferrichrome's function.

The precise sequence of these amino acids in the cyclic structure is crucial for its overall topology. While early descriptions were sometimes ambiguous, detailed structural studies have revealed an alternating pattern of glycine and modified ornithine residues. The most commonly accepted sequence is cyclo(-Gly-Orn(Ac,OH)-Orn(Ac,OH)-Gly-Gly-Orn(Ac,OH)-) .

The Hydroxamate Groups: Iron-Binding Warheads

The defining functional feature of N-Desferriferrichrome is the presence of three hydroxamate groups (-C(=O)N(OH)-). These groups are located on the side chains of the three N⁵-acetyl-N⁵-hydroxyornithine residues.[1] The hydroxamate functional group is a powerful bidentate ligand for ferric iron, meaning that each hydroxamate group can form two coordinate bonds with a single Fe³⁺ ion. The presence of three such groups within a single molecule allows N-Desferriferrichrome to act as a hexadentate chelator, capable of forming a highly stable, octahedrally coordinated complex with ferric iron.[1][9]

The chelation process involves the deprotonation of the hydroxylamine nitrogen, creating a negatively charged oxygen atom that, along with the carbonyl oxygen, binds to the positively charged Fe³⁺ ion. This high affinity for ferric iron is the cornerstone of its biological function as a siderophore.

cluster_hydroxamate Hydroxamate Group cluster_chelation Iron Chelation C C O O C->O N N C->N R1 R' C->R1 OH OH N->OH R2 R'' N->R2 Fe Fe³⁺ O1 O Fe->O1 O2 O Fe->O2 O3 O Fe->O3 O4 O Fe->O4 O5 O Fe->O5 O6 O Fe->O6

Figure 1. The hydroxamate functional group and its octahedral coordination with a ferric iron ion.

Three-Dimensional Conformation: A Tale of Flexibility

A critical aspect of N-Desferriferrichrome's chemical nature is its three-dimensional structure, which undergoes a significant transformation upon binding to iron.

The Flexible Apo-Form: N-Desferriferrichrome

In the absence of iron, N-Desferriferrichrome exists in a relatively flexible and disordered conformation in solution.[10] Nuclear Magnetic Resonance (NMR) studies have shown that it does not adopt a single, rigid structure but rather exists as an equilibrium of at least two interconverting conformers.[10] This conformational flexibility is a key characteristic of the apo-siderophore, allowing the hydroxamate groups to be readily available for capturing an iron atom from the environment.

The Rigid Holo-Form: Ferrichrome

Upon chelation of a ferric iron atom, the molecule undergoes a dramatic conformational change, folding into a highly organized and rigid structure known as ferrichrome.[9][10] The three hydroxamate groups arrange themselves to form a near-perfect octahedral coordination sphere around the central iron atom.[9] This rigid, compact structure is essential for its recognition and transport by specific membrane receptors on the fungal cell surface.

Desferri N-Desferriferrichrome (Flexible, Disordered) Ferri Ferrichrome (Rigid, Ordered) Desferri->Ferri Chelation Fe + Fe³⁺ Ferri->Desferri Iron Release (Reduction to Fe²⁺)

Figure 2. Conformational change of N-Desferriferrichrome upon iron binding.

Structural Elucidation: Experimental Methodologies

The determination of the chemical structure of N-Desferriferrichrome and its iron-bound form has been achieved through a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the solution-state structure and dynamics of N-Desferriferrichrome.[10]

  • ¹H and ¹³C NMR: These techniques are used to identify the individual amino acid residues and their chemical environments. The chemical shifts of the protons and carbons in the peptide backbone and side chains provide detailed information about the local electronic structure.

  • 2D NMR Techniques (COSY, TOCSY, NOESY): These experiments are crucial for determining the connectivity of atoms within the molecule and the spatial proximity of different protons. NOESY (Nuclear Overhauser Effect Spectroscopy) data, in particular, provides through-space distance constraints that are used to model the three-dimensional conformation of the peptide.[10]

Experimental Protocol: 1D and 2D NMR Analysis of N-Desferriferrichrome

  • Sample Preparation: Dissolve 1-5 mg of purified N-Desferriferrichrome in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or water (D₂O) with a co-solvent if necessary.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum at a high field strength (e.g., 500 MHz or greater) to achieve optimal signal dispersion.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, this may require a longer acquisition time or a higher sample concentration.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within individual amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system, which is particularly useful for assigning amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information for determining the 3D structure. A mixing time of 100-300 ms is typically used.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing the peptide.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra to assign chemical shifts, determine coupling constants, and identify through-space NOE correlations. Use the NOE-derived distance restraints in molecular modeling software to generate a family of solution structures consistent with the experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of N-Desferriferrichrome and for obtaining information about its amino acid sequence through fragmentation analysis.[8]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is used to generate intact molecular ions of N-Desferriferrichrome, allowing for the precise determination of its molecular weight.[11]

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide sequence information. The fragmentation pattern can reveal the order of the amino acid residues in the cyclic peptide.[8]

Experimental Protocol: LC-MS/MS Analysis of N-Desferriferrichrome

  • Sample Preparation: Dissolve a small amount of purified N-Desferriferrichrome in a solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid.

  • Liquid Chromatography (LC) Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Elute the compound using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an acid modifier (e.g., 0.1% formic acid).

  • Mass Spectrometry (MS) Detection: The eluent from the HPLC is directed into the electrospray ionization source of a mass spectrometer. Acquire full scan MS data to identify the molecular ion of N-Desferriferrichrome ([M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS) Analysis: In a separate or data-dependent experiment, select the molecular ion of N-Desferriferrichrome for fragmentation. Acquire the MS/MS spectrum.

  • Data Analysis: Analyze the MS/MS spectrum to identify fragment ions corresponding to the loss of amino acid residues or parts of the side chains. This fragmentation pattern can be used to confirm the amino acid sequence.

X-ray Crystallography

While obtaining high-quality crystals of the flexible N-Desferriferrichrome molecule is challenging, X-ray crystallography has been successfully applied to the rigid iron-bound form, ferrichrome.[9] The resulting crystal structure provides a detailed, atomic-resolution picture of the molecule's conformation when it is actively engaged in iron binding. This has been invaluable for understanding the precise coordination geometry of the iron center and the overall topology of the siderophore-iron complex.

Biosynthesis: A Non-Ribosomal Assembly Line

N-Desferriferrichrome is synthesized not by the ribosome, but by large, multi-domain enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPSs) .[4] This pathway allows for the incorporation of non-proteinogenic amino acids like N⁵-acetyl-N⁵-hydroxyornithine.

The biosynthesis can be conceptually broken down into three key stages:

  • Precursor Modification: The synthesis begins with the modification of the proteinogenic amino acid L-ornithine.

    • A monooxygenase enzyme hydroxylates the terminal amino group of the ornithine side chain to form N⁵-hydroxyornithine.

    • An N-acetyltransferase then adds an acetyl group to the newly formed hydroxylamine, yielding N⁵-acetyl-N⁵-hydroxyornithine.

  • NRPS-Mediated Assembly: The modified ornithine and glycine residues are then assembled by the NRPS machinery. NRPSs function as molecular assembly lines, with distinct domains responsible for recognizing, activating, and linking the amino acid building blocks in a specific sequence.

  • Cyclization and Release: Once the linear hexapeptide has been assembled, a specialized domain of the NRPS catalyzes the cyclization of the peptide, releasing the final N-Desferriferrichrome molecule.

Ornithine L-Ornithine Monooxygenase Monooxygenase Ornithine->Monooxygenase Hydroxyornithine N⁵-hydroxyornithine Monooxygenase->Hydroxyornithine Acetyltransferase N-acetyltransferase Hydroxyornithine->Acetyltransferase Modified_Ornithine N⁵-acetyl-N⁵-hydroxyornithine Acetyltransferase->Modified_Ornithine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modified_Ornithine->NRPS Glycine L-Glycine Glycine->NRPS Linear_Peptide Linear Hexapeptide NRPS->Linear_Peptide Cyclization Cyclization Domain Linear_Peptide->Cyclization Desferriferrichrome N-Desferriferrichrome Cyclization->Desferriferrichrome

Figure 3. Simplified workflow of N-Desferriferrichrome biosynthesis.

Biological Function and Significance

The chemical structure of N-Desferriferrichrome is exquisitely tailored for its biological role as an iron scavenger. Its primary function is to sequester ferric iron from the extracellular environment and facilitate its transport into the fungal cell.[1] Once inside the cell, the iron can be released from the ferrichrome complex, often through a reductive mechanism that converts Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The resulting N-Desferriferrichrome can then be recycled for further iron uptake.

Beyond its role in iron transport, ferrichrome biosynthesis is also implicated in intracellular iron storage, fungal development, and virulence.[4][5] The ability to efficiently acquire iron is a critical factor for pathogenic fungi in establishing an infection within a host organism.

Conclusion

N-Desferriferrichrome represents a fascinating example of a highly specialized natural product. Its chemical structure, a cyclic hexapeptide featuring three strategically positioned hydroxamate groups, is a testament to the elegant solutions that nature has evolved to overcome fundamental biochemical challenges. The conformational flexibility of the iron-free form, which transitions to a rigid, highly organized structure upon iron chelation, is a key determinant of its function. A thorough understanding of the chemical structure of N-Desferriferrichrome, as detailed in this guide, is essential for researchers seeking to unravel the complexities of microbial iron metabolism and to harness the potential of siderophores in medicine and biotechnology.

References

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural product reports, 27(5), 637–657. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169636, N-Desferriferrichrome. Retrieved from [Link].

  • Gondol, D., & van der Helm, D. (1990). The solution conformations of ferrichrome and deferriferrichrome determined by 1H-NMR spectroscopy and computational modeling. Biopolymers, 30(3-4), 239–256. [Link]

  • Winkelmann, G. (2002). Fungal siderophores: structures, functions and applications. Mycological Research, 106(6), 619-632.
  • ChemBK. (n.d.). Desferrichrome. Retrieved from [Link]

  • Kuo, Y. T., Li, T. F., & Li, Y. S. (2020). The fungal siderophore (desferriferrichrome) and its structural analogues. ResearchGate. [Link]

  • Wikipedia. (2023, December 1). Ferrichrome. [Link]

  • Wang, L., et al. (2024). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry. [Link]

  • van der Helm, D., Baker, J. R., Eng-Wilmot, D. L., Hossain, M. B., & Loghry, R. A. (1980). Crystal structure of ferrichrome and a comparison with the structure of ferrichrome A. Journal of the American Chemical Society, 102(12), 4224–4231. [Link]

  • Bushley, K. F., Ripoll, D. R., & Turgeon, B. G. (2008). Module evolution and substrate specificity of fungal nonribosomal peptide synthetases involved in siderophore biosynthesis. BMC Evolutionary Biology, 8, 328.
  • Challis, G. L. (2014).
  • Schrettl, M., et al. (2022). Ferrichrome, a fungal-type siderophore, confers high ammonium tolerance to fission yeast. PLoS Genetics, 18(10), e1010461.
  • Renshaw, J. C., et al. (2002). Fungal siderophores: structures, functions and applications. Mycological Research, 106(10), 1123-1142.
  • RCSB PDB. (n.d.). 1FCP: FERRIC HYDROXAMATE UPTAKE RECEPTOR (FHUA) FROM E.COLI IN COMPLEX WITH BOUND FERRICHROME-IRON. Retrieved from [Link]

  • Zhu, M., & Wang, Y. (2017). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. Journal of Inorganic Biochemistry, 171, 45-52.

Sources

Exploratory

Deferriferrichrome: A Technical Guide to its Discovery, Biology, and Therapeutic Potential

Abstract Deferriferrichrome, the iron-free form of the siderophore ferrichrome, represents a cornerstone in our understanding of microbial iron acquisition. First isolated in 1952, this cyclic hexapeptide has been the su...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Deferriferrichrome, the iron-free form of the siderophore ferrichrome, represents a cornerstone in our understanding of microbial iron acquisition. First isolated in 1952, this cyclic hexapeptide has been the subject of extensive research, revealing intricate details of its biosynthesis, iron-binding properties, and transport mechanisms. This technical guide provides an in-depth exploration of deferriferrichrome, from its historical discovery to its modern applications in drug development. We will delve into the molecular intricacies of its structure and biosynthesis, detail the experimental methodologies used to elucidate its function, and explore its emerging role as a "Trojan horse" for delivering antibiotics to combat multidrug-resistant bacteria. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal siderophore.

The Dawn of Siderophore Biology: Discovery and Historical Context

The story of deferriferrichrome begins with the pioneering work of J.B. Neilands. In 1952, Neilands reported the isolation of a crystalline, iron-containing compound from the rust fungus Ustilago sphaerogena, which he named ferrichrome.[1] Initially, its biological role was not fully understood. However, in a landmark 1957 publication, Neilands proposed that ferrichrome acts as an iron transport agent, a concept that laid the foundation for the entire field of siderophore biology.[2][3] He observed that the production of the iron-free ligand, deferriferrichrome, was significantly increased under iron-deficient conditions, suggesting its role in scavenging this essential nutrient from the environment.[4]

Pioneering Isolation and Purification Protocol

The original methods employed by Neilands, while rudimentary by today's standards, were elegantly effective and established a blueprint for siderophore isolation. The general principles of this early protocol are outlined below, providing valuable insight into the foundational techniques of natural product chemistry.

Experimental Protocol: Conceptual Recreation of Early Deferriferrichrome Isolation

  • Fungal Culture: Ustilago sphaerogena is cultured in a defined, iron-deficient medium to induce the overproduction of deferriferrichrome. Key to this process is the careful control of iron levels, as even trace amounts can suppress siderophore biosynthesis.[5]

  • Solvent Extraction: The culture filtrate, containing the secreted deferriferrichrome, is extracted with an organic solvent such as a mixture of phenol and chloroform.

  • Phase Separation: The organic phase, now containing the deferriferrichrome, is separated from the aqueous phase.

  • Back Extraction: The deferriferrichrome is then back-extracted into an aqueous phase by adjusting the pH.

  • Crystallization: The aqueous solution is concentrated, and the deferriferrichrome is crystallized, often as its iron complex (ferrichrome) by the addition of a ferric iron salt.

  • Purification: Early purification methods relied on techniques like fractional crystallization and later, column chromatography on silica gel.[6]

This pioneering work not only led to the discovery of deferriferrichrome but also established the fundamental principle of iron-regulated biosynthesis, a hallmark of siderophore systems.[4]

The Molecular Architecture: Structure and Physicochemical Properties

Deferriferrichrome is a cyclic hexapeptide with a molecular formula of C₂₇H₄₂N₉O₁₂.[1] Its structure consists of a repeating sequence of three glycine residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues. The three hydroxamate groups, derived from the modified ornithine residues, are the key functional components responsible for its high affinity and specificity for ferric iron (Fe³⁺).

The iron-bound form, ferrichrome, exhibits near-perfect octahedral coordination geometry, with the six oxygen atoms of the three hydroxamate groups binding to the central Fe³⁺ ion.[1] This stable complexation is crucial for its biological function of sequestering and transporting iron.

Elucidation of Structure: The Synergy of Spectroscopy and Crystallography

The determination of the three-dimensional structure of deferriferrichrome and its iron complex was a significant achievement, relying on the complementary techniques of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

  • X-ray Crystallography: This technique provides a static, high-resolution snapshot of the molecule in its crystalline state. It was instrumental in confirming the cyclic hexapeptide backbone and the precise coordination of the iron atom by the hydroxamate oxygens in ferrichrome.[2]

  • NMR Spectroscopy: NMR provides detailed information about the structure and dynamics of molecules in solution. For deferriferrichrome, NMR studies have been crucial in determining the conformation of the peptide backbone in its iron-free and iron-bound states, revealing the conformational changes that occur upon iron binding.[9] Paramagnetic NMR studies of the iron-bound form have also provided insights into the electronic structure of the complex.[10]

Caption: Octahedral coordination of Fe³⁺ by the six oxygen atoms of the three hydroxamate groups in ferrichrome.

The Assembly Line: Biosynthesis of Deferriferrichrome

The biosynthesis of deferriferrichrome is a fascinating example of non-ribosomal peptide synthesis, a process that allows for the creation of complex peptides with structures not directly encoded in the genome. This pathway involves a series of enzymatic steps, with non-ribosomal peptide synthetases (NRPSs) playing a central role.[11][12]

The key steps in the biosynthesis of deferriferrichrome are:

  • Ornithine Hydroxylation: The pathway begins with the hydroxylation of L-ornithine at the Nδ-position, a reaction catalyzed by an L-ornithine-N⁵-monooxygenase.[13]

  • Acetylation: The resulting Nδ-hydroxyornithine is then acetylated by an N⁵-acyltransferase, forming Nδ-acetyl-Nδ-hydroxyornithine.[13][14]

  • Non-Ribosomal Peptide Synthesis: A large, multi-domain enzyme complex, a non-ribosomal peptide synthetase (NRPS), then sequentially links three molecules of Nδ-acetyl-Nδ-hydroxyornithine and three molecules of glycine to form the cyclic hexapeptide.[15][16] The NRPS functions as an assembly line, with different domains responsible for activating the amino acids, catalyzing peptide bond formation, and finally, cyclizing the linear peptide to yield deferriferrichrome.[17][18]

Biosynthesis_Workflow Ornithine L-Ornithine Hydroxyornithine Nδ-hydroxy-L-ornithine Ornithine->Hydroxyornithine L-ornithine-N⁵-monooxygenase Acetylhydroxyornithine Nδ-acetyl-Nδ-hydroxy-L-ornithine Hydroxyornithine->Acetylhydroxyornithine N⁵-acyltransferase NRPS Non-Ribosomal Peptide Synthetase (NRPS) Acetylhydroxyornithine->NRPS Glycine Glycine Glycine->NRPS Deferriferrichrome Deferriferrichrome NRPS->Deferriferrichrome Cyclization

Caption: Simplified workflow of deferriferrichrome biosynthesis.

Investigating Biosynthesis: Genetic and Biochemical Approaches

Our understanding of the deferriferrichrome biosynthetic pathway has been greatly advanced through a combination of genetic and biochemical techniques.

Experimental Protocol: Gene Knockout and Analysis of Siderophore Production

  • Gene Identification: The genes encoding the biosynthetic enzymes are identified through genome sequencing and homology searches.

  • Gene Knockout: A target gene, for example, the one encoding the NRPS, is deleted from the fungal genome using techniques like homologous recombination.

  • Culture and Extraction: The wild-type and mutant fungal strains are cultured under iron-deficient conditions. The culture supernatants are then extracted.

  • HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The absence of the deferriferrichrome peak in the mutant strain, compared to its presence in the wild-type, confirms the role of the deleted gene in its biosynthesis.[15]

The Gatekeepers: Iron Uptake and Intracellular Release

Once secreted, deferriferrichrome binds to extracellular Fe³⁺ with high affinity, forming the stable ferrichrome complex. This complex is then recognized and transported into the microbial cell by specific membrane-bound receptors. In Gram-negative bacteria like E. coli, the FhuA protein in the outer membrane serves as the primary receptor for ferrichrome.[19] In yeast, members of the ARN family of transporters are responsible for ferrichrome uptake.[1]

Following transport into the cell, the iron must be released from the ferrichrome complex to be utilized by the cell. This is typically achieved through the reduction of Fe³⁺ to the more soluble Fe²⁺, which has a much lower affinity for the siderophore.[1]

Probing the Transport Mechanism: Radiolabeled Uptake Assays

Radiolabeled iron uptake assays are a powerful tool for studying the kinetics and specificity of siderophore-mediated iron transport.

Experimental Protocol: ⁵⁵Fe-Ferrichrome Uptake Assay

  • Preparation of ⁵⁵Fe-Ferrichrome: The radioactive isotope ⁵⁵Fe is chelated by deferriferrichrome to produce ⁵⁵Fe-ferrichrome.

  • Cell Culture: The microbial cells of interest are grown to a specific density in an iron-deficient medium to induce the expression of the ferrichrome transport system.

  • Uptake Assay: The cells are incubated with ⁵⁵Fe-ferrichrome for various time points.

  • Separation and Scintillation Counting: At each time point, the cells are rapidly separated from the medium by filtration. The radioactivity associated with the cells is then measured using a scintillation counter.

  • Data Analysis: The rate of ⁵⁵Fe uptake is calculated and can be used to determine kinetic parameters such as the Kₘ and Vₘₐₓ of the transport system.

A New Frontier: Deferriferrichrome in Drug Development

The high specificity of siderophore transport systems has made them attractive targets for the development of novel therapeutic strategies, particularly for combating antibiotic-resistant bacteria.

The "Trojan Horse" Strategy: Siderophore-Antibiotic Conjugates

The "Trojan horse" approach involves linking an antibiotic to a siderophore, such as deferriferrichrome. The resulting conjugate is recognized by the bacterial siderophore transport system and actively transported into the cell, bypassing the outer membrane permeability barrier that often confers antibiotic resistance. Once inside the cell, the antibiotic is released and can exert its therapeutic effect.

This strategy has shown great promise, with several siderophore-antibiotic conjugates demonstrating potent activity against multidrug-resistant pathogens.

Conjugate ComponentExampleTarget Organism(s)Reported MIC Range (µg/mL)
Siderophore Deferriferrichrome analoguePseudomonas aeruginosa2-4
Catechol-based siderophoreEnterobacteriaceae0.25-8
Antibiotic MonosulfactamGram-negative bacteria0.12-8
CephalosporinEnterobacteriaceae, P. aeruginosa4-16

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific bacterial strain and testing conditions.[8][20][21][22][23]

Potential for Treating Iron Overload Disorders

While not its primary application, the strong iron-chelating properties of deferriferrichrome and its analogues suggest a potential role in the treatment of iron overload disorders, such as hemochromatosis. The current standard of care often involves the use of other siderophores like deferoxamine. Further research into the pharmacokinetics and toxicity of deferriferrichrome-based chelators is warranted to explore this therapeutic avenue.

Conclusion and Future Perspectives

From its humble beginnings as a "fungal growth factor," deferriferrichrome has emerged as a central player in our understanding of microbial iron metabolism. The elegant chemistry of its iron chelation, the complexity of its biosynthetic machinery, and the specificity of its transport systems continue to inspire scientific inquiry. Looking ahead, the unique properties of deferriferrichrome and other siderophores hold immense promise for addressing some of the most pressing challenges in medicine, particularly the rise of antibiotic resistance. The "Trojan horse" strategy is a testament to the power of harnessing natural biological processes for therapeutic innovation. As our understanding of the intricate dance between microbes and metals deepens, so too will our ability to leverage these fundamental interactions for the betterment of human health.

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Foundational

The N-Desferriferrichrome Biosynthesis Pathway in Fungi: A Core Cellular Process and Antifungal Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Iron is an indispensable nutrient for nearly all life, yet its acquisition poses a significant challenge due to its low...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for nearly all life, yet its acquisition poses a significant challenge due to its low solubility. Fungi have evolved sophisticated mechanisms to overcome this, primarily through the synthesis and secretion of high-affinity iron chelators known as siderophores. The ferrichrome family, particularly N-desferriferrichrome, represents a critical class of intracellular siderophores responsible for iron storage and distribution, playing a vital role in fungal viability, stress resistance, and pathogenesis.[1][2][3] This technical guide provides a comprehensive overview of the N-desferriferrichrome biosynthesis pathway, detailing the core enzymatic steps from the precursor L-ornithine to the final cyclic hexapeptide. We will explore the intricate genetic regulation governed by the SreA-HapX feedback loop and present validated experimental protocols for pathway investigation. This document is intended for researchers in mycology, biochemistry, and drug development, offering insights into a pathway that is not only fundamental to fungal biology but also presents a promising target for novel antifungal therapeutics.

Introduction: The Centrality of Iron and the Role of Ferrichromes

Iron's ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an essential cofactor for a multitude of cellular enzymes involved in respiration, DNA synthesis, and detoxification of reactive oxygen species. However, in an aerobic environment at physiological pH, iron exists predominantly as insoluble ferric hydroxides, rendering it largely unavailable.[4] Fungi employ a dual-strategy for high-affinity iron acquisition: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition (SIA).[5][6][7]

While extracellular siderophores like fusarinines and coprogens are secreted to scavenge environmental iron, the ferrichrome family serves primarily as intracellular vehicles for iron storage and transport.[1][3][5] N-desferriferrichrome (the iron-free form) is a cyclic hexapeptide composed of three N⁵-acetyl-N⁵-hydroxy-L-ornithyl residues and three smaller amino acids, typically glycine or serine.[7][8] Its synthesis is paramount for proper iron homeostasis, preventing the toxic accumulation of free iron which can catalyze the formation of damaging hydroxyl radicals.[9] In pathogenic fungi such as Aspergillus fumigatus, this pathway is directly linked to virulence, making its components attractive targets for drug development.[9][10]

The Core Biosynthetic Pathway: A Three-Stage Enzymatic Cascade

The assembly of N-desferriferrichrome is a highly orchestrated process involving three key enzymatic stages: precursor hydroxylation, acylation, and non-ribosomal peptide synthesis.

Stage 1: L-Ornithine N⁵-Oxygenase - The Commitment Step

The biosynthetic journey begins with the amino acid L-ornithine. The first committed and rate-limiting step is the N⁵-hydroxylation of L-ornithine to yield N⁵-hydroxyornithine.[11][12][13] This reaction is catalyzed by a flavin-dependent monooxygenase, L-ornithine N⁵-oxygenase.[14]

  • Enzyme: L-Ornithine N⁵-Oxygenase

  • Genes: sidA (Aspergillus spp.), sid1 (Ustilago maydis), sib2 (Schizosaccharomyces pombe)[3][9][10]

  • Significance: This enzyme is the gateway to all hydroxamate siderophore biosynthesis in many fungi.[6][9] Deletion of the sidA gene in A. fumigatus completely abrogates the production of both extracellular and intracellular siderophores, rendering the fungus avirulent.[10][15]

Stage 2: N⁵-Acetylation - The Branching Point and a Locus of Complexity

Following hydroxylation, the N⁵-hydroxyornithine intermediate is acylated. For the synthesis of ferrichrome-type siderophores, this involves the transfer of an acetyl group from acetyl-CoA to form N⁵-acetyl-N⁵-hydroxyornithine.[7][13] This step is catalyzed by one or more N-acetyltransferases.

  • Enzyme: N⁵-hydroxyornithine:acetyl-CoA-N⁵-transacylase

  • Genes:

    • sidL : Identified in A. fumigatus, SidL is a GCN5-related N-acetyltransferase (GNAT) that performs this acetylation.[16][17] Interestingly, its expression is largely constitutive and not regulated by iron levels. Inactivation of sidL blocks ferricrocin biosynthesis under iron-replete conditions but only decreases it during iron starvation, pointing to the existence of a compensatory enzyme.[16][18]

    • sidF : Initially characterized as the transacylase for fusarinine C biosynthesis (incorporating an anhydromevalonyl group), recent evidence has revealed SidF to be a bifunctional enzyme.[19] It can also utilize acetyl-CoA to produce N⁵-acetyl-N⁵-hydroxyornithine, thus contributing to the ferrichrome pool. This dual functionality explains why a sidL knockout is not completely deficient in ferrichrome synthesis under all conditions.[19][20]

The cytosolic localization of SidL and the peroxisomal localization of SidF suggest a complex spatial regulation and metabolic interdependence between the two major siderophore classes.[16][19]

Stage 3: Non-Ribosomal Peptide Synthetase (NRPS) - The Assembly Line

The final stage is the assembly of the cyclic hexapeptide from its constituent amino acids. This process is orchestrated by a large, multimodular enzyme known as a non-ribosomal peptide synthetase (NRPS), which functions as a programmable assembly line without a ribosomal template.[3][13][21]

  • Enzyme: Ferrichrome Synthetase

  • Genes: sidC (Aspergillus spp.), sib1 (S. pombe), Ao415 (Arthrobotrys oligospora)[3][22][23]

  • Mechanism: The SidC NRPS is responsible for the construction of ferricrocin (a common ferrichrome variant).[22] It iteratively incorporates three molecules of N⁵-acetyl-N⁵-hydroxyornithine along with other specified amino acids (e.g., glycine, serine) and catalyzes the formation of peptide bonds, culminating in a final cyclization and release of the N-desferriferrichrome molecule.[4][22][24] Fungal siderophore NRPSs are known for their non-colinear and iterative programming, distinguishing them from canonical bacterial NRPSs.[1][4]

dot digraph "N-Desferriferrichrome Biosynthesis Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end_dot Caption: Core enzymatic steps in N-desferriferrichrome biosynthesis.

Genetic Regulation: The SreA-HapX Negative Feedback Loop

To maintain iron homeostasis and prevent toxicity, the N-desferriferrichrome biosynthesis pathway is meticulously regulated at the transcriptional level. In filamentous fungi, this control is primarily mediated by a negative feedback loop involving two key transcription factors: SreA and HapX.[5][25][26]

  • Under Iron-Replete Conditions (+Fe): The GATA-type transcription factor SreA is active and represses the expression of iron uptake genes, including the siderophore biosynthesis genes (sidA, sidC, etc.).[25][27] SreA also represses the gene encoding the transcription factor HapX.[25]

  • Under Iron-Depleted Conditions (-Fe): The bZIP transcription factor HapX is activated. HapX forms a complex with the CCAAT-binding complex (CBC) to activate the expression of siderophore biosynthesis genes.[25] Simultaneously, the HapX-CBC complex represses the expression of the sreA gene, thus relieving the repression on the iron acquisition machinery.[25][28] This elegant feedback loop ensures a rapid and robust response to changes in iron availability.

dot digraph "SreA-HapX Regulatory Circuit" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=tee, color="#EA4335"];

} end_dot Caption: The SreA-HapX negative feedback loop controlling iron homeostasis.

Summary of Key Biosynthetic Components

Component Gene (Exemplar Species) Function References
L-Ornithine N⁵-OxygenasesidA (A. fumigatus)Hydroxylates L-ornithine (First committed step)[9][10][15]
TransacetylasesidL (A. fumigatus)Acetylates N⁵-hydroxyornithine[16][17][18]
Dual-function TransacylasesidF (A. fumigatus)Acetylates N⁵-hydroxyornithine; Acylates for FusTS[19][20]
NRPSsidC (A. fumigatus)Assembles and cyclizes the hexapeptide[9][22]
GATA-type RepressorsreA (A. nidulans)Represses iron uptake genes in high iron[25][26][27]
bZIP ActivatorhapX (A. nidulans)Activates iron uptake genes in low iron[5][25][28]

Experimental Methodologies: A Self-Validating Approach

Investigating the N-desferriferrichrome pathway requires robust and reproducible methodologies. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Functional Gene Analysis via Knockout and Complementation

This protocol validates the function of a target gene (e.g., sidC) in siderophore biosynthesis. The logic is that deleting the gene should create a specific phenotype (loss of production) that is fully restored by reintroducing a functional copy of the gene.

Workflow:

  • Construct Deletion Cassette: Amplify ~1kb regions flanking the target gene's open reading frame (ORF). Ligate these flanking regions on either side of a selectable marker (e.g., pyrG or hygromycin resistance).

  • Protoplast Transformation: Generate fungal protoplasts and transform with the deletion cassette using PEG-mediated fusion.

  • Screen Transformants: Select transformants on appropriate media. Screen for homologous recombination events using PCR with primers outside the integration site and inside the marker gene. Confirm with Southern blot analysis.

  • Phenotypic Analysis: Grow the wild-type (WT), knockout mutant (ΔsidC), and a complemented strain (ΔsidC+sidC) in iron-depleted liquid media.

  • Siderophore Extraction & Analysis: Analyze culture supernatants and mycelial extracts for the presence or absence of N-desferriferrichrome using reverse-phase HPLC.[5][6] The ΔsidC mutant should show a complete loss of the corresponding peak, while the WT and complemented strains should show normal production.

  • Virulence Assay (Optional): For pathogenic fungi, test the virulence of all three strains in a relevant infection model (e.g., murine model of aspergillosis).[10] The ΔsidC mutant is expected to show attenuated virulence.

dot digraph "Gene Knockout Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end_dot Caption: Self-validating workflow for functional gene analysis.

Protocol 2: In Vitro Assay for L-Ornithine N⁵-Oxygenase (SidA)

This assay directly measures the activity of the pathway's gateway enzyme, which is critical for characterizing inhibitors.

  • Enzyme Source: Heterologously express and purify the SidA protein from E. coli.[14]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing L-ornithine, NADPH, FAD, and the purified SidA enzyme.

  • Initiate Reaction: Start the reaction by adding the enzyme. Incubate at an optimal temperature (e.g., 30°C).

  • Monitor Activity: Measure the consumption of NADPH spectrophotometrically at 340 nm. The rate of NADPH oxidation is directly proportional to enzyme activity.[14]

  • Controls: Run parallel reactions lacking L-ornithine (to measure background NADPH oxidase activity) and lacking the enzyme (to ensure no non-enzymatic reaction).

  • Kinetic Analysis: Vary the concentration of L-ornithine to determine kinetic parameters such as Kₘ and Vₘₐₓ. This is essential for evaluating the potency and mechanism of potential inhibitors.

Conclusion and Future Directions

The N-desferriferrichrome biosynthesis pathway is a cornerstone of fungal iron metabolism. Its intricate enzymatic machinery and tight regulation underscore its importance for fungal survival and virulence. The elucidation of this pathway has revealed several compelling targets for the development of novel antifungal agents. Specifically, enzymes with no human homologs, such as L-ornithine N⁵-oxygenase (SidA) and the NRPS SidC, represent prime candidates for targeted drug design.

Future research should focus on:

  • Structural Biology: Obtaining high-resolution crystal structures of the key enzymes (SidA, SidL, SidF, SidC) to facilitate structure-based drug design.

  • Inhibitor Screening: Developing high-throughput screens to identify small molecules that specifically inhibit these enzymes.

  • Pathway Crosstalk: Further investigating the metabolic and spatial interplay between the ferrichrome and fusarinine biosynthetic pathways, particularly the dual role of SidF.

By continuing to unravel the complexities of this fundamental pathway, the scientific community can pave the way for a new generation of therapeutics to combat devastating fungal diseases.

References

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Exploratory

Whitepaper: The Pivotal Role of N-Desferriferrichrome in the Biology and Pathogenesis of Aspergillus

Abstract Iron is a fundamental cofactor for life, yet its excess is cytotoxic. Fungi, particularly the opportunistic pathogen Aspergillus, have evolved sophisticated iron acquisition and storage systems to navigate this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iron is a fundamental cofactor for life, yet its excess is cytotoxic. Fungi, particularly the opportunistic pathogen Aspergillus, have evolved sophisticated iron acquisition and storage systems to navigate this paradox. Central to intracellular iron management is a class of cyclic hexapeptide siderophores known as ferrichromes, with Ferricrocin (FC) being paramount in Aspergillus hyphae. This guide delves into the biology of its iron-free precursor, N-Desferriferrichrome (or Desferri-ferricrocin), from its biosynthesis and complex regulation to its multifaceted functions. We will explore its indispensable roles in intracellular iron storage and transport, oxidative stress resistance, fungal development, and virulence. Furthermore, this document provides detailed experimental protocols for studying these functions, offering a technical resource for researchers aiming to understand and exploit this critical pathway for therapeutic development.

The Iron Dilemma: A Double-Edged Sword for Aspergillus

For pathogenic fungi like Aspergillus fumigatus, the host environment is an iron-desert. The host actively sequesters iron via proteins like transferrin and lactoferrin as a primary defense mechanism. To survive and proliferate, Aspergillus must deploy high-affinity iron uptake systems. The fungus utilizes two primary strategies:

  • Reductive Iron Assimilation (RIA): This system reduces insoluble ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) at the cell surface for subsequent transport into the cell.

  • Siderophore-Mediated Iron Acquisition (SIA): Aspergillus biosynthesizes and secretes low-molecular-weight, high-affinity iron chelators called siderophores to scavenge environmental iron. This system is not only crucial for virulence but is also a key differentiator from its mammalian host, which does not produce siderophores.[1][2][3]

The Aspergillus Siderophore Arsenal: Extracellular Scavengers and Intracellular Managers

Aspergillus fumigatus produces four main siderophores, which can be broadly categorized based on their localization and function.[4] Understanding this division is critical to appreciating the specific role of N-Desferriferrichrome.

  • Extracellular Siderophores: These are secreted to capture iron from the environment.

    • Fusarinine C (FsC) and Triacetylfusarinine C (TAFC): These fusarinine-type siderophores are excreted to mobilize extracellular iron.[1][2][4] Their biosynthesis is essential for growth in iron-limited conditions and contributes significantly to virulence.[2]

  • Intracellular Siderophores: These are retained within the cell to manage the acquired iron.

    • Ferricrocin (FC): This is the primary intracellular siderophore used for iron storage and distribution within the hyphae.[1][4] Its iron-free form is N-Desferriferrichrome.

    • Hydroxyferricrocin (HFC): A hydroxylated derivative of FC, HFC is specifically tasked with storing iron in the asexual spores (conidia), acting as an iron reserve for germination.[1][2][4]

SiderophoreClassKey Biosynthetic Gene(s)Primary Biological Function
Triacetylfusarinine C (TAFC) ExtracellularsidF, sidDScavenging and uptake of environmental iron.[1][2]
Fusarinine C (FsC) ExtracellularsidDPrecursor to TAFC and iron scavenger.[4][5]
Ferricrocin (FC) IntracellularsidCHyphal iron storage, intracellular iron transport, oxidative stress resistance.[1][4][6]
Hydroxyferricrocin (HFC) Intracellular (Conidial)sidC (precursor)Conidial iron storage, crucial for germination and virulence initiation.[1][2][4]

Biosynthesis of N-Desferriferrichrome: A Targetable Pathway

The synthesis of N-Desferriferrichrome (Desferri-ferricrocin) is a multi-step enzymatic process that begins with a common precursor for all siderophores and then diverges.

  • The Committed Step: The pathway for all four major siderophores begins with the hydroxylation of L-ornithine, a reaction catalyzed by the essential enzyme L-ornithine N⁵-monooxygenase (SidA) .[3][5][7] The absolute requirement of SidA for siderophore biosynthesis makes it a critical virulence factor; A. fumigatus mutants lacking sidA are avirulent.[3][7]

  • Pathway Divergence: Following the initial step, the pathway splits. For intracellular siderophores, an acetyl group is transferred to N⁵-hydroxyornithine.

  • Peptide Assembly: The crucial step in forming the N-Desferriferrichrome backbone is catalyzed by the non-ribosomal peptide synthetase (NRPS) SidC .[1][8] This enzyme cyclizes three glycine residues and three N⁵-acetyl-N⁵-hydroxyornithine residues to form the final cyclic hexapeptide structure.[3][9] Inactivation of sidC specifically abrogates the production of FC and HFC.[1][2][10]

Siderophore Biosynthesis in Aspergillus cluster_intra Intracellular Pathway cluster_extra Extracellular Pathway Ornithine L-Ornithine SidA SidA Ornithine->SidA Hydroxylation Hydroxyornithine N⁵-Hydroxyornithine Acetyl_HO N⁵-acetyl-N⁵-hydroxyornithine + Glycine Hydroxyornithine->Acetyl_HO Acetylation Anhydro_HO N⁵-anhydromevalonyl-N⁵-hydroxyornithine Hydroxyornithine->Anhydro_HO Acylation (SidF) SidC SidC (NRPS) Acetyl_HO->SidC Assembly DFFC N-Desferriferrichrome (FC precursor) SidF_SidD SidF / SidD (NRPS) Anhydro_HO->SidF_SidD Assembly FsC Fusarinine C (FsC) SidA->Hydroxyornithine SidC->DFFC SidF_SidD->FsC

Caption: Divergent biosynthesis pathways for intra- and extracellular siderophores in Aspergillus.

Tight Regulation: The SreA-HapX Circuit

The expression of siderophore biosynthetic genes is exquisitely controlled by iron availability, primarily through a negative feedback loop involving two key transcription factors.[5][11]

  • SreA: A GATA-type transcription factor that acts as a repressor of iron uptake genes (including sidA and sidC) under iron-replete conditions.[6][9]

  • HapX: A bZIP transcription factor that activates iron uptake systems and represses iron-consuming pathways during periods of iron starvation.[5][11]

Under high-iron conditions, SreA is active and represses hapX and other iron acquisition genes. When iron is scarce, SreA is inactivated, allowing HapX to be expressed. HapX then activates the siderophore system and simultaneously represses sreA, locking the cell into an iron-acquisition mode.[5] This tight regulation ensures that the energetically expensive siderophore system is only active when needed, preventing toxic iron overload.

Iron Homeostasis Regulation SreA SreA (Repressor) HapX HapX (Activator) SreA->HapX Represses IronUptake Siderophore Biosynthesis (sidA, sidC, etc.) SreA->IronUptake Represses HapX->SreA Represses HapX->IronUptake IronConsuming Iron-Consuming Pathways (e.g., Heme Synthesis) HapX->IronConsuming Represses HighIron High Iron HighIron->SreA Activates LowIron Low Iron LowIron->HapX Activates HapX_act HapX HapX_act->IronUptake Activates

Caption: The SreA-HapX transcriptional circuit governing iron homeostasis in Aspergillus.

Core Biological Functions of N-Desferriferrichrome and Ferricrocin

The SidC-dependent pathway is not redundant; it is critical for distinct cellular processes that are central to fungal viability and virulence.

  • Intracellular Iron Storage and Detoxification: Once iron is acquired by extracellular siderophores or RIA, it must be safely stored. Ferricrocin (the Fe³⁺-bound form of N-Desferriferrichrome) serves as the primary intracellular iron cache.[4][6] This sequestration prevents the generation of reactive oxygen species (ROS) via the Fenton reaction, thereby mitigating iron-induced cytotoxicity.

  • Spatial Distribution of Iron: During fungal development, iron needs to be transported from vegetative hyphae, which are in contact with nutrients, to newly forming aerial structures like conidiophores. Ferricrocin acts as an intracellular shuttle, ensuring these developing structures receive the necessary iron for metabolic processes.[5]

  • Resistance to Oxidative Stress: Mutants lacking sidC (ΔsidC) show increased sensitivity to oxidative stress.[1][2] This is because the conidia, lacking their HFC iron stores, have impaired activity of iron-dependent enzymes like catalase A, which is a key component of the oxidative stress response.[1][10]

  • Germination and Asexual Development: The iron stored as HFC in conidia is a critical reserve. ΔsidC mutants, which cannot produce HFC, exhibit delayed germ tube formation under iron-limited conditions.[1] They are also deficient in asexual sporulation, underscoring the role of intracellular iron trafficking in development.[1][10]

  • Virulence Attenuation: While extracellular siderophores are crucial for establishing infection, intracellular siderophores are vital for sustaining it. In murine models of invasive aspergillosis, ΔsidC mutants show significantly reduced virulence compared to the wild-type strain.[1][2] This highlights that proper iron management, not just acquisition, is a key determinant of pathogenicity.

Experimental Methodologies for Siderophore Analysis

Investigating the function of N-Desferriferrichrome requires a combination of biochemical and genetic techniques. The following protocols provide a framework for such studies.

Protocol 1: Qualitative and Quantitative Analysis of Siderophore Production

Principle: The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. The CAS dye forms a stable, blue-colored complex with Fe³⁺. In the presence of a siderophore, which has a higher affinity for iron, the iron is sequestered from the dye, causing a color change from blue to orange/purple.[12][13]

A. CAS Agar Plate Assay (Qualitative)

  • Prepare CAS Agar: Prepare the CAS assay solution and a minimal growth medium separately and autoclave. Allow both to cool to ~50°C.

  • Mix and Pour: Carefully mix the CAS solution with the molten agar medium. The final medium will be blue. Pour into petri dishes.

    • Scientist's Note: The surfactant HDTMA in the standard CAS recipe can be toxic to some fungi. A modified recipe using a less toxic surfactant like DDAPS may be necessary for optimal growth.[14]

  • Inoculation: Inoculate the center of the plate with Aspergillus spores.

  • Incubation: Incubate at the appropriate temperature (e.g., 37°C for A. fumigatus) for 3-5 days.

  • Observation: A positive result is indicated by an orange or yellow halo around the fungal colony, where secreted siderophores have chelated the iron from the CAS dye. The diameter of the halo can be used as a semi-quantitative measure of production.[12]

B. Liquid CAS Shuttle Assay (Quantitative)

  • Culture Preparation: Grow Aspergillus in iron-limited liquid medium for 48-72 hours to induce siderophore production.

  • Supernatant Collection: Pellet the mycelia by centrifugation and collect the culture supernatant.

  • Assay Reaction: Mix 0.5 mL of culture supernatant with 0.5 mL of CAS assay solution in a cuvette.

  • Incubation and Measurement: Incubate at room temperature for 1 hour. Measure the absorbance at 630 nm.[13] A reference sample is prepared using uninoculated medium.

  • Calculation: Siderophore units are calculated as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[12]

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates different siderophore species based on their hydrophobicity, allowing for precise identification and quantification.

  • Sample Preparation: Collect culture supernatant as described above. For intracellular siderophores, mycelia must be harvested, washed, and lysed (e.g., by bead beating or sonication in a suitable buffer). The lysate is then clarified by centrifugation.

  • Solid-Phase Extraction (Optional but Recommended): To concentrate the sample and remove interfering compounds, pass the supernatant or lysate through a C18 Sep-Pak cartridge. Elute the bound siderophores with methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.

    • Detection: Monitor the eluate at two wavelengths: ~220 nm for the peptide bonds and ~435 nm for the iron-siderophore complex (ferric form). The iron-free forms (desferri-) will not absorb at 435 nm.

    • Scientist's Note: To analyze the iron-free and iron-bound forms, the sample can be split. One aliquot is injected directly, while the other is saturated with FeCl₃ prior to injection. The appearance of a peak at 435 nm after iron addition confirms its identity as a siderophore.

  • Quantification: Compare peak areas to those of purified siderophore standards (e.g., commercially available Ferrichrome or Ferricrocin) to determine concentrations.

Protocol 3: Functional Analysis via Gene Deletion

Principle: To definitively determine the biological function of N-Desferriferrichrome, the gene responsible for its synthesis (sidC) is deleted, and the resulting mutant phenotype is compared to the wild-type strain.

Experimental Workflow for Functional Genomics cluster_assays Phenotypic Assays Start Wild-Type Aspergillus Strain GeneDeletion Generate ΔsidC Mutant (Protoplast Transformation with Deletion Cassette) Start->GeneDeletion Verification Verify Deletion (Southern Blot / PCR) GeneDeletion->Verification Phenotyping Phenotypic Analysis Verification->Phenotyping IronGrowth Growth on Iron-Limited vs. Iron-Replete Media Phenotyping->IronGrowth StressTest Oxidative Stress Sensitivity (H₂O₂ / Menadione) Phenotyping->StressTest SiderophoreAnalysis Siderophore Profile (HPLC / CAS Assay) Phenotyping->SiderophoreAnalysis Virulence Virulence Assay (Murine Model of Aspergillosis) Phenotyping->Virulence Conclusion Elucidate Function of N-Desferriferrichrome IronGrowth->Conclusion StressTest->Conclusion SiderophoreAnalysis->Conclusion Virulence->Conclusion

Caption: Experimental workflow for the functional characterization of the sidC gene.

Therapeutic Implications and Future Directions

The absolute requirement for siderophore biosynthesis in Aspergillus virulence, coupled with its absence in humans, makes this pathway an exceptionally attractive target for novel antifungal therapies.[1][2][3][8]

  • Direct Enzyme Inhibition: Small molecule inhibitors designed to target the active sites of essential enzymes like SidA or SidC could effectively block all or specific classes of siderophores, crippling the fungus's ability to manage iron and thereby attenuating its virulence.

  • "Trojan Horse" Strategy: Siderophore uptake transporters on the fungal cell surface can be exploited. By conjugating an antifungal drug to a siderophore that Aspergillus can recognize and import (a xenosiderophore), the drug can be selectively delivered into the fungal cell, increasing its efficacy and potentially reducing off-target effects.[15][16]

  • Diagnostic Applications: The unique presence of fungal siderophores in patient biofluids (e.g., urine) during infection could be leveraged to develop non-invasive diagnostic tests. Furthermore, chelating the radionuclide Gallium-68 (⁶⁸Ga) with siderophores allows for specific imaging of fungal infections using Positron Emission Tomography (PET).[17]

Conclusion

N-Desferriferrichrome is far more than a simple iron-binding molecule. It is the precursor to a sophisticated intracellular iron management system that is integral to the physiology and pathogenic potential of Aspergillus. Its synthesis, regulation, and function in iron storage, development, and stress resistance are tightly interwoven. For researchers in mycology and drug development, understanding this pathway does not just illuminate a fascinating aspect of fungal biology; it reveals a critical vulnerability that holds significant promise for the development of the next generation of antifungal diagnostics and therapeutics.

References

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Foundational

The Pivotal Role of N-Desferriferrichrome in Fungal Iron Sequestration: A Technical Guide for Researchers and Therapeutic Development

Foreword: The Iron Imperative in Fungal Pathogenesis Iron is a fundamental prerequisite for life, acting as a critical cofactor in a myriad of cellular processes, from respiration to DNA synthesis.[1][2] For pathogenic f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Iron Imperative in Fungal Pathogenesis

Iron is a fundamental prerequisite for life, acting as a critical cofactor in a myriad of cellular processes, from respiration to DNA synthesis.[1][2] For pathogenic fungi, the acquisition of iron from a host environment, which is typically iron-limited, represents a significant hurdle and a key determinant of virulence.[2][3] The host actively sequesters iron as a defense mechanism, creating a challenging microenvironment for invading fungi.[4] To overcome this, fungi have evolved sophisticated high-affinity iron uptake systems.[4][5] This guide provides an in-depth exploration of one such critical system: the N-desferriferrichrome-mediated pathway. We will dissect the molecular machinery, regulatory networks, and experimental methodologies pertinent to understanding and potentially exploiting this pathway for novel antifungal strategies.

The Fungal Iron Acquisition Arsenal: An Overview

Fungi employ a multi-pronged approach to scavenge for iron.[1][4] The two primary high-affinity systems are reductive iron assimilation (RIA) and siderophore-mediated iron acquisition (SIA).[3][6]

  • Reductive Iron Assimilation (RIA): This system involves the reduction of extracellular ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) by cell surface reductases, followed by uptake through a permease/oxidase complex.[4][7] While important, studies in key pathogens like Aspergillus fumigatus have shown that RIA is not essential for virulence in vivo.[3][8]

  • Siderophore-Mediated Iron Acquisition (SIA): This elegant system relies on the synthesis and secretion of low-molecular-weight, high-affinity iron chelators called siderophores.[1][9] These molecules scavenge extracellular Fe³⁺ and the resulting ferri-siderophore complex is then recognized and internalized by specific fungal transporters.[1][10] Crucially, the SIA system has been demonstrated to be indispensable for the virulence of numerous fungal pathogens, making it a prime target for therapeutic intervention.[2][3][9]

Iron Uptake SystemKey ComponentsRole in Virulence (e.g., A. fumigatus)
Reductive Iron Assimilation (RIA) Ferric reductases (e.g., Fre proteins), Iron permease (e.g., FtrA), Multicopper oxidaseNot essential[3][8]
Siderophore-Mediated Iron Acquisition (SIA) Siderophore biosynthesis enzymes (e.g., SidA, NRPSs), Siderophore transporters (e.g., Sit1/Arn1)Essential[3][9]

N-Desferriferrichrome: An Intracellular Iron Chaperone

While some siderophores are secreted to capture extracellular iron, fungi also utilize intracellular siderophores for iron storage and distribution.[10][11] N-desferriferrichrome, the iron-free form of ferrichrome, is a prominent member of this class.[12][13] Ferrichrome is a cyclic hexapeptide of the hydroxamate type, typically composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[9][14]

In fungi like Aspergillus fumigatus, N-desferriferrichrome plays a crucial role in safely storing iron within the cell, preventing the generation of toxic reactive oxygen species that can result from free intracellular iron.[10][11] It also functions in the intracellular trafficking of iron to where it is needed for various metabolic processes.[10]

The Biosynthetic Pathway of N-Desferriferrichrome: A Step-by-Step Molecular Assembly

The synthesis of N-desferriferrichrome is a multi-step enzymatic process that is highly conserved among many fungal species.[1][15] Understanding this pathway is fundamental to developing inhibitors that can disrupt fungal iron homeostasis.

The biosynthesis begins with the amino acid L-ornithine.[15][16] The initial and committed step is the N⁵-hydroxylation of L-ornithine, a reaction catalyzed by the enzyme ornithine-N⁵-oxygenase, encoded by the sidA gene in Aspergillus species.[9][16] This step is a critical control point; deletion of sidA abolishes siderophore production and renders the fungus avirulent.[3][8]

Following hydroxylation, the N⁵-hydroxyornithine is acylated.[9] The final assembly of the cyclic hexapeptide is carried out by a non-ribosomal peptide synthetase (NRPS), such as SidC in A. fumigatus.[9][16] These large, multi-domain enzymes act as molecular assembly lines, sequentially adding and modifying the amino acid residues to form the final ferrichrome structure.[1][16]

Ferrichrome_Biosynthesis L_Ornithine L-Ornithine N5_Hydroxyornithine N⁵-Hydroxyornithine L_Ornithine->N5_Hydroxyornithine Hydroxylation N5_Acetyl_N5_Hydroxyornithine N⁵-Acetyl-N⁵-Hydroxyornithine N5_Hydroxyornithine->N5_Acetyl_N5_Hydroxyornithine Ferrichrome_precursor Linear Hexapeptide Precursor N5_Acetyl_N5_Hydroxyornithine->Ferrichrome_precursor Condensation & Elongation Desferriferrichrome N-Desferriferrichrome Ferrichrome_precursor->Desferriferrichrome Cyclization SidA SidA (Ornithine-N⁵-oxygenase) Transacetylase Transacetylase (e.g., SidL) SidC SidC (NRPS)

Figure 1: Biosynthetic pathway of N-desferriferrichrome.

Transport and Regulation: A Tightly Controlled Network

The uptake of extracellular ferri-siderophores, including ferrichrome, is mediated by specific transporters belonging to the major facilitator superfamily (MFS), often referred to as siderophore-iron transporters (SIT).[4][10] In A. fumigatus, several such transporters have been identified, including Sit1 and Sit2, which exhibit some substrate specificity.[17][18]

The entire process of siderophore biosynthesis and uptake is tightly regulated by intracellular iron levels.[11][19] Under iron-replete conditions, a GATA-type transcription factor, SreA in A. fumigatus, represses the expression of genes involved in iron acquisition, including sidA and siderophore transporter genes.[11] Conversely, under iron-starvation conditions, SreA is inactivated, leading to the de-repression of these genes and the activation of iron uptake mechanisms.[11] Another key regulator, the transcription factor HapX, is crucial for the adaptation to iron starvation.[10]

Siderophore_Regulation_Uptake cluster_extracellular Extracellular Environment cluster_cell Fungal Cell Fe3 Fe³⁺ (Iron) Ferrisiderophore Ferri-siderophore Complex Fe3->Ferrisiderophore Desferrisiderophore Secreted Desferri-siderophore Desferrisiderophore->Ferrisiderophore Chelates SIT Siderophore-Iron Transporter (SIT) Ferrisiderophore->SIT Binds Intracellular_Fe Intracellular Iron Pool SIT->Intracellular_Fe Transports SreA SreA (GATA-factor) Intracellular_Fe->SreA High Iron Activates Biosynthesis_Genes Siderophore Biosynthesis Genes (e.g., sidA, sidC) SreA->Biosynthesis_Genes Represses Transport_Genes Siderophore Transporter Genes (e.g., sit1) SreA->Transport_Genes Represses

Figure 2: Regulation and uptake of siderophore-iron complexes.

Experimental Protocols for Studying N-Desferriferrichrome-Mediated Iron Uptake

To investigate the role of N-desferriferrichrome and the broader SIA system, a combination of genetic, biochemical, and analytical techniques is employed. The following protocols provide a framework for key experiments.

Generation of Gene Deletion Mutants
  • Objective: To assess the function of a specific gene (e.g., sidA, sidC, sit1) in siderophore biosynthesis or transport.

  • Methodology:

    • Construct Design: Create a deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

    • Protoplast Transformation: Prepare fungal protoplasts by enzymatic digestion of the cell wall. Transform the protoplasts with the deletion cassette using a method such as polyethylene glycol (PEG)-mediated transformation.

    • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen putative transformants by PCR to confirm homologous recombination and gene replacement.

    • Phenotypic Analysis: Characterize the resulting mutant for defects in growth under iron-limiting conditions, siderophore production (see Protocol 5.2), and virulence in an appropriate animal model.

Analysis of Siderophore Production by HPLC-MS
  • Objective: To quantify the production of N-desferriferrichrome and other siderophores.

  • Methodology:

    • Culture Conditions: Grow the fungal strains (wild-type and mutants) in iron-replete and iron-depleted liquid media.

    • Supernatant Collection: After a defined incubation period, harvest the culture supernatant by centrifugation.

    • Sample Preparation: Acidify the supernatant and pass it through a solid-phase extraction column to concentrate the siderophores. Elute the siderophores with an appropriate solvent.

    • HPLC-MS Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

    • Data Analysis: Separate the different siderophore species based on their retention times and identify them by their characteristic mass-to-charge ratios. Quantify the amount of each siderophore by comparing the peak areas to those of known standards.

N-Desferriferrichrome Pathway as a Target for Drug Development

The essentiality of the SIA system for fungal virulence, coupled with its absence in mammals, makes it an attractive target for the development of novel antifungal drugs.[3] Strategies being explored include:

  • Inhibition of Biosynthesis: Developing small molecule inhibitors that target key enzymes in the ferrichrome biosynthetic pathway, such as SidA or SidC.

  • "Trojan Horse" Approach: Conjugating antifungal compounds to siderophores. The fungus would actively transport the toxic conjugate into the cell via its siderophore transporters, leading to targeted cell death.[9]

Conclusion and Future Perspectives

N-desferriferrichrome and the associated siderophore-mediated iron acquisition system are central to the survival and pathogenicity of many fungi. A thorough understanding of the molecular mechanisms governing this pathway is paramount for the development of the next generation of antifungal therapies. Future research should focus on the structural biology of the biosynthetic enzymes and transporters to facilitate rational drug design. Furthermore, exploring the diversity of siderophore utilization across different fungal pathogens may reveal novel, species-specific targets.

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  • Farkas, E., Enyedy, É. A., & Csóka, H. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. Journal of inorganic biochemistry, 99(5), 1147-1155. [Link]

  • Rodrigues, M. L., Nimrichter, L., Oliveira, D. L., Frases, S., Miranda, K., Zaragoza, O., ... & Casadevall, A. (2008). Vesicular transport across the fungal cell wall. Current opinion in microbiology, 11(4), 338-343. [Link]

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Exploratory

N-Desferriferrichrome: A Technical Guide to a Fungal Siderophore for Iron Chelation Applications

This technical guide provides an in-depth exploration of N-Desferriferrichrome, a naturally occurring hydroxamate siderophore. Designed for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of N-Desferriferrichrome, a naturally occurring hydroxamate siderophore. Designed for researchers, scientists, and professionals in drug development, this document details its chemical nature, biological function, and the methodologies required for its study. We will delve into the molecular mechanisms of iron chelation, biosynthetic pathways, and analytical protocols, while also exploring its potential as a scaffold for novel therapeutic agents.

Part 1: Core Principles of N-Desferriferrichrome

N-Desferriferrichrome is the iron-free ligand form of the ferrichrome complex. It belongs to the hydroxamate class of siderophores, which are low-molecular-weight organic molecules produced by microorganisms to scavenge for ferric iron (Fe³⁺), an essential but poorly soluble nutrient in aerobic environments.[1] Produced predominantly by fungi, N-Desferriferrichrome plays a critical role in microbial iron homeostasis and has been identified in various species, including those of the genera Aspergillus, Penicillium, and Arthrobotrys.[2][3][4]

Chemical Structure and Physicochemical Properties

Structurally, N-Desferriferrichrome is a cyclic hexapeptide.[2] It is composed of a repeating sequence of three glycine residues and three δ-N-acetyl-δ-N-hydroxy-L-ornithine residues.[5] The three hydroxamate groups originating from the modified ornithine residues are the functional heart of the molecule, providing the oxygen donor atoms necessary for the high-affinity coordination of a single ferric iron ion.

PropertyValueSource
Molecular Formula C₂₇H₄₅N₉O₁₂[5][6]
Molecular Weight 687.7 g/mol [5]
Class Cyclic Peptide, Hydroxamate Siderophore[1][5]
Iron Binding Stoichiometry 1:1 (Molecule:Fe³⁺)[7]
Coordination Hexadentate[7]
Natural Producers Fungi (e.g., Arthrobotrys oligospora, Schizosaccharomyces pombe)[3][5]

Part 2: The Molecular Basis of Iron Chelation and Uptake

The primary function of N-Desferriferrichrome is to bind extracellular Fe³⁺ with exceptional affinity, forming the stable, water-soluble complex known as ferrichrome. This process allows the fungus to solubilize and transport an otherwise inaccessible nutrient.

Mechanism of Fe(III) Coordination

The chelation of iron is a highly efficient process driven by the molecule's specific geometry. The three hydroxamate groups act as bidentate ligands, each providing two oxygen atoms to create a hexadentate coordination sphere around the ferric ion.[7][8] This forms a highly stable octahedral complex, effectively sequestering the iron from the environment and preventing it from participating in harmful Fenton reactions, which generate cytotoxic free radicals.[9]

Biological Uptake and Intracellular Iron Release

Once the ferrichrome complex is formed, it is recognized and transported into the fungal cell by specific membrane-bound siderophore-iron transporters (SITs).[10][11] This "Trojan horse" mechanism ensures that only the iron-laden siderophore is internalized.

Inside the cell, the iron must be released from the chelator to become metabolically available. This is typically accomplished through one of two mechanisms:

  • Reductive Release : The most common pathway involves the enzymatic reduction of Fe³⁺ to Fe²⁺.[11][12] The ferrous ion has a much lower affinity for the hydroxamate groups, leading to its dissociation from the siderophore.

  • Hydrolytic Release : Less commonly, the siderophore itself may be enzymatically degraded to release the bound iron.

The now iron-free N-Desferriferrichrome can be recycled and secreted back outside the cell to scavenge more iron.

G cluster_cell extracellular Extracellular Environment (Iron-Poor, Fe³⁺) dffc_secreted N-Desferriferrichrome (Secreted) fe3 Fe³⁺ dffc_secreted->fe3 1. Chelation ferrichrome Ferrichrome (Fe³⁺-Siderophore Complex) dffc_secreted->ferrichrome fe3->ferrichrome transporter Siderophore-Iron Transporter (SIT) ferrichrome->transporter 2. Recognition & Binding membrane Fungal Cell Membrane ferrichrome_in Ferrichrome transporter->ferrichrome_in 3. Transport intracellular Intracellular Space reductase Fe³⁺ Reductase ferrichrome_in->reductase 4. Reductive Release fe2 Fe²⁺ (Metabolically Active) reductase->fe2 dffc_recycled N-Desferriferrichrome (Recycled) reductase->dffc_recycled fe2->intracellular Metabolic Use dffc_recycled->dffc_secreted 5. Recycling

Iron uptake cycle mediated by N-Desferriferrichrome.

Part 3: The Biosynthetic Pathway

The synthesis of N-Desferriferrichrome is a complex, energy-intensive process orchestrated by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPS).[1][3] These enzymatic assembly lines build the peptide backbone independent of messenger RNA and ribosomes.

The biosynthesis begins with the amino acid L-ornithine.[13] A key initial step is the N⁵-hydroxylation of ornithine. This is followed by N⁵-acetylation to form δ-N-acetyl-δ-N-hydroxy-L-ornithine, the crucial modified amino acid that provides the hydroxamate functionality. The NRPS machinery then sequentially condenses three of these modified ornithine molecules with three glycine molecules, ultimately cyclizing the linear peptide to form the final N-Desferriferrichrome structure.[3] In the nematode-trapping fungus Arthrobotrys oligospora, a specific NRPS gene cluster, designated Ao415, has been identified as being responsible for this entire process.[3]

G ornithine L-Ornithine hydroxy_orn δ-N-hydroxy- L-ornithine ornithine->hydroxy_orn Hydroxylation acetyl_orn δ-N-acetyl-δ-N-hydroxy- L-ornithine hydroxy_orn->acetyl_orn Acetylation nrps NRPS Enzyme Complex (e.g., Ao415) acetyl_orn->nrps glycine Glycine glycine->nrps linear Linear Hexapeptide nrps->linear Condensation & Elongation dffc N-Desferriferrichrome (Cyclic Hexapeptide) linear->dffc Cyclization & Release

Simplified NRPS-mediated biosynthesis of N-Desferriferrichrome.

Part 4: Methodologies for Research and Analysis

A robust understanding and application of N-Desferriferrichrome require standardized protocols for its production, isolation, and characterization.

Production and Isolation Workflow

The production of N-Desferriferrichrome is induced by cultivating the source fungus in an iron-deficient medium. The subsequent isolation and purification rely on chromatographic techniques.

G culture 1. Fungal Inoculation (Low-Iron Medium) incubation 2. Incubation & Growth (Induces siderophore production) culture->incubation harvest 3. Harvest Supernatant (Centrifugation/Filtration) incubation->harvest extraction 4. Solid Phase Extraction (e.g., Amberlite XAD resin) harvest->extraction hplc 5. Preparative HPLC (C18 column, gradient elution) extraction->hplc lyophilize 6. Lyophilization (Pure N-Desferriferrichrome powder) hplc->lyophilize

General workflow for N-Desferriferrichrome production and purification.

Protocol 1: Fungal Culture and Siderophore Induction

  • Causality : Iron is a repressor of siderophore biosynthesis genes. Culturing in iron-depleted conditions is essential to derepress these genes and maximize yield.

  • Prepare a defined minimal medium (e.g., Grimm-Allen) devoid of supplemented iron. All glassware must be acid-washed to remove trace iron contamination.

  • Inoculate the medium with spores or mycelia of the producer fungus (e.g., Aspergillus fumigatus).

  • Incubate the culture at the optimal temperature (e.g., 25-30°C) with shaking for 5-10 days.

  • Monitor siderophore production periodically using the CAS assay (Protocol 2).

Protocol 2: Chrome Azurol S (CAS) Assay for Detection

  • Causality : The CAS assay is a colorimetric method based on competition for iron. The strong chelator N-Desferriferrichrome will remove iron from the blue CAS-iron-HDTMA complex, causing a color change to orange/yellow.[14]

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Mix 500 µL of culture supernatant with 500 µL of CAS assay solution.

  • Incubate at room temperature for 20 minutes.

  • A color change from blue to orange/purple/yellow indicates the presence of siderophores. The intensity of the color change is proportional to the siderophore concentration.

Characterization Techniques

Once purified, the identity and structure of N-Desferriferrichrome must be confirmed using a suite of analytical methods.[14][15][16]

TechniquePurposeExpected Result for N-Desferriferrichrome
HPLC-UV Purity assessment and quantificationA single major peak with a characteristic retention time. UV absorbance is monitored around 210 nm (peptide bonds) and 435 nm after complexation with iron.
Mass Spectrometry (ESI-MS) Molecular weight determination and structural confirmationDetection of the protonated molecule [M+H]⁺ at m/z ≈ 688.7. Fragmentation analysis (MS/MS) can confirm the amino acid sequence.[8]
NMR Spectroscopy (¹H, ¹³C) Definitive structural elucidationA complex spectrum of signals corresponding to the protons and carbons of the glycine and modified ornithine residues, confirming the cyclic structure and connectivity.[8]

Part 5: Applications in Drug Development and Research

While N-Desferriferrichrome's natural role is well-established, its properties make it an attractive candidate for therapeutic development, particularly in contexts requiring potent iron chelation.

Comparison with Clinically Approved Iron Chelators

N-Desferriferrichrome shares key structural and functional similarities with Deferoxamine (DFO), a clinically used iron chelator that is also a bacterial siderophore. Understanding these parallels is key to evaluating its potential.[17]

ChelatorClassCoordinationBinding Ratio (Chelator:Fe³⁺)Administration
N-Desferriferrichrome HydroxamateHexadentate1:1(Investigational)
Deferoxamine (DFO) HydroxamateHexadentate1:1Parenteral (IV/SC)[17]
Deferiprone HydroxypyridinoneBidentate3:1Oral[9]
Deferasirox N-substituted bis-hydroxyphenyl-triazoleTridentate2:1Oral[7]
Potential Therapeutic Applications
  • Iron Overload Disorders : Chronic conditions like β-thalassemia and myelodysplastic syndromes require frequent blood transfusions, leading to transfusional iron overload.[17][18] N-Desferriferrichrome, like DFO, could potentially be developed to bind and promote the excretion of this excess iron, preventing organ damage.[17][19] Its high affinity and hexadentate nature make it a strong candidate for effectively sequestering systemic iron.

  • "Trojan Horse" Antibiotic Delivery : Pathogenic bacteria and fungi rely on their own siderophore systems to acquire iron within a host. An antibiotic could be chemically conjugated to N-Desferriferrichrome. Pathogens that express transporters for ferrichrome-type siderophores might then unwittingly internalize the antibiotic-siderophore conjugate, leading to targeted cell death.[4] This strategy could overcome certain forms of antibiotic resistance and increase drug efficacy at the site of infection.

  • Research Tool : As a well-defined natural product, N-Desferriferrichrome is an invaluable tool for studying microbial iron transport systems, fungal pathogenesis, and the ecological interactions between microorganisms.[3][20]

Part 6: Conclusion and Future Outlook

N-Desferriferrichrome is a paradigm of molecular evolution, a highly specialized molecule designed for the singular purpose of iron acquisition. Its robust chelation chemistry, specific biological transport mechanism, and well-defined structure provide a rich platform for scientific inquiry and therapeutic innovation. While its direct clinical application is yet to be realized, the principles learned from its study inform the design of next-generation iron chelators and novel antimicrobial strategies. Future research should focus on optimizing its production, exploring its pharmacokinetic and pharmacodynamic properties, and leveraging its structure as a scaffold for creating new drugs to combat iron-related diseases and microbial infections.

References

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  • Citrato, E., Moody, S. C., Henn, R., Al-Mousa, H., Al-Saud, B., Pearce, C., & Nodwell, J. R. (2024). Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. bioRxiv. Available at: [Link]

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  • Zhang, Y., Chen, Y., Liu, C., Zhang, K. Q., & Li, L. (2024). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry, 72(8), 3845-3854. Available at: [Link]

  • Ong, S. A., & Emery, T. (1972). Initial Steps in the Biosynthesis of Ferrichrome. Incorporation of δ-N-Hydroxyornithine and δ-N-Acetyl-δ-N-hydroxyornithine. Biochemistry, 11(22), 4015-4019. Available at: [Link]

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  • Citrato, E., Moody, S. C., Henn, R., Al-Mousa, H., Al-Saud, B., Pearce, C., & Nodwell, J. R. (2023). Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore. bioRxiv. Available at: [Link]

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Foundational

An In-Depth Technical Guide to N-Desferriferrichrome: Nomenclature, Physicochemical Properties, and Advanced Methodologies for Researchers

This guide provides a comprehensive technical overview of N-Desferriferrichrome, a crucial siderophore in microbial iron acquisition. Tailored for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Desferriferrichrome, a crucial siderophore in microbial iron acquisition. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, advanced experimental protocols, and emerging applications. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding of this fascinating molecule.

Introduction: The Significance of Siderophores and the Ferrichrome Family

Iron is an essential element for almost all life, playing a critical role in cellular processes ranging from respiration to DNA synthesis. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many microorganisms have evolved to produce and secrete high-affinity iron-chelating molecules known as siderophores.[1][2] These molecules scavenge ferric iron from the environment and transport it back into the cell through specific receptor-mediated uptake systems.

Siderophores are broadly classified based on the chemical nature of their iron-coordinating ligands, with the most common being hydroxamates, catecholates, and carboxylates.[3] The ferrichrome family, a group of hydroxamate-containing siderophores, is predominantly produced by fungi.[1][4][5] These cyclic hexapeptides are characterized by three hydroxamate groups that provide a hexadentate coordination environment for ferric iron. N-Desferriferrichrome is the iron-free, or apo, form of ferrichrome.[6]

Nomenclature and Structural Elucidation: Synonyms and Alternative Names for N-Desferriferrichrome

Precise communication in scientific research hinges on accurate and consistent nomenclature. N-Desferriferrichrome is known by several synonyms and alternative names in the literature and chemical databases. Understanding these variations is crucial for comprehensive literature searches and clear documentation.

Preferred Name Synonyms and Alternative Names CAS Number
N-DesferriferrichromeDeferriferrichrome, Desferrichrome, N-Dffc, Apoferrichrome, Ferrichrome (iron-free)34787-28-5

The systematic IUPAC name for N-Desferriferrichrome is N-[3-[(2S,5S,8S)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide.[6]

Molecular Structure and Physicochemical Properties

N-Desferriferrichrome is a cyclic hexapeptide with the molecular formula C₂₇H₄₅N₉O₁₂ and a molecular weight of approximately 687.7 g/mol .[6] Its structure consists of a cyclic peptide backbone of three glycine and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[6] The three N⁵-hydroxyornithine residues provide the hydroxamate groups responsible for iron chelation.

Caption: Simplified structure of Ferrichrome, the Fe³⁺ complex of N-Desferriferrichrome.

Methodologies for the Isolation, Purification, and Characterization of N-Desferriferrichrome

The successful study of N-Desferriferrichrome relies on robust methods for its production, isolation, and characterization. This section provides detailed, field-proven protocols.

Fungal Culture and Optimization of Siderophore Production

The production of N-Desferriferrichrome is induced under iron-limiting conditions. Therefore, the careful preparation of a low-iron culture medium is the first critical step.

Protocol 3.1.1: Preparation of Iron-Deficient Fungal Culture Medium

  • Glassware Preparation: All glassware must be rigorously cleaned to remove trace iron. This is achieved by soaking in 6M HCl for at least 24 hours, followed by extensive rinsing with deionized, and finally, double-distilled water.

  • Medium Composition: A defined minimal medium is recommended to control for iron content. A suitable medium, such as Fiss-glucose minimal medium, can be prepared.[7]

  • Iron Limitation: The key to inducing siderophore production is to create an iron-starved environment. This is typically achieved by omitting iron salts from the medium formulation. The addition of a strong iron chelator, such as 2,2'-dipyridyl, to the culture can further enhance siderophore production.

  • Culture Conditions: Fungal species known to produce ferrichrome, such as Aspergillus or Ustilago species, are inoculated into the iron-deficient medium.[5] Cultures are typically incubated at 25-30°C with shaking for several days. Siderophore production can be monitored over time using the Chrome Azurol S (CAS) assay.[2][8]

Causality: The expression of genes involved in the siderophore biosynthesis pathway is tightly regulated by intracellular iron concentrations. Under iron-replete conditions, a transcriptional repressor binds to the promoter regions of these genes, inhibiting their expression. In an iron-deficient environment, this repression is lifted, leading to the synthesis and secretion of siderophores.

Isolation and Purification Workflow

The purification of N-Desferriferrichrome from fungal culture supernatant involves a multi-step process designed to separate it from other media components and metabolites.

Protocol 3.2.1: Multi-Step Purification of N-Desferriferrichrome

  • Harvesting and Clarification: After incubation, the fungal biomass is removed from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). The resulting supernatant is then filtered through a 0.22 µm filter to remove any remaining cells and debris.

  • Solid-Phase Extraction (SPE) using Amberlite XAD Resin: This is a crucial step for the initial capture and concentration of the siderophore.[7][9][10][11][12]

    • Rationale: Amberlite XAD resins are non-polar polystyrene-based adsorbents. They effectively bind hydrophobic and amphiphilic molecules like N-Desferriferrichrome from aqueous solutions, allowing for the removal of salts and other polar impurities.

    • Procedure:

      • Acidify the clarified supernatant to approximately pH 2 with concentrated HCl. This protonates any carboxyl groups and enhances the interaction with the resin.[7]

      • Pass the acidified supernatant through a pre-conditioned Amberlite XAD-2 or XAD-4 column.

      • Wash the column with acidified water to remove unbound impurities.

      • Elute the bound siderophore with a polar organic solvent, such as methanol or a methanol:water mixture.[9]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to achieve high purity N-Desferriferrichrome.

    • Rationale: Reversed-phase HPLC separates molecules based on their hydrophobicity. This allows for the separation of N-Desferriferrichrome from other co-eluting compounds with different polarities.

    • Exemplary HPLC Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed.[13]

      • Gradient Program: A linear gradient from a low percentage of B to a higher percentage over 30-60 minutes allows for the separation of compounds with varying hydrophobicities.

      • Detection: Detection is typically performed using a UV detector at a wavelength around 210-220 nm, where the peptide bonds absorb.

Caption: Workflow for the isolation and purification of N-Desferriferrichrome.

Characterization Techniques

Once purified, the identity and purity of N-Desferriferrichromo must be confirmed using a combination of analytical techniques.

3.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for confirming the molecular weight and assessing the purity of N-Desferriferrichrome.

  • Rationale: This technique couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry.

  • Expected Results: A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of N-Desferriferrichrome (approximately 688.3 m/z) is expected.[6] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that provide structural information.[14][15][16]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of N-Desferriferrichrome.

  • Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its three-dimensional structure in solution.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or water (D₂O).[17][18]

  • Key Experiments:

    • 1D ¹H NMR: Provides information on the number and type of protons in the molecule.

    • 2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • 2D Total Correlation Spectroscopy (TOCSY): Reveals all protons within a spin system, which is useful for identifying the amino acid residues.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close to each other in space, which is crucial for determining the three-dimensional conformation of the peptide.[19]

The solution conformation of N-Desferriferrichrome has been shown to exist as an equilibrium of multiple conformers in solution, which can be investigated by detailed NMR studies.[19]

Applications in Drug Development: The "Trojan Horse" Strategy

The ability of microorganisms to actively transport siderophores into their cells has been ingeniously exploited for drug delivery in what is known as the "Trojan horse" strategy.[20][21][22][23] By attaching an antibiotic or another therapeutic agent to a siderophore, the drug can be shuttled into the bacterial cell, bypassing traditional resistance mechanisms such as efflux pumps.

Siderophore-Antibiotic Conjugates

The development of siderophore-antibiotic conjugates is a promising approach to combatting antibiotic-resistant bacteria.[3][21]

  • Mechanism of Action: A siderophore, such as a ferrichrome analog, is chemically linked to an antibiotic.[24][25][26] The resulting conjugate is recognized by the bacterial siderophore uptake machinery and transported into the cell. Once inside, the antibiotic is released, either by enzymatic cleavage of the linker or through the inherent activity of the conjugate, and can then exert its therapeutic effect. The natural product albomycin is a classic example of a siderophore-antibiotic conjugate, where the active moiety is linked to a ferrichrome-like siderophore.[21][24]

  • Design Considerations: The design of effective siderophore-antibiotic conjugates requires careful consideration of several factors:

    • Siderophore Choice: The siderophore must be recognized and transported by the target pathogen.

    • Linker Chemistry: The linker connecting the siderophore and the antibiotic must be stable in the extracellular environment but allow for the release of the active drug inside the cell.

    • Antibiotic Payload: The antibiotic must retain its activity after conjugation and release.

TrojanHorse cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Siderophore_Antibiotic Siderophore-Antibiotic Conjugate Fe Fe³⁺ Siderophore_Antibiotic->Fe Chelation Receptor Siderophore Receptor Fe->Receptor Binding Transport Transport System Receptor->Transport Internalization Antibiotic Active Antibiotic Transport->Antibiotic Release Target Bacterial Target Antibiotic->Target Inhibition

Caption: The "Trojan Horse" strategy for antibiotic delivery using siderophores.

Conclusion and Future Perspectives

N-Desferriferrichrome, as the apo-form of a prominent fungal siderophore, represents a molecule of significant interest to a wide range of scientific disciplines. Its fundamental role in microbial iron metabolism continues to be an active area of research, with ongoing efforts to elucidate the intricate details of its biosynthesis and transport. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore these questions further.

Looking ahead, the application of N-Desferriferrichrome and its analogs in drug development holds immense promise. The "Trojan horse" strategy is a powerful testament to how a deep understanding of fundamental biological processes can be translated into innovative therapeutic solutions. Continued research into the design and synthesis of novel siderophore-drug conjugates, inspired by the structure and function of molecules like N-Desferriferrichrome, will be crucial in the ongoing battle against infectious diseases.

References

  • An overview of recent progress in siderophore-antibiotic conjugates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Siderophore conjugates to combat antibiotic-resistant bacteria. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Page, M. G. P. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? Molecules, 24(18), 3314. [Link]

  • Characterization and Purification of Siderophores. (n.d.). NBU-IR. Retrieved January 14, 2026, from [Link]

  • Sayyed, R. Z., & Chincholkar, S. B. (2006). Purification of siderophores of Alcaligenes faecalis on Amberlite XAD. Bioresource Technology, 97(8), 1026–1029. [Link]

  • Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs?. (2019). ProQuest. [Link]

  • Is drug release necessary for antimicrobial activity of siderophore-drug conjugates? Syntheses and biological studies of the naturally occurring salmycin “Trojan Horse” antibiotics and synthetic desferridanoxamine-antibiotic conjugates. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Purification of siderophores of Alcaligenes faecalis on Amberlite XAD. (2006). PubMed. [Link]

  • Profile of siderophore purification on Amberlite-XAD column. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Retrohydroxamate ferrichrome, a biomimetic analogue of ferrichrome. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS). (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

  • Purification of siderophores of Alcaligenes faecalis on Amberlite XAD. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Siderophore characteristics of the fungal isolate. (A) The production... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ferrichrome Has Found Its Match: Biomimetic Analogues with Diversified Activity Map Discrete Microbial Targets. (2017). PubMed. [Link]

  • Ferrichrome Has Found Its Match: Biomimetic Analogues with Diversified Activity Map Discrete Microbial Targets. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. (2021). PMC. [Link]

  • Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium. (2020). PMC. [Link]

  • Fragmentation spectra of the desferri-forms of coprogen B (A), 2- N... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • N-Desferriferrichrome. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Design and Syntheses of New Antibiotics Inspired by Nature's Quest for Iron in an Oxidative Climate. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Siderophore Production by Rhizosphere Inhabiting Bacteria and Fungi. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • NMR spectra of the siderophores purified using preparative HPLC. (a) 1... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved January 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Bath. Retrieved January 14, 2026, from [Link]

  • sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved January 14, 2026, from [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The solution conformations of ferrichrome and deferriferrichrome determined by 1H-NMR spectroscopy and computational modeling. (1990). PubMed. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 14, 2026, from [Link]

  • NMR sample preparation guidelines. (n.d.). Pure Biologics. Retrieved January 14, 2026, from [Link]

  • Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi. (2024). NIH. [Link]

  • Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. (n.d.). HPLC. Retrieved January 14, 2026, from [Link]

  • The fungal siderophore (desferriferrichrome) and its structural... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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Exploratory

N-Desferriferrichrome: A Technical Guide for Researchers and Drug Development Professionals

Abstract N-Desferriferrichrome, the iron-free form of the fungal siderophore ferrichrome, is a cyclic hexapeptide with potent and specific iron (Fe³⁺)-chelating properties. This document provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Desferriferrichrome, the iron-free form of the fungal siderophore ferrichrome, is a cyclic hexapeptide with potent and specific iron (Fe³⁺)-chelating properties. This document provides a comprehensive technical overview of N-Desferriferrichrome, detailing its molecular characteristics, biological significance as a siderophore, and established methodologies for its study. Furthermore, this guide explores its potential applications in the realms of scientific research and pharmaceutical development, offering insights for professionals in these fields.

Core Molecular and Chemical Properties

N-Desferriferrichrome is a homodetic cyclic peptide.[1] Its fundamental role as a siderophore is dictated by its unique structure, which facilitates the sequestration of ferric iron.

Molecular Formula and Weight

The precise chemical identity of N-Desferriferrichrome is defined by its molecular formula and weight, which are critical parameters for a range of analytical and experimental procedures.

PropertyValueSource
Molecular Formula C₂₇H₄₅N₉O₁₂PubChem[1], ChemBK[2]
Molecular Weight 687.7 g/mol PubChem[1], MedChemExpress[3]
Exact Mass 687.31876790 DaPubChem[1]
Structural Elucidation

The structure of N-Desferriferrichrome consists of a cyclic peptide backbone composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[1][4] The hydroxamate groups on the ornithine side chains are the key functional moieties responsible for the high-affinity binding of ferric iron.[4]

The structural integrity and conformation of N-Desferriferrichrome can be elucidated through a combination of advanced spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one- and two-dimensional NMR are instrumental in determining the solution conformation of N-Desferriferrichrome.[2] These techniques provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of proton and carbon signals and the elucidation of the peptide's three-dimensional structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of N-Desferriferrichrome.[4] Tandem mass spectrometry (MS/MS) can be utilized to obtain fragmentation patterns, which provide valuable information about the sequence and structure of the peptide.

Figure 1. Simplified schematic of the N-Desferriferrichrome structure.

Biological Role and Mechanism of Action

N-Desferriferrichrome functions as a siderophore, a small molecule synthesized and secreted by microorganisms to scavenge for iron, an essential nutrient, from the environment.

Iron Chelation and Transport

The primary function of N-Desferriferrichrome is to bind with high affinity to ferric iron (Fe³⁺) to form the stable complex, ferrichrome. This process is crucial for the survival of many fungi and some bacteria in iron-limited environments. The iron-bound ferrichrome is then recognized by specific receptors on the microbial cell surface and transported into the cell.

Iron_Uptake_Workflow cluster_extracellular Extracellular Environment cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space N_Des N-Desferriferrichrome (apo-siderophore) Ferrichrome Ferrichrome (Iron-bound siderophore) N_Des->Ferrichrome Chelation Fe3 Fe³⁺ (Iron) Fe3->Ferrichrome Metabolism Cellular Metabolism Fe3->Metabolism Receptor Ferrichrome Receptor Ferrichrome->Receptor Binding Fe_release Iron Release Receptor->Fe_release Transport Fe_release->N_Des Recycling Fe_release->Fe3 Release of Fe³⁺

Figure 2. General workflow of iron uptake mediated by N-Desferriferrichrome.

Experimental Methodologies

The study of N-Desferriferrichrome necessitates robust protocols for its isolation, purification, and characterization.

Isolation and Purification Workflow

The isolation of N-Desferriferrichrome typically involves the cultivation of a producing microorganism, followed by extraction and chromatographic purification of the siderophore from the culture supernatant.

Step 1: Fungal Culture and Siderophore Production

  • Inoculate a suitable fungal species (e.g., Aspergillus or Penicillium species) into an iron-deficient liquid medium.

  • Incubate the culture under optimal conditions for fungal growth and siderophore production.

  • Harvest the culture supernatant by centrifugation or filtration to remove the fungal biomass.

Step 2: Extraction

  • Extract the culture supernatant with an organic solvent such as ethyl acetate or chloroform-phenol to partition the siderophores into the organic phase.

  • Concentrate the organic extract under reduced pressure.

Step 3: Chromatographic Purification

  • Subject the concentrated extract to column chromatography using a stationary phase like silica gel or a polymeric resin.

  • Elute the column with a gradient of solvents to separate the different components of the extract.

  • Monitor the fractions for the presence of N-Desferriferrichrome using a suitable detection method, such as the chrome azurol S (CAS) assay.

  • Further purify the N-Desferriferrichrome-containing fractions using high-performance liquid chromatography (HPLC) for high purity.

Purification_Workflow start Fungal Culture in Iron-Deficient Medium supernatant Harvest Culture Supernatant start->supernatant extraction Solvent Extraction supernatant->extraction concentration Concentration of Extract extraction->concentration column_chrom Column Chromatography concentration->column_chrom fraction_analysis Fraction Collection & Analysis (e.g., CAS Assay) column_chrom->fraction_analysis hplc High-Performance Liquid Chromatography (HPLC) fraction_analysis->hplc pure_product Pure N-Desferriferrichrome hplc->pure_product

Figure 3. A typical workflow for the isolation and purification of N-Desferriferrichrome.

Characterization Techniques

A suite of analytical methods is employed to confirm the identity and purity of isolated N-Desferriferrichrome.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify the compound.
Mass Spectrometry (MS) Determine molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the detailed chemical structure and conformation.
UV-Vis Spectroscopy Monitor the chelation of iron by observing changes in the absorption spectrum.

Applications in Research and Drug Development

The unique iron-chelating properties of N-Desferriferrichrome and its metal-bound form, ferrichrome, have garnered interest in various research and therapeutic applications.

Iron Chelation Therapy

Excess iron in the body can lead to oxidative stress and tissue damage, implicating it in the pathophysiology of various diseases. Iron chelators are therapeutic agents that bind to excess iron, facilitating its excretion from the body.[5][6][7] While clinically used iron chelators like deferoxamine and deferiprone exist, the development of new and improved chelators remains an active area of research.[5][7] Siderophores, such as N-Desferriferrichrome, with their high affinity and selectivity for iron, represent a promising class of natural products for the design and development of novel iron chelation therapies.[8]

Drug Delivery Systems

The "Trojan horse" strategy in drug delivery involves conjugating a drug to a molecule that is actively transported into target cells. The ferrichrome uptake system in microorganisms is a highly specific and efficient transport pathway. This has led to the exploration of using ferrichrome and its derivatives as carriers for the targeted delivery of antimicrobial agents into pathogenic bacteria and fungi. By attaching an antibiotic to ferrichrome, the drug can be selectively transported into the microbial cell, increasing its local concentration and efficacy while potentially reducing systemic side effects.

Conclusion

N-Desferriferrichrome is a fascinating and important natural product with a well-defined role in microbial iron acquisition. Its unique chemical structure and potent iron-chelating ability make it a valuable tool for a wide range of scientific investigations. Furthermore, its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of iron chelation therapy and targeted drug delivery, warrants continued exploration by researchers and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the study and application of this remarkable siderophore.

References

  • PubChem. N-Desferriferrichrome. National Center for Biotechnology Information. [Link]

  • ChemBK. Desferrichrome. [Link]

  • Kuo, Y. T., et al. (2020). The fungal siderophore (desferriferrichrome) and its structural analogues contribute to the predatory activity of nematode-trapping fungi.
  • Ghafari, S., et al. (2024). Iron chelators: as therapeutic agents in diseases.
  • Scarrow, R. C., & Raymond, K. N. (1988).
  • Bergeron, R. J., & Brittenham, G. M. (2014).
  • Hatcher, H. C., et al. (2009). Synthetic and natural iron chelators: therapeutic potential and clinical use. PubMed.
  • Kontoghiorghes, G. J., & Efstathiou, A. (2009). Overview of iron chelation therapy with desferrioxamine and deferiprone. PubMed.
  • Cabantchik, Z. I., et al. (2001).

Sources

Foundational

N-Desferriferrichrome: A Technical Guide to Fungal Production, Biosynthesis, and Analysis

Abstract N-Desferriferrichrome, a cyclic hexapeptide of the ferrichrome family, is a crucial hydroxamate-type siderophore produced by a wide array of fungal species for high-affinity iron acquisition. The biosynthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Desferriferrichrome, a cyclic hexapeptide of the ferrichrome family, is a crucial hydroxamate-type siderophore produced by a wide array of fungal species for high-affinity iron acquisition. The biosynthesis of this metabolite is a complex, multi-enzymatic process that is tightly regulated by intracellular iron concentrations. This technical guide provides an in-depth exploration of the fungal species known to produce N-Desferriferrichrome, a detailed examination of its biosynthetic pathway, and a comprehensive overview of the methodologies for its detection, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in mycology, natural product chemistry, and infectious disease research.

Introduction: The Significance of Siderophores in Fungal Biology

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes, including respiration, DNA synthesis, and detoxification of reactive oxygen species. Despite its abundance in the Earth's crust, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this limitation, many microorganisms, including fungi, have evolved sophisticated iron acquisition systems. One of the primary strategies employed by fungi is the synthesis and secretion of low-molecular-weight, high-affinity iron chelators known as siderophores.[1][2]

Siderophores scavenge ferric iron from the environment and transport it back into the fungal cell via specific membrane transporters.[1] Fungi produce a diverse array of siderophores, which can be broadly classified based on their iron-coordinating functional groups, with the hydroxamates being a prominent class.[3] N-Desferriferrichrome belongs to the ferrichrome family of hydroxamate siderophores and is characterized by a cyclic hexapeptide backbone.[4][5] Its iron-bound form is termed ferricrocin or ferrichrome. The biosynthesis of siderophores is not only vital for fungal survival in iron-depleted conditions but is also a key virulence factor for many pathogenic fungi, making it an attractive target for the development of novel antifungal therapies.[6][7]

Fungal Producers of N-Desferriferrichrome

A diverse range of fungal species across different phyla have been identified as producers of N-Desferriferrichrome and its hydroxylated derivatives. The production of this siderophore is a common trait among both saprophytic and pathogenic fungi. Below is a comparative table summarizing some of the key fungal producers.

Fungal SpeciesTypical Habitat/SignificanceKey Siderophores ProducedReferences
Aspergillus fumigatusUbiquitous saprophyte, major opportunistic human pathogenFusarinine C (FsC), Triacetylfusarinine C (TAFC), Ferricrocin (FC), Hydroxyferricrocin (HFC)[1][2][8]
Aspergillus nidulansSoil fungus, model organism for eukaryotic cell biologyTriacetylfusarinine C (TAFC), Desferriferricrocin (DFFC)[7]
Aspergillus ochraceusFood and feed contaminantFerricrocin[8]
Neurospora crassaRed bread mold, model organism for genetics and molecular biologyFerricrocin, Coprogen[8][9]
Ustilago maydisCorn smut fungus, plant pathogenFerrichrome, Ferrichrome A[10][11][12]
Penicillium chrysogenumIndoor mold, industrial producer of penicillinPenicillin, Roquefortine C, Chrysogine[13]
Arthrobotrys oligosporaNematode-trapping fungus, biocontrol agentDesferriferrichrome[14][15][16]
Schizosaccharomyces pombeFission yeast, model organism for cell cycle and molecular biologyFerrichrome[17][18]

The Biosynthetic Pathway of N-Desferriferrichrome

The biosynthesis of N-Desferriferrichrome is a fascinating example of nonribosomal peptide synthesis. The pathway is initiated from the amino acid L-ornithine and involves a series of enzymatic modifications and assembly steps. Understanding this pathway is critical for metabolic engineering efforts and for identifying novel drug targets.

The foundational step in the biosynthesis of all hydroxamate siderophores in fungi is the N⁵-hydroxylation of L-ornithine.[1] This reaction is catalyzed by the enzyme L-ornithine N⁵-oxygenase, a monooxygenase encoded by the sidA gene in Aspergillus species and its orthologs in other fungi.[6][11] This enzymatic step is a crucial control point, as its disruption completely abolishes siderophore production.[7]

Following hydroxylation, the N⁵-hydroxyornithine undergoes acylation to form N⁵-acetyl-N⁵-hydroxy-L-ornithine. The acetyl group is typically donated by acetyl-CoA. This acylated precursor is then assembled into a cyclic hexapeptide by a nonribosomal peptide synthetase (NRPS). In Aspergillus fumigatus, the NRPS responsible for ferricrocin and hydroxyferricrocin synthesis is SidC.[8] NRPSs are large, modular enzymes that act as templates for the synthesis of peptides without the involvement of ribosomes. The SidC enzyme likely contains specific domains for the activation, thiolation, and condensation of the precursor molecules, as well as a terminal domain for the cyclization and release of the final N-Desferriferrichrome product.

The entire biosynthetic process is tightly regulated by the availability of iron. Under iron-replete conditions, the expression of the biosynthetic genes, including sidA and sidC, is repressed by GATA-type transcription factors.[18] Conversely, under iron-limiting conditions, this repression is lifted, leading to the production and secretion of siderophores.

N_Desferriferrichrome_Biosynthesis L_Ornithine L-Ornithine N5_Hydroxyornithine N⁵-Hydroxy-L-ornithine L_Ornithine->N5_Hydroxyornithine L-ornithine N⁵-oxygenase (SidA) N5_Acetyl_N5_Hydroxyornithine N⁵-Acetyl-N⁵-hydroxy- L-ornithine N5_Hydroxyornithine->N5_Acetyl_N5_Hydroxyornithine Acetyl-CoA Transacetylase NRPS_Complex SidC (NRPS) Complex N5_Acetyl_N5_Hydroxyornithine->NRPS_Complex Glycine Glycine Glycine->NRPS_Complex N_Desferriferrichrome N-Desferriferrichrome NRPS_Complex->N_Desferriferrichrome Cyclization & Release

Figure 1: Proposed biosynthetic pathway of N-Desferriferrichrome.

Methodologies for Detection, Isolation, and Characterization

The study of N-Desferriferrichrome necessitates robust and sensitive methods for its detection, isolation, and structural elucidation. The choice of methodology is often dictated by the research question, whether it is a qualitative screening for producers or a quantitative analysis of production levels.

Detection of Siderophore Production

A widely used and effective method for the initial screening of siderophore-producing fungi is the Chrome Azurol S (CAS) agar assay.[19] This colorimetric assay is based on the principle of competition for iron. The CAS dye forms a blue-colored complex with ferric iron. When a siderophore with a higher affinity for iron is secreted by a fungus growing on the CAS agar, it sequesters the iron from the dye complex, resulting in a color change from blue to orange or yellow around the fungal colony.[19] While the CAS assay is an excellent qualitative tool, it is not specific for N-Desferriferrichrome and will detect most types of siderophores.

Isolation and Purification

The isolation of N-Desferriferrichrome from fungal cultures typically involves a multi-step process. The general workflow is outlined below.

Step-by-Step Protocol for N-Desferriferrichrome Isolation:

  • Fungal Cultivation: The fungal species of interest is cultivated in a low-iron defined liquid medium to induce siderophore production. The composition of the medium is critical to maximize yield.

  • Supernatant Collection: After a suitable incubation period, the fungal biomass is removed by filtration or centrifugation, and the culture supernatant containing the secreted siderophores is collected.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a solid-phase extraction column, often packed with a hydrophobic resin like Amberlite XAD-2. Siderophores adsorb to the resin, while salts and other polar impurities are washed away. The siderophores are then eluted with a solvent such as methanol.

  • Solvent Extraction: Further purification can be achieved by liquid-liquid extraction. For instance, a chloroform-phenol extraction can be employed to separate siderophores from other components in the aqueous phase.[20]

  • Chromatographic Separation: The final purification step typically involves high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often acidified with trifluoroacetic acid or formic acid.[9] Fractions are collected and monitored for the presence of the target compound.

Isolation_Workflow Start Fungal Culture in Low-Iron Medium Filtration Separation of Biomass (Filtration/Centrifugation) Start->Filtration Supernatant Culture Supernatant Filtration->Supernatant SPE Solid-Phase Extraction (e.g., XAD-2 Resin) Supernatant->SPE Elution Elution with Organic Solvent SPE->Elution Crude_Extract Crude Siderophore Extract Elution->Crude_Extract HPLC High-Performance Liquid Chromatography (HPLC) Crude_Extract->HPLC Fractions Fraction Collection HPLC->Fractions Analysis Analysis of Fractions (LC-MS, NMR) Fractions->Analysis Pure_Compound Pure N-Desferriferrichrome Analysis->Pure_Compound

Sources

Exploratory

Introduction: The Imperative for Iron and the Role of Siderophores

An In-depth Technical Guide to the Mechanism of Action of N-Desferriferrichrome Iron is a paradoxical nutrient for nearly all forms of life. It is the fourth most abundant element in the Earth's crust, yet its biological...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of N-Desferriferrichrome

Iron is a paradoxical nutrient for nearly all forms of life. It is the fourth most abundant element in the Earth's crust, yet its biological availability is profoundly limited.[1] In aerobic, pH-neutral environments, iron exists predominantly as insoluble ferric (Fe³⁺) oxy-hydroxide polymers, rendering it inaccessible to microorganisms.[1][2] To overcome this scarcity, microbes have evolved sophisticated iron acquisition systems, the most prominent of which involves the synthesis and secretion of siderophores—low molecular weight, high-affinity Fe³⁺ chelators.[3][4]

This guide focuses on the mechanism of N-Desferriferrichrome, the iron-free (apo) form of ferrichrome, a hydroxamate-type siderophore produced by various fungi, including species of Aspergillus and Ustilago.[2][5] The "action" of N-Desferriferrichrome is a dynamic, multi-stage process initiated by its secretion to scavenge iron, followed by the specific recognition and transport of the resulting iron-bound complex, and culminating in the intracellular release of iron for metabolic use. We will explore this elegant biological pathway, detailing the molecular machinery and presenting the experimental logic used to elucidate its function.

Part 1: The "Search" Phase - Extracellular Iron Chelation

The primary function of N-Desferriferrichrome is to act as an extracellular scavenger for ferric iron. Synthesized intracellularly during periods of iron starvation, it is secreted into the environment.[6]

N-Desferriferrichrome is a cyclic hexapeptide, typically composed of three glycine residues and three modified L-ornithine residues.[7] The modified ornithine residues contain hydroxamate groups [-N(OH)C(=O)C-], which provide the six oxygen atoms that coordinate a single Fe³⁺ ion in a near-perfect octahedral geometry.[2] This coordination results in the formation of the highly stable, iron-bound complex known as ferrichrome. The affinity of these hydroxamate groups for Fe³⁺ is exceptionally high, allowing the siderophore to effectively solubilize iron from mineral phases and even pirate it from host iron-binding proteins like transferrin and lactoferrin.[4]

The transition from the iron-free N-Desferriferrichrome to the iron-loaded ferrichrome is the critical activating step that prepares the molecule for cellular uptake.

Part 2: The "Recognition and Uptake" Phase - Membrane Transport of Ferrichrome

Once ferrichrome is formed, it is recognized by specific, high-affinity receptor proteins on the microbial cell surface. The mechanism of transport, often referred to as a "Trojan Horse" strategy, varies significantly between fungal and bacterial systems.[3]

Fungal Uptake Mechanism (e.g., Saccharomyces cerevisiae)

While S. cerevisiae (baker's yeast) does not synthesize its own siderophores, it can utilize those produced by other microbes, a phenomenon known as siderophore piracy.[8] The uptake of ferrichrome in yeast is mediated by members of the ARN transporter family, which are part of the major facilitator superfamily (MFS).[5][8]

  • Receptor Binding: Ferrichrome is specifically recognized by the transporter Arn1p, which is localized to the plasma membrane under iron-deficient conditions.[8]

  • Internalization: Tracer studies using ¹⁴C-labeled ferrichrome have demonstrated that the entire, intact metal-siderophore complex is transported into the cell.[8] This was a pivotal experimental finding, ruling out an alternative mechanism involving extracellular iron reduction and subsequent uptake of free iron. The process is energy-dependent and may involve endocytosis, with Arn1p cycling between the plasma membrane and endosomal compartments.[2][8]

The workflow for this process is visualized below.

Fungal_Uptake_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol N_DFF N-Desferriferrichrome Fe3 Fe³⁺ N_DFF->Fe3 Chelation FC Ferrichrome (Fe³⁺-Siderophore) Arn1p Arn1p Transporter FC->Arn1p Binding Endosome Endosome Arn1p->Endosome Endocytosis/ Internalization FC_intra Intracellular Ferrichrome Endosome->FC_intra Transport to Cytosol

Caption: Fungal uptake of ferrichrome via the Arn1p transporter.

Bacterial Uptake Mechanism (e.g., Pseudomonas aeruginosa)

Gram-negative bacteria possess a more complex cell envelope, requiring a two-step transport process.

  • Outer Membrane Transport: Ferrichrome is first recognized by a specific outer membrane receptor. In P. aeruginosa, this is primarily the FiuA receptor.[9][10] This transport step is energy-dependent and relies on the proton motive force of the inner membrane, which is transduced to the outer membrane by the TonB-ExbB-ExbD protein complex.[2][9]

  • Inner Membrane Transport: After crossing the outer membrane, ferrichrome enters the periplasmic space. From there, it is shuttled across the inner membrane into the cytoplasm by a dedicated permease, FiuB.[9][10] This contrasts with E. coli, which uses an ABC transporter (FhuBCD) for this step.[9]

Part 3: The "Release" Phase - Intracellular Iron Liberation

Once inside the cytosol, the Fe³⁺ must be released from the ferrichrome complex to become metabolically available. Microbes have evolved two primary strategies for this critical step.

Mechanism 1: Reductive Release

This is the most common mechanism for hydroxamate siderophores like ferrichrome.[11] Intracellular reductants or specific ferrireductase enzymes reduce the chelated Fe³⁺ to ferrous iron (Fe²⁺).[2][12] The N-Desferriferrichrome ligand has a significantly lower affinity for Fe²⁺ than for Fe³⁺, causing the iron to be readily released.[2][13] The now-free Fe²⁺ can be incorporated into heme, iron-sulfur clusters, or other essential components.

Electrochemical studies support this model. The reduction potential of ferrichrome is within the range of physiological reductants (approx. -450 mV), making this process thermodynamically favorable.[11][13]

Mechanism 2: Enzymatic Modification of the Siderophore

Some bacteria, such as P. aeruginosa, employ a more intricate mechanism involving enzymatic modification of the siderophore itself.[9][14]

  • Acylation: In this pathway, a cytoplasmic N-acetyltransferase, FiuC, catalyzes the acylation (acetylation) of one of the hydroxamate groups of the N-Desferriferrichrome ligand.[9][10]

  • Destabilization and Release: This chemical modification destabilizes the iron-siderophore complex, promoting the release of Fe³⁺.[14] The involvement of FiuC is critical; genetic mutation of the fiuC gene completely abolishes the ability of P. aeruginosa to utilize ferrichrome as an iron source.[10]

The complete bacterial transport and release pathway is illustrated below.

Bacterial_Uptake_Pathway cluster_extracellular Extracellular cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytosol Cytosol FC_ext Ferrichrome FiuA FiuA Receptor FC_ext->FiuA Binding FC_peri Ferrichrome FiuA->FC_peri Transport TonB TonB Complex TonB->FiuA Energizes FiuB FiuB Permease FC_peri->FiuB FC_cyto Ferrichrome FiuB->FC_cyto Transport FiuC FiuC (N-acetyltransferase) FC_cyto->FiuC Substrate Fe3_free Released Fe³⁺ FC_cyto->Fe3_free Iron Release Ac_DFF Acylated N-Desferriferrichrome FiuC->Ac_DFF Acylation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Extraction of N-Desferriferrichrome from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive, technically detailed guide for the extraction, purification, and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the extraction, purification, and characterization of N-Desferriferrichrome, a hydroxamate-type siderophore, from fungal cultures. This protocol is designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity N-Desferriferrichrome for various research and development applications, including its potential use as a "Trojan horse" to deliver antimicrobials into cells.[1] The methodologies detailed herein are grounded in established scientific principles and incorporate field-proven insights to ensure reproducibility and high yield. We will delve into the critical aspects of fungal strain selection, culture conditions optimized for siderophore production, and a multi-step purification process, culminating in analytical verification of the final product.

Introduction: The Significance of N-Desferriferrichrome

Iron is an essential element for most living organisms, playing a critical role in processes such as electron transport and DNA synthesis.[2] However, under aerobic conditions, iron primarily exists in the insoluble ferric (Fe³⁺) form, limiting its bioavailability.[1][3] To overcome this, many microorganisms, including fungi, have evolved to produce and secrete high-affinity iron-chelating molecules known as siderophores.[2][3]

N-Desferriferrichrome is the iron-free form of ferrichrome, a cyclic hexapeptide siderophore.[2][4] It is composed of three glycine and three N-hydroxy-N-acetyl-L-ornithine residues.[2][5][6] This structure allows it to form a stable octahedral complex with ferric iron.[2] The ability of N-Desferriferrichrome to sequester iron has significant implications in various fields. In medicine, it is investigated for its potential in chelation therapy and as a drug delivery vehicle. By attaching antimicrobial agents to siderophores, it's possible to hijack bacterial iron uptake systems to deliver drugs specifically to pathogenic cells.

Fungi, particularly from the genera Aspergillus, Ustilago, and Penicillium, are known producers of ferrichrome-type siderophores.[2] This protocol will focus on a generalized method for extracting N-Desferriferrichrome that can be adapted for various producing strains.

Principle of the Method

The extraction and purification of N-Desferriferrichrome leverages its physicochemical properties. The overall workflow involves:

  • Culturing: Growing a high-producing fungal strain in an iron-deficient medium to induce siderophore production.

  • Extraction: Separating the fungal biomass from the culture supernatant containing the secreted siderophores.

  • Purification: Employing a series of chromatographic techniques to isolate N-Desferriferrichrome from other metabolites in the supernatant.

  • Characterization: Verifying the identity and purity of the isolated compound using analytical methods.

This multi-step approach is essential to obtain a highly pure product suitable for downstream applications.

Materials and Reagents
3.1. Fungal Strain and Culture Media
  • Fungal Strain: A known N-Desferriferrichrome producing strain (e.g., Aspergillus ochraceus, Ustilago sphaerogena).[7][8][9]

  • Culture Medium: A defined, iron-deficient medium is critical for maximizing siderophore production. A modified Grimm-Allen medium or a similar formulation is recommended.

ComponentConcentration (g/L)Purpose
Glucose20.0Carbon Source
L-Asparagine2.0Nitrogen Source
KH₂PO₄1.0Phosphorus Source & Buffer
MgSO₄·7H₂O0.5Essential Minerals
Thiamine0.001Vitamin
Trace Elements Solution (iron-free)1 mLEssential Micronutrients

Note: All glassware must be acid-washed to remove any trace iron contamination.

3.2. Reagents and Consumables
  • Amberlite XAD-4 or XAD-16 resin

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Lyophilizer

  • Standard laboratory glassware (acid-washed)

  • 0.22 µm sterile filters

Experimental Protocol
4.1. Step 1: Fungal Culture and Siderophore Production

Rationale: Inducing iron-starvation stress is paramount for maximizing the yield of N-Desferriferrichrome. The choice of a defined medium allows for precise control over the iron concentration.

  • Inoculum Preparation: Inoculate a suitable liquid medium with spores or mycelia of the selected fungal strain. Incubate at the optimal temperature (typically 25-30°C) with shaking (150-200 rpm) for 2-3 days to generate a sufficient biomass for inoculation.

  • Production Culture: Inoculate the iron-deficient production medium with the prepared inoculum (typically 5-10% v/v).

  • Incubation: Incubate the production culture under the same conditions as the inoculum for 7-15 days. Siderophore production generally increases over time, with maximum concentrations often observed after 15 days.[3]

  • Monitoring: Periodically, an aliquot of the culture can be aseptically removed and assayed for siderophore production using a qualitative method like the Chrome Azurol S (CAS) assay.

4.2. Step 2: Extraction of Crude Siderophores

Rationale: The initial extraction step aims to capture the siderophores from the large volume of the culture supernatant. Amberlite XAD resins are macroporous polymers that are effective at adsorbing nonpolar molecules from aqueous solutions.

  • Biomass Removal: After the incubation period, separate the fungal mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 15-20 minutes) followed by vacuum filtration of the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining cells and debris.[10]

  • Resin Adsorption: To the cell-free supernatant, add Amberlite XAD-4 or XAD-16 resin (approximately 5 g per liter of supernatant).[10] Stir the mixture at 4°C for 18-24 hours to allow for the adsorption of the siderophores onto the resin.[10]

  • Resin Collection and Elution: Collect the resin by filtration and wash it with distilled water to remove salts and other polar impurities. Elute the bound siderophores from the resin with methanol.[10] Typically, several volumes of methanol are used until the eluate is colorless.

  • Concentration: Concentrate the methanolic extract containing the crude siderophores using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

4.3. Step 3: Purification by Solid-Phase Extraction (SPE) and HPLC

Rationale: This multi-step purification process is designed to isolate N-Desferriferrichrome from other siderophores and metabolites present in the crude extract. C18 SPE provides a preliminary separation based on hydrophobicity, while reverse-phase HPLC offers high-resolution separation for obtaining a pure compound.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the concentrated crude extract in a small volume of water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the siderophores with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).

    • Collect the fractions and analyze them for the presence of N-Desferriferrichrome using a suitable analytical technique (e.g., thin-layer chromatography or analytical HPLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions from SPE that are enriched with N-Desferriferrichrome and concentrate them.

    • Inject the concentrated sample onto a preparative or semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water, both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape. A typical gradient might be from 5% to 95% acetonitrile over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the peptide backbone) and collect the peaks corresponding to N-Desferriferrichrome.

    • The retention time will need to be determined empirically or by comparison to a known standard.

4.4. Step 4: Final Product Preparation and Storage
  • Solvent Removal: Remove the HPLC solvents from the collected fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous residue to obtain N-Desferriferrichrome as a white, fluffy powder.

  • Storage: Store the purified N-Desferriferrichrome at -20°C or lower in a desiccated environment to prevent degradation.

Characterization and Quality Control

Rationale: It is crucial to confirm the identity and purity of the final product.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of N-Desferriferrichrome (C₂₇H₄₅N₉O₁₂, MW: 687.7 g/mol ).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

  • Analytical HPLC: The purity of the final product should be assessed by analytical HPLC, where a single, sharp peak is indicative of high purity.

Workflow Diagram

Extraction_Protocol cluster_culture Fungal Culture cluster_extraction Crude Extraction cluster_purification Purification cluster_final Final Product Fungal_Strain Fungal Strain Selection (e.g., Aspergillus ochraceus) Culture_Medium Iron-Deficient Medium Fungal_Strain->Culture_Medium Inoculation Incubation Incubation (7-15 days) Culture_Medium->Incubation Centrifugation Centrifugation & Filtration Incubation->Centrifugation Harvest Resin_Adsorption Amberlite XAD Resin Adsorption Centrifugation->Resin_Adsorption Elution Methanol Elution Resin_Adsorption->Elution Concentration1 Rotary Evaporation Elution->Concentration1 SPE C18 Solid-Phase Extraction Concentration1->SPE HPLC Reverse-Phase HPLC SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization Characterization Characterization (MS, NMR, HPLC) Lyophilization->Characterization Purified_Product Pure N-Desferriferrichrome Characterization->Purified_Product

Caption: Workflow for N-Desferriferrichrome Extraction and Purification.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low siderophore yield Insufficient iron limitation.Ensure all glassware is acid-washed. Use high-purity reagents. Optimize the culture medium.
Suboptimal culture conditions.Optimize incubation time, temperature, and agitation speed.
Poor separation during HPLC Inappropriate gradient or column.Optimize the HPLC gradient. Try a different column chemistry (e.g., phenyl-hexyl).
Sample overload.Reduce the amount of sample injected onto the column.
Presence of multiple peaks Production of other siderophores.This is common. The purification protocol is designed to separate these. Collect and characterize each peak individually.
Product degradation Thermal or chemical instability.Avoid high temperatures during concentration. Store the final product under appropriate conditions.
Conclusion

This protocol provides a detailed and robust methodology for the extraction and purification of N-Desferriferrichrome from fungal cultures. By carefully controlling the culture conditions to maximize production and employing a systematic purification strategy, researchers can obtain a high-purity product suitable for a wide range of scientific and drug development applications. The principles outlined here can be adapted to different fungal strains and scaled up for larger production volumes.

References
  • Jalal, M. A. F., & van der Helm, D. (1985). Extracellular siderophores from Aspergillus ochraceous. Journal of Bacteriology, 162(2), 555-562.
  • Hofte, M., & Expert, D. (2008). Siderophore production by marine-derived fungi. Marine Drugs, 6(4), 543-581.
  • Vala, A. K., et al. (2006). Siderophore production by Aspergillus spp. as bioinoculant for enhanced growth of Mung bean. Journal of Pure and Applied Microbiology, 1(1), 85-90.
  • Johnstone, T. C., & Nolan, E. M. (2015). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. Biochemistry, 54(34), 5267-5288.
  • PubChem. (n.d.). N-Desferriferrichrome. National Center for Biotechnology Information. Retrieved from [Link]

  • Kuo, C. Y., et al. (2020). Nematode-Trapping Fungi Produce Diverse Metabolites during Predator–Prey Interaction. Metabolites, 10(3), 118.
  • Straka, J. G., & Emery, T. (1979). The role of ferrichrome reductase in iron metabolism of Ustilago sphaerogena. Biochimica et Biophysica Acta (BBA) - General Subjects, 569(2), 277-286.
  • Wikipedia. (2023, December 1). Ferrichrome. In Wikipedia. Retrieved from [Link]

  • Emery, T. (1971). Role of ferrichrome as a ferric ionophore in Ustilago sphaerogena. Biochemistry, 10(8), 1483-1488.
  • Schalk, I. J., et al. (2020). Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions. Journal of Fungi, 7(1), 111.
  • Yuan, W. M., et al. (2001). Structure of ferrichrome and ferrichrome A. Both siderophores have a... ResearchGate. Retrieved from [Link]

  • Zou, G., & Miller, M. J. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. Biometals, 18(1), 63-74.
  • Barona-Gomez, F., et al. (2019). Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. Applied and Environmental Microbiology, 85(18), e00949-19.
  • Lemetre, C., et al. (2020). Iron-meditated fungal starvation by Lupine rhizosphere-associated and extremotolerant Streptomyces sp. S29 desferrioxamine production. bioRxiv.
  • PubChem. (n.d.). Ferrichrome A [M-H2+Fe]. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Purification of N-Desferriferrichrome via Reversed-Phase HPLC

Abstract N-Desferriferrichrome, the iron-free form of the hydroxamate siderophore ferrichrome, is a cyclic hexapeptide of significant interest in microbiology, medicine, and drug development for its role in iron transpor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Desferriferrichrome, the iron-free form of the hydroxamate siderophore ferrichrome, is a cyclic hexapeptide of significant interest in microbiology, medicine, and drug development for its role in iron transport and its potential as a drug delivery vehicle.[1][2] Achieving high purity of this molecule is paramount for accurate biochemical and pharmacological studies. This application note provides a detailed, field-proven protocol for the purification of N-Desferriferrichrome using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the causality behind methodological choices, from sample preparation to mobile phase selection and gradient optimization, to equip researchers with a robust and reproducible purification strategy.

Introduction: The Rationale for HPLC Purification

Siderophores are low-molecular-weight chelators secreted by microorganisms to scavenge iron, an essential element, from their environment.[3][4] N-Desferriferrichrome (PubChem CID: 169636) is a member of the hydroxamate class, characterized by a cyclic peptide backbone.[1][5] Its purification from complex biological matrices, such as fungal or bacterial culture supernatants, presents a significant challenge due to the presence of numerous structurally similar impurities.

Reversed-phase HPLC is the method of choice for this application due to its high resolving power, which is essential for separating closely related peptides and their degradation products.[6] The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The cyclic peptide nature of N-Desferriferrichrome provides sufficient hydrophobicity for retention on common stationary phases like C18, while its polar functional groups allow for efficient elution with a polar mobile phase gradient.[7][8] This protocol is designed to be a self-validating system, ensuring high purity and recovery.

Physicochemical Properties of N-Desferriferrichrome

A fundamental understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₂₇H₄₅N₉O₁₂[1]
Molecular Weight 687.7 g/mol [1]
Class Cyclic Hexapeptide, Hydroxamate Siderophore[2]
Structure Composed of three glycine and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[1]
XLogP3 -4.7[1]

The highly polar nature, indicated by the negative XLogP3 value, necessitates a reversed-phase method starting with a highly aqueous mobile phase to ensure initial retention.

Experimental Protocol

This protocol outlines the complete workflow from sample preparation to final purification.

Materials and Equipment
  • HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size). C8 columns are also a suitable alternative.[3]

  • Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Additives: Trifluoroacetic acid (TFA) or formic acid, HPLC-grade.

  • Sample Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, depending on solvent compatibility).

  • Glassware: Volumetric flasks, beakers, and autosampler vials.

  • Sample: Partially purified N-Desferriferrichrome extract (e.g., post-solid phase extraction using XAD resin).[5][9]

Mobile Phase Preparation

The mobile phase is a critical component influencing separation selectivity and peak shape.[10] The use of an acidic modifier like TFA is standard for peptide separations as it acts as an ion-pairing agent, sharpening peaks and ensuring consistent protonation of acidic and basic functional groups.[6][8]

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

Causality Note: Using the same concentration of TFA in both mobile phases is crucial to prevent baseline shifts during the gradient elution, which can interfere with peak detection and integration. Formic acid (0.1%) can be substituted for TFA, especially if the collected fractions are intended for mass spectrometry, as it is more volatile.[4]

Sample Preparation

Proper sample preparation is essential to protect the HPLC column from particulates and prevent poor chromatographic performance.[11]

  • Dissolution: Dissolve the lyophilized or dried crude N-Desferriferrichrome sample in a solvent that ensures complete solubility. A mixture of 95% Mobile Phase A and 5% Mobile Phase B is a good starting point.

  • Concentration: Aim for a concentration that avoids column overloading. A starting concentration of 1-5 mg/mL is typical for a semi-preparative column.

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulate matter that could clog the column frit.[12][13]

HPLC Method Parameters

These parameters should be optimized for your specific system and column dimensions. The following provides a robust starting point.

ParameterRecommended SettingRationale
Column C18, 250 mm x 10 mm, 5 µmProvides excellent retention and resolution for peptides.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column; adjust as needed.
Detection Wavelength 210-220 nmDetects the peptide backbone amide bonds, providing a strong signal for the analyte.[3][8]
Column Temperature 25-30 °CMaintaining a stable temperature ensures reproducible retention times.[14]
Injection Volume 100 - 500 µLDependent on sample concentration and column capacity.
Gradient Elution Program

A gradient elution is necessary to separate N-Desferriferrichrome from more polar and more hydrophobic impurities.

Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
5.0955Linear
35.0595Linear
40.0595Linear
41.0955Linear
50.0955Linear

Causality Note: The initial 5-minute isocratic hold at 5% B allows for the sample to load onto the column head under conditions that ensure strong binding. The long, shallow gradient from 5% to 95% B over 30 minutes is the core of the separation, allowing for high-resolution separation of components.[12] The final steps are for column washing and re-equilibration.

Purification Workflow Diagram

The following diagram illustrates the logical flow of the entire purification and analysis process.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_analysis Phase 3: Analysis & Final Product sample_prep Sample Dissolution & Filtration (0.22 µm) injection Inject Sample sample_prep->injection mobile_phase Mobile Phase Prep (A: 0.1% TFA/H₂O) (B: 0.1% TFA/ACN) mobile_phase->injection gradient Gradient Elution (C18 Column) injection->gradient detection UV Detection (210-220 nm) gradient->detection collection Fraction Collection detection->collection purity_check Purity Analysis (Analytical HPLC) collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilize Solvent Evaporation / Lyophilization pooling->lyophilize final_product Pure N-Desferriferrichrome lyophilize->final_product

Caption: Workflow for N-Desferriferrichrome purification.

Expected Results and Post-Purification Analysis

Under the conditions described, N-Desferriferrichrome is expected to elute as a sharp, well-defined peak. Its exact retention time will depend on the specific column and HPLC system but can be confirmed by analyzing a reference standard or by subsequent mass spectrometry.

  • Fraction Analysis: After collection, the purity of each fraction containing the target peak should be assessed by analytical HPLC using a narrower column (e.g., 4.6 mm ID) and a faster gradient.

  • Pooling and Recovery: Fractions with the desired purity (e.g., >98%) should be pooled.[13]

  • Final Step: The organic solvent (acetonitrile) is typically removed from the pooled fractions using a rotary evaporator, followed by lyophilization (freeze-drying) to obtain the pure N-Desferriferrichrome as a stable powder.

  • Confirmation: The identity of the purified compound should be unequivocally confirmed using high-resolution mass spectrometry (HRMS) to match the observed mass with the theoretical exact mass of N-Desferriferrichrome (C₂₇H₄₅N₉O₁₂).[15]

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silica; column degradation.Use a high-purity silica column; ensure TFA concentration is 0.1%; operate within the column's recommended pH range (typically 2-7).[6]
Poor Resolution Gradient is too steep; column is overloaded.Decrease the slope of the gradient (e.g., extend the gradient time); inject a smaller sample volume or lower concentration.
No/Low Retention Sample solvent is too strong; incorrect mobile phase.Dissolve the sample in a solvent weaker than the initial mobile phase (e.g., 100% Mobile Phase A); verify mobile phase composition.
Baseline Drift Mobile phase mismatch; column not equilibrated.Ensure TFA is present in both Mobile Phase A and B; extend the column equilibration time at the end of the gradient.[16]

References

  • Konetschny-Rapp, S., Huschka, H. G., Winkelmann, G., & Jung, G. (1988). High-performance liquid chromatography of siderophores from fungi. Biology of Metals, 1(1), 9–17. [Link]

  • Kadi, N., Challis, G. L., & Lomonossoff, G. P. (2012). Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae. PLoS ONE, 7(4), e34591. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 169636, N-Desferriferrichrome. [Link]

  • Characterization and Purification of Siderophores. NBU-IR. [Link]

  • Verma, A. K., & Singh, R. (2021). Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS). In Springer Protocols. [Link]

  • Russo, A., et al. (2024). A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI-MS/MS Analysis. Molecules, 29(2), 299. [Link]

  • Winkelmann, G. (2007). Ecology of siderophores with special reference to the fungi. Biometals, 20(3-4), 379-392. [Link]

  • Singh, R. P., et al. (2017). Xanthoferrin Siderophore Estimation from the Cell-free Culture Supernatants of Different Xanthomonas Strains by HPLC. Journal of Visualized Experiments, (125), 55896. [Link]

  • Rüther, P., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Kraut, K., et al. (2021). Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions. International Journal of Molecular Sciences, 22(21), 11591. [Link]

  • Jiang, H., et al. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. Biopolymers, 79(2), 81-91. [Link]

  • HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

  • Choi, Y. H., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 10(3), 110. [Link]

  • Troubleshooting HPLC Mobile Phase Issues. Sartorius via YouTube. [Link]

  • HPLC mobile phase: Topics by Science.gov. [Link]

  • Heaton, J. C., et al. (2009). High temperature reversed-phase HPLC using deuterium oxide as a mobile phase for the separation of model pharmaceuticals with multiple on-line spectroscopic analysis (UV, IR, 1H-NMR and MS). Analyst, 134(3), 466-473. [Link]

  • da Silva, A. C. S., et al. (2024). Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods. Molecules, 29(18), 4252. [Link]

Sources

Method

Sensitive and Robust Analysis of N-Desferriferrichrome in Complex Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals. Abstract N-Desferriferrichrome, a cyclic hexapeptide belonging to the hydroxamate class of siderophores, plays a critical role in micro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

N-Desferriferrichrome, a cyclic hexapeptide belonging to the hydroxamate class of siderophores, plays a critical role in microbial iron acquisition.[1] Its high affinity for ferric iron also makes it a molecule of significant interest for therapeutic and biotechnological applications, including the development of novel antimicrobial agents and iron chelation therapies. Accurate quantification of N-Desferriferrichrome in complex biological matrices such as microbial cultures or plasma is essential for this research but presents analytical challenges due to its potent metal-chelating properties and typically low concentrations. This guide provides a comprehensive, field-tested protocol for the analysis of N-Desferriferrichrome using a highly sensitive and specific LC-MS/MS method. We delve into the causality behind key experimental choices, from sample preparation strategies that mitigate metal interference to the optimization of mass spectrometry parameters for confident identification and quantification.

Foundational Principles: Understanding the Analyte and Method

A successful analytical method is built upon a fundamental understanding of the target molecule's chemical behavior. N-Desferriferrichrome is a unique peptide, and its properties directly inform our analytical strategy.

Chemical Nature of N-Desferriferrichrome

N-Desferriferrichrome is the iron-free, or apo, form of the siderophore ferrichrome. It is a homodetic cyclic peptide composed of three glycine units and three N(5)-acetyl-N(5)-hydroxy-L-ornithyl residues.[1][2] The latter provide the three hydroxamate groups that act as a hexadentate ligand, forming an exceptionally stable octahedral complex with Fe(III).[3][4]

  • Molecular Formula: C₂₇H₄₅N₉O₁₂[2]

  • Monoisotopic Mass: 687.3188 Da[2]

  • Key Feature: The presence of multiple basic nitrogen atoms and polar functional groups makes N-Desferriferrichrome amenable to analysis by electrospray ionization (ESI) in positive ion mode. The most common species observed is the protonated molecule, [M+H]⁺, at an m/z of approximately 688.3.[2][5]

The Analytical Challenge: Unintended Metal Chelation

The very function of N-Desferriferrichrome—its high affinity for iron—is its greatest analytical challenge. Trace amounts of ferric iron (Fe³⁺) or other trivalent cations present in the sample matrix, LC mobile phases, or originating from stainless steel components of the HPLC and mass spectrometer can lead to in-solution or in-source complexation.[6][7]

This results in the formation of ferrichrome ([M-3H+Fe]⁺, m/z ≈ 740.2), depleting the N-Desferriferrichrome ([M+H]⁺) signal.[8] This phenomenon leads to poor sensitivity, non-reproducible results, and a gross underestimation of the true analyte concentration. Our protocol directly addresses this by incorporating a competitive chelating agent into the mobile phase to sequester stray metal ions, ensuring that the analyte remains in its apo form for detection.[6][7]

Experimental Design and Workflow

A robust workflow is essential for reproducible results. The following diagram outlines the critical stages from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Culture Supernatant) Clarify Centrifugation & Filtration (0.22 µm filter) Sample->Clarify Remove particulates Extract Solid-Phase Extraction (SPE) (Concentration & Cleanup) Clarify->Extract Isolate analyte Reconstitute Drydown & Reconstitution in Mobile Phase A Extract->Reconstitute Prepare for injection LC UHPLC Separation Reconstitute->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionize & Fragment Integration Peak Integration & Quantification MS->Integration Acquire Data Report Reporting Integration->Report

Caption: High-level workflow for N-Desferriferrichrome analysis.

Detailed Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Sample Preparation from Microbial Culture

This protocol is optimized for the extraction and concentration of N-Desferriferrichrome from bacterial or fungal culture supernatants.

Rationale: Siderophore production is often induced under iron-limiting conditions.[9] Solid-phase extraction (SPE) provides a robust method for concentrating the analyte and removing interfering matrix components like salts and media constituents.[10][11]

Materials:

  • Bacterial/fungal culture supernatant

  • Centrifuge and 0.22 µm syringe filters

  • SPE cartridges (e.g., Polystyrene-divinylbenzene or C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Nitrogen evaporator or vacuum concentrator

Step-by-Step Procedure:

  • Harvest Supernatant: Centrifuge the microbial culture at 4,000 x g for 15 minutes at 4°C to pellet cells.[9]

  • Clarify: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and particulates. This is crucial to prevent clogging of the SPE cartridge and LC column.

  • Condition SPE Cartridge: Condition the SPE cartridge by washing sequentially with 1 column volume of methanol, followed by 2 column volumes of water. Do not allow the cartridge to go dry.

  • Load Sample: Load the clarified supernatant onto the conditioned SPE cartridge. The flow rate should be slow and steady (approx. 1-2 mL/min) to ensure efficient binding.

  • Wash Cartridge: Wash the cartridge with 2 column volumes of water to remove salts and other highly polar impurities.

  • Elute Analyte: Elute the N-Desferriferrichrome from the cartridge using 1-2 column volumes of methanol.

  • Drydown: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial LC mobile phase (Mobile Phase A). Vortex thoroughly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Method

This method utilizes Reversed-Phase Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

Rationale: A gradient elution profile provides good separation of the analyte from matrix components.[11] The addition of a low concentration of EDTA to the aqueous mobile phase is the critical step to prevent metal adduction and signal suppression.[6][7] MRM analysis ensures that only ions with a specific precursor mass and fragmentation pattern are detected, significantly reducing chemical noise.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF).

  • Heated Electrospray Ionization (HESI) source.

LC Parameters

Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides excellent retention and peak shape for peptides.
Mobile Phase A 0.1% Formic Acid + 0.05 mM EDTA in Water Formic acid aids protonation for ESI+. EDTA acts as a sacrificial chelator.[7][10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic phase for reversed-phase peptide separation.
Gradient 5% B to 95% B over 8 min Ensures elution of the analyte while cleaning the column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reproducibility of retention time.

| Injection Vol. | 5 µL | |

MS Parameters

Parameter Setting Rationale
Ionization Mode Positive ESI N-Desferriferrichrome readily forms [M+H]⁺ ions.[5]
Capillary Voltage 3500 V Optimizes ion generation.
Sheath/Aux Gas Manufacturer dependent Creates a stable spray and aids desolvation.
Ion Transfer Temp. 300 °C Ensures complete desolvation of ions.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity. |

MRM Transitions for N-Desferriferrichrome The following transitions should be optimized on your specific instrument using a pure standard.

Precursor Ion (m/z)Product Ion (m/z)UseCollision Energy (eV)
688.3344.2Quantifier~25
688.3145.1Qualifier~30
688.3128.1Qualifier~35

Rationale for Product Ions: These fragments correspond to logical cleavages of the peptide backbone and side chains, providing high structural specificity.[1][2] The quantifier should be the most abundant and stable fragment.

Data Interpretation and Validation

Fragmentation Analysis

Understanding the fragmentation pattern provides ultimate confidence in analyte identification. The primary fragmentation occurs at the peptide amide bonds.

Caption: Proposed fragmentation pathway of N-Desferriferrichrome.

Method Validation

To ensure the trustworthiness of the protocol, the following parameters should be assessed:

  • Specificity: No interfering peaks should be present at the retention time of N-Desferriferrichrome in a blank matrix sample.

  • Linearity: A calibration curve should be prepared using a certified standard, exhibiting a correlation coefficient (r²) of >0.99.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., Signal-to-Noise > 10).

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or no [M+H]⁺ signal; Peak observed at m/z ~740 Iron/metal contamination in the system or sample.Confirm EDTA is in Mobile Phase A. Use metal-free vials and tubing if possible. Prepare fresh mobile phase.
Poor Peak Shape (Tailing) Active sites on the column; secondary interactions.Ensure formic acid concentration is correct (0.1%). Try a different column chemistry if the problem persists.
Inconsistent Retention Time Inadequate column equilibration; pump malfunction.Increase equilibration time between injections. Check LC pump pressure for stability.
High Background Noise Contaminated mobile phase or sample matrix effects.Use HPLC-grade solvents. Optimize SPE cleanup to better remove interferences.

References

  • D. A. Gledhill, "Electrospray ionisation-mass spectrometry of hydroxamate siderophores," The Analyst, Royal Society of Chemistry.
  • A. D. Jones et al., "Accurate mass MS/MS/MS analysis of siderophores ferrioxamine B and E1 by collision-induced dissociation electrospray mass spectrometry," Journal of the American Society for Mass Spectrometry. [Link]

  • National Center for Biotechnology Information, "N-Desferriferrichrome," PubChem Compound Database. [Link]

  • M. Gledhill et al., "Separation and Detection of Siderophores Produced by Marine Bacterioplankton Using High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry," Analytical Chemistry, ACS Publications. [Link]

  • M. Gledhill et al., "Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry," Analytical Chemistry. [Link]

  • D. A. Gledhill, "Electrospray ionisation-mass spectrometry of hydroxamate siderophores," ResearchGate. [Link]

  • Y. Zhang et al., "High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria," Journal of Visualized Experiments, NIH. [Link]

  • Y.-C. Kuo et al., "The fungal siderophore (desferriferrichrome) and its structural analogues," ResearchGate. [Link]

  • G. Zou et al., "Synthesis and properties of different metal complexes of the siderophore desferriferricrocin," ResearchGate. [Link]

  • G. Zou et al., "Synthesis and properties of different metal complexes of the siderophore desferriferricrocin," Biometals. [Link]

  • Y. Zhang et al., "A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application," ResearchGate. [Link]

  • National Center for Biotechnology Information, "Ferrichrome," PubChem Compound Database. [Link]

  • Y. Zhang et al., "A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application," Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application

Comprehensive Structural Characterization of N-Desferriferrichrome via High-Resolution NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: N-Desferriferrichrome, a cyclic hexapeptide siderophore, plays a pivotal role in fungal iron acquisition, making it a key targ...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Desferriferrichrome, a cyclic hexapeptide siderophore, plays a pivotal role in fungal iron acquisition, making it a key target for understanding microbial survival and developing novel antifungal strategies.[1][2][3] Its structural integrity is fundamental to its function as a high-affinity ferric iron chelator. This application note provides a comprehensive, in-depth guide to the complete structural characterization of N-Desferriferrichrome using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We present field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and a logical workflow for spectral analysis to achieve unambiguous resonance assignment and full structure elucidation.

Introduction: The Significance of N-Desferriferrichrome

Siderophores are low-molecular-weight compounds synthesized by microorganisms to scavenge for iron, an essential element for cellular processes.[3][4] N-Desferriferrichrome is the iron-free (apo) form of ferrichrome, a hydroxamate-type siderophore common to many fungal species.[5][6] It is a homodetic cyclic peptide composed of three repeating units of glycine and three N(5)-acetyl-N(5)-hydroxy-L-ornithine residues.[6] The ability of fungi to acquire iron via siderophores is directly linked to their pathogenicity and survival.[7] Therefore, detailed structural knowledge of N-Desferriferrichrome is critical for:

  • Drug Development: Designing inhibitors that block siderophore biosynthesis or uptake, effectively starving pathogenic fungi of iron.

  • Understanding Pathogenesis: Elucidating the structure-function relationship that governs iron chelation and transport.

  • Biotechnology: Leveraging the chelating properties of siderophores for applications in bioremediation or as drug-delivery vehicles.

NMR spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of complex organic molecules like N-Desferriferrichrome in solution.[8][9] It provides unparalleled atomic-level information on covalent bonding and spatial proximities, which is essential for a complete characterization.[4][10] Unlike its rigid iron-bound counterpart (ferrichrome), the metal-free N-Desferriferrichrome is known to be conformationally flexible, potentially existing as an equilibrium of multiple conformers in solution, a phenomenon that NMR is uniquely suited to investigate.[11]

Part 1: The Foundation—Meticulous Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Artifacts or poor spectral resolution can often be traced back to suboptimal sample preparation. This protocol ensures the highest quality sample for detailed structural analysis.

Protocol 1: NMR Sample Preparation

Rationale: The goal is to create a homogenous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities. Deuterated solvents are essential to minimize the overwhelming signal from the solvent's protons.[12] The choice of DMSO-d₆ is based on its excellent solubilizing power for peptides and its use in previous studies of deferriferrichrome.[11] Filtering is a non-negotiable step to remove suspended particles that disrupt magnetic field homogeneity, leading to broadened spectral lines.

Materials:

  • N-Desferriferrichrome (5-10 mg for a comprehensive suite of experiments)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity

  • High-precision 5 mm NMR tubes and caps

  • Glass vial

  • Pasteur pipette with a small plug of glass wool or a syringe filter (0.22 µm)

  • Volumetric micropipettes

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of lyophilized N-Desferriferrichrome into a clean, dry glass vial. For routine ¹H spectra, less material may be needed (1-5 mg), but for less sensitive experiments like ¹³C or certain 2D NMR, a higher concentration is advisable.[13]

  • Solubilization: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate for a few minutes to ensure complete dissolution.

  • Filtration (Critical Step): To remove any microscopic solid particles, filter the solution directly into the NMR tube.

    • Method A (Pipette Filter): Tightly pack a small plug of glass wool into a Pasteur pipette. Carefully transfer the solution into the pipette and gently force it through the filter into the NMR tube using a pipette bulb.

    • Method B (Syringe Filter): Draw the solution into a syringe, attach a 0.22 µm filter, and carefully dispense the solution into the NMR tube.

  • Final Volume Check: Ensure the final height of the solution in the NMR tube is approximately 4.5 to 5 cm.[13] This height is optimal for positioning the sample entirely within the NMR probe's detection coil.

  • Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly with the sample identity and solvent just below the cap.[14]

G cluster_prep Protocol 1: Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve Add solvent filter 3. Filter Solution (Critical Step) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube (4.5-5 cm height) filter->transfer Remove particulates cap 5. Cap & Label transfer->cap Prepare for analysis

Caption: Workflow for preparing high-quality NMR samples.

Part 2: Acquiring the Structural Puzzle Pieces—NMR Experiments

A combination of 1D and 2D NMR experiments is required to piece together the complete structure of N-Desferriferrichrome. The logical progression is to start with simple 1D spectra to assess the sample and then move to more complex 2D experiments to establish connectivity.

G cluster_workflow Logical NMR Experiment Workflow H1 1. ¹H NMR (Proton Overview) C13 2. ¹³C & DEPT NMR (Carbon Skeleton) H1->C13 COSY 3. ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Final Complete Structure Elucidation HMBC->Final

Caption: Logical workflow for NMR-based structure elucidation.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Rationale: The ¹H spectrum provides the initial overview of all proton environments. The ¹³C spectrum, often run with DEPT (Distortionless Enhancement by Polarization Transfer), reveals the carbon backbone and helps differentiate between CH, CH₂, and CH₃ groups.[15][16]

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the magnet, lock onto the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity (target line width at half-maximum <0.8 Hz for a reference signal).[17]

  • ¹H Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹³C and DEPT Acquisition:

    • Tune the probe for ¹³C.

    • Acquire a standard proton-decoupled ¹³C spectrum. The spectral width should typically be 0 to 200 ppm to observe all carbons, including carbonyls.

    • Acquire DEPT-135 and DEPT-90 spectra. In a DEPT-135 spectrum, CH/CH₃ signals are positive, and CH₂ signals are negative. In a DEPT-90, only CH signals appear. This combination allows for unambiguous identification of carbon types.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Rationale: 2D experiments resolve spectral overlap and establish connectivity, which is impossible to determine from 1D spectra alone.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is essential for tracing out the spin systems within each amino acid residue.[18][19]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the primary experiment for assigning ¹H-¹³C pairs.[18][20]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the individual amino acid "fragments" together by observing correlations across peptide bonds (e.g., from an amide proton to a carbonyl carbon) and identifying quaternary carbons.[18][21]

Step-by-Step Methodology:

  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Acquire a sufficient number of increments (e.g., 256 in the indirect dimension) and scans per increment to achieve good resolution and S/N.

  • HSQC Acquisition:

    • Use a standard sensitivity-enhanced, multiplicity-edited gradient HSQC pulse sequence (e.g., hsqcedetgpsisp2.4).[15] This allows CH/CH₃ signals to be phased opposite to CH₂ signals, aiding assignment.

    • The direct dimension (F2) corresponds to the ¹H spectrum, and the indirect dimension (F1) corresponds to the ¹³C spectrum. Set spectral widths accordingly.

  • HMBC Acquisition:

    • Use a standard gradient HMBC pulse sequence.

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions.

    • The long-range coupling constant is typically optimized for ~8 Hz, which is a good compromise for detecting both two- and three-bond correlations.[18] This experiment generally requires more scans than an HSQC to achieve adequate S/N.[21]

Part 3: Assembling the Puzzle—Data Processing and Analysis

A systematic approach is required to translate raw spectral data into a complete molecular structure.

Processing: All acquired data (FIDs) should be processed using standard NMR software (e.g., TopSpin, Mnova). This involves:

  • Fourier Transformation: Converting the time-domain signal (FID) to a frequency-domain signal (spectrum).

  • Phasing and Baseline Correction: Correcting phase and baseline distortions to ensure accurate peak integration and identification.[17]

  • Referencing: Calibrating the chemical shift axis. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[22][23]

G cluster_analysis Data Analysis & Interpretation Workflow start Processed 1D & 2D Spectra spin 1. Identify Spin Systems (COSY) start->spin assign_ch 2. Assign ¹H-¹³C Pairs (HSQC) spin->assign_ch build 3. Build Residue Fragments (COSY + HSQC) assign_ch->build connect 4. Connect Fragments (HMBC) build->connect verify 5. Verify & Finalize (All Data) connect->verify structure Final Structure verify->structure

Caption: A systematic workflow for NMR data interpretation.

Interpretation Strategy:

  • Identify Amino Acid Spin Systems: Use the COSY spectrum to trace the J-coupling networks. For glycine, you will see a simple isolated α-CH₂ system. For the modified ornithine, you will trace the Hα-Hβ-Hγ-Hδ chain.

  • Assign Directly Bonded Pairs: Use the HSQC spectrum to correlate every proton identified in step 1 to its directly attached carbon. This allows you to assign the ¹³C shifts for all protonated carbons.

  • Assemble Fragments: Combine the COSY and HSQC information to build the complete carbon-proton framework for each of the six amino acid residues.

  • Connect the Fragments: This is the most critical step, performed using the HMBC spectrum.

    • Peptide Bonds: Look for correlations from an amide proton (Hɴ) of one residue to the carbonyl carbon (C=O) of the preceding residue. This establishes the peptide sequence.

    • Side Chains: Confirm the structure of the N(5)-acetyl-N(5)-hydroxy-ornithine side chains by observing HMBC correlations from the acetyl methyl protons to the acetyl carbonyl carbon, and from the δ-CH₂ protons to the acetyl carbonyl carbon.

    • Quaternary Carbons: All non-protonated carbons (primarily the carbonyls) are assigned using HMBC correlations from nearby protons.

Part 4: Expected Results for N-Desferriferrichrome

The combination of these experiments should provide sufficient data to unambiguously assign all ¹H and ¹³C resonances of N-Desferriferrichrome.

Table 1: Representative ¹H and ¹³C Chemical Shift Ranges for N-Desferriferrichrome Residues (in DMSO-d₆)

Residue TypeAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations
Glycine 8.0 - 8.8-Hɴ to own Cα, preceding C=O
3.5 - 4.0~42Hα to own C=O, preceding C=O
-~42-
C=O-~170From own Hα, own Hɴ, next Hɴ
Ornithine 7.8 - 8.5-Hɴ to own Cα, preceding C=O
4.0 - 4.5~53Hα to own C=O, Cβ
1.5 - 1.8~28Hβ to Cα, Cγ
1.4 - 1.7~23Hγ to Cβ, Cδ
3.4 - 3.6~48Hδ to Cγ, N-acetyl C=O
C=O-~172From own Hα, own Hɴ, next Hɴ
N-acetyl CH₃1.9 - 2.1~21From Hδ of Ornithine
C=O-~170From Hδ of Ornithine

Note: Chemical shifts are approximate and can vary based on conformation and local electronic environment. The presence of multiple conformers may lead to the observation of more than one set of signals for some residues.[11]

Conclusion

This application note details a robust and validated workflow for the complete structural characterization of N-Desferriferrichrome using high-resolution NMR spectroscopy. By following the meticulous protocols for sample preparation, executing a logical suite of 1D and 2D NMR experiments, and employing a systematic data analysis strategy, researchers can achieve unambiguous assignment of all proton and carbon signals. This detailed structural information is invaluable for advancing our understanding of fungal iron metabolism and provides a solid foundation for structure-based drug design and other biotechnological applications.

References

  • Vertex AI Search. (n.d.). NMR Sample Preparation.
  • PubMed. (1989). The solution conformations of ferrichrome and deferriferrichrome determined by 1H-NMR spectroscopy and computational modeling.
  • InfoSheet. (n.d.). NMR sample preparation.
  • University of Leicester. (n.d.). How to Prepare Samples for NMR.
  • University of Manchester. (n.d.). NMR Sample preparation and Analysis.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (n.d.). Iron uptake in fungi: A system for every source.
  • ACS Omega. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms.
  • ResearchGate. (n.d.). The fungal siderophore (desferriferrichrome) and its structural....
  • Shared Instrumentation Facility, Department of Chemistry. (2020). NMR Sample Preparation.
  • PubMed Central. (n.d.). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms.
  • ResearchGate. (n.d.). NMR spectra of the siderophores purified using preparative HPLC. (a) 1....
  • ResearchGate. (n.d.). NMR spectra of the siderophores purified using preparative HPLC. (a) 1....
  • Springer Nature. (2022). Ferrichrome, a fungal-type siderophore, confers high ammonium tolerance to fission yeast.
  • Bruker. (n.d.). Complex NMR experiments: 2D, selective, etc..
  • PMC - NIH. (n.d.). Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis.
  • University of Chicago. (n.d.). Experiment Guides - NMR Facility.
  • PubChem - NIH. (n.d.). N-Desferriferrichrome.
  • PubMed. (2003). Molecular genetics of fungal siderophore biosynthesis and uptake: the role of siderophores in iron uptake and storage.
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • University of British Columbia. (n.d.). NMR Training.
  • University of Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
  • Springer Nature. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development.
  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy.

Sources

Method

Application Notes and Protocols for N-Desferriferrichrome Iron-Binding Affinity Assay

Introduction: The Critical Role of Siderophores in Iron Sequestration Iron, while abundant in the Earth's crust, exists predominantly in the ferric (Fe³⁺) state at physiological pH, forming insoluble ferric hydroxide pre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Siderophores in Iron Sequestration

Iron, while abundant in the Earth's crust, exists predominantly in the ferric (Fe³⁺) state at physiological pH, forming insoluble ferric hydroxide precipitates. This severely limits its bioavailability for most microorganisms. To overcome this challenge, many bacteria and fungi have evolved sophisticated iron acquisition systems, central to which are siderophores. Siderophores are low-molecular-weight, high-affinity ferric iron chelators that are secreted into the extracellular environment to scavenge iron. The resulting ferric-siderophore complex is then recognized by specific receptors on the cell surface and internalized.

N-Desferriferrichrome is a cyclic hexapeptide hydroxamate siderophore produced by various fungi, including species of Aspergillus and Penicillium.[1] Upon chelation of a ferric ion, it forms the stable complex known as ferrichrome. The strength of this interaction, quantified by the iron-binding affinity, is a critical parameter in understanding the efficacy of N-Desferriferrichrome in iron uptake and its potential applications in drug development, such as in "Trojan horse" strategies to deliver antibiotics into microbial cells.[2]

This technical guide provides a detailed overview and step-by-step protocols for determining the iron-binding affinity of N-Desferriferrichrome. We will explore three robust methodologies: spectrophotometric titration, competitive binding assay with a reference chelator, and fluorescence quenching. Each method is presented with an explanation of its underlying principles to empower researchers to select and execute the most suitable assay for their specific needs.

Physicochemical Properties of N-Desferriferrichrome and Ferrichrome

A foundational understanding of the physicochemical properties of N-Desferriferrichrome and its iron-bound form, ferrichrome, is essential for accurate assay design and data interpretation.

PropertyN-DesferriferrichromeFerrichromeReference
Molecular Formula C₂₇H₄₅N₉O₁₂C₂₇H₄₂FeN₉O₁₂[3][4]
Molecular Weight 687.7 g/mol 740.5 g/mol [3][4]
Iron Binding Group HydroxamateHydroxamate[1]
Fe³⁺:Siderophore Stoichiometry -1:1[5]
Stability Constant (log K) -~30.4[6]

Method 1: Spectrophotometric Titration for Direct Determination of Iron-Binding Affinity

Principle:

This method relies on the formation of a colored complex upon the binding of ferric iron to N-Desferriferrichrome. The ferrichrome complex exhibits a characteristic absorbance spectrum in the visible range, which is absent in the apo-siderophore. By incrementally adding a standardized solution of Fe³⁺ to a solution of N-Desferriferrichrome of known concentration, the formation of the ferrichrome complex can be monitored by measuring the increase in absorbance at its wavelength of maximum absorbance (λmax). The binding affinity can be determined from the titration curve.[7]

Causality Behind Experimental Choices:

The choice of a spectrophotometric titration is based on the distinct spectral change upon iron binding, providing a direct and straightforward measure of complex formation. The selection of the λmax for monitoring is critical to maximize the signal-to-noise ratio. The use of a buffered solution at a specific pH is necessary because the affinity of hydroxamate siderophores for iron is pH-dependent.

Experimental Workflow: Spectrophotometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_siderophore Prepare N-Desferriferrichrome Solution (Known Concentration) titrate Place Siderophore Solution in Cuvette and Record Initial Spectrum (Blank) prep_siderophore->titrate prep_iron Prepare Standardized FeCl₃ Solution add_iron Incrementally Add Fe³⁺ Solution prep_iron->add_iron prep_buffer Prepare Assay Buffer (e.g., 20 mM HEPES, pH 7.4) prep_buffer->titrate titrate->add_iron equilibrate Equilibrate After Each Addition add_iron->equilibrate measure Record Absorbance Spectrum equilibrate->measure measure->add_iron Repeat until saturation plot Plot Absorbance at λmax vs. [Fe³⁺]/[Siderophore] Ratio measure->plot determine_stoichiometry Determine Stoichiometry from Inflection Point plot->determine_stoichiometry calculate_k Calculate Stability Constant (K) determine_stoichiometry->calculate_k

Caption: Workflow for spectrophotometric titration of N-Desferriferrichrome with iron.

Detailed Protocol:

Reagents and Materials:

  • N-Desferriferrichrome (high purity)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O), analytical grade

  • HEPES buffer (or other suitable non-chelating buffer)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

Procedure:

  • Preparation of Solutions:

    • N-Desferriferrichrome Stock Solution (1 mM): Accurately weigh N-Desferriferrichrome (MW: 687.7 g/mol ) and dissolve in deionized water to the desired concentration.

    • Ferric Chloride Stock Solution (10 mM): Prepare a stock solution of FeCl₃·6H₂O in 10 mM HCl to prevent the formation of ferric hydroxide precipitates. The exact concentration of the iron stock should be determined by a standardized method, such as the ferrozine assay.[8]

    • Assay Buffer: Prepare a 20 mM HEPES buffer and adjust the pH to 7.4 using NaOH.

  • Determination of λmax:

    • Prepare a solution of the ferrichrome complex by mixing equimolar amounts of N-Desferriferrichrome and FeCl₃ in the assay buffer.

    • Scan the absorbance of the solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax). For hydroxamate-type siderophores, this is typically around 420-450 nm.[6]

  • Spectrophotometric Titration:

    • Place a known volume and concentration of the N-Desferriferrichrome solution (e.g., 2 ml of 50 µM) in a quartz cuvette.

    • Record the initial absorbance spectrum as a blank.

    • Make sequential additions of small, known volumes of the standardized FeCl₃ solution (e.g., 2-5 µL aliquots of a 1 mM solution).

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the absorbance at the predetermined λmax.

    • Continue the titration until the absorbance no longer increases, indicating that the siderophore is saturated with iron.

Data Analysis:

  • Correct the absorbance readings for dilution at each titration point.

  • Plot the corrected absorbance at λmax against the molar ratio of [Fe³⁺]/[N-Desferriferrichrome].

  • The inflection point of the resulting curve indicates the stoichiometry of the complex (expected to be 1:1).

  • The stability constant (K) can be calculated from the titration data using appropriate software or mathematical models that fit the binding isotherm.

Method 2: Competitive Binding Assay Using EDTA

Principle:

This indirect method determines the iron-binding affinity of N-Desferriferrichrome by setting up a competition for Fe³⁺ with a well-characterized competing chelator, such as ethylenediaminetetraacetic acid (EDTA), for which the iron stability constant is known.[10] The distribution of iron between N-Desferriferrichrome and EDTA at equilibrium is measured, and from this, the stability constant of ferrichrome can be calculated.

Causality Behind Experimental Choices:

This method is particularly useful when direct titration is challenging, for instance, due to a very high binding affinity or the lack of a distinct chromophore. EDTA is an excellent choice as a competitor because its iron-binding properties are well-documented, and the Fe³⁺-EDTA complex has a distinct UV absorbance that can be differentiated from the ferrichrome complex. The pH of the assay is crucial as the conditional stability constants of both chelators are pH-dependent.

Logical Framework: Competitive Binding Assay

Fe3 Fe³⁺ Equilibrium Equilibrium Fe3->Equilibrium Siderophore N-Desferriferrichrome Siderophore->Equilibrium EDTA EDTA EDTA->Equilibrium Fe_Siderophore Ferrichrome (Abs at ~430 nm) Fe_EDTA Fe³⁺-EDTA (Abs at ~260 nm) Equilibrium->Fe_Siderophore K_siderophore Equilibrium->Fe_EDTA K_EDTA

Caption: Equilibrium in a competitive iron-binding assay.

Detailed Protocol:

Reagents and Materials:

  • N-Desferriferrichrome

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • HEPES buffer (or other suitable non-chelating buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of N-Desferriferrichrome, FeCl₃, and EDTA of known concentrations in the assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Assay Setup:

    • In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of the pre-formed ferrichrome complex (e.g., 50 µM) and varying concentrations of EDTA (e.g., from 0 to 500 µM).

    • Ensure the final volume in each tube is the same by adding the appropriate amount of assay buffer.

  • Equilibration:

    • Incubate the reaction mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This may range from 30 minutes to several hours, and should be determined empirically.

  • Measurement:

    • Measure the absorbance of each solution at the λmax of the ferrichrome complex (around 430 nm). The decrease in absorbance corresponds to the amount of iron sequestered by EDTA.

Data Analysis:

  • The equilibrium constant for the competition reaction (K_comp) can be calculated using the following equation: K_comp = ([Fe³⁺-EDTA][N-Desferriferrichrome]) / ([Ferrichrome][EDTA])

  • The concentrations of each species at equilibrium can be determined from the absorbance measurements and the initial concentrations.

  • The stability constant of ferrichrome (K_ferrichrome) can then be calculated using the known stability constant of Fe³⁺-EDTA (K_EDTA) at the specific pH of the assay: K_ferrichrome = K_comp * K_EDTA

Method 3: Fluorescence Quenching Assay

Principle:

While N-Desferriferrichrome itself is not intrinsically fluorescent, fluorescent analogs can be synthesized. However, a more common approach is to utilize the intrinsic fluorescence of tryptophan residues if they are present in a protein that interacts with the siderophore. For N-Desferriferrichrome itself, a fluorescence quenching assay is based on the principle that the binding of a paramagnetic metal ion like Fe³⁺ can quench the fluorescence of a nearby fluorophore. If N-Desferriferrichrome possesses any native fluorescence, or if a fluorescent analog is used, the binding of iron will lead to a decrease in fluorescence intensity.

Causality Behind Experimental Choices:

Fluorescence-based assays are often more sensitive than absorbance-based methods. The quenching phenomenon provides a direct measure of the binding event. The choice of excitation and emission wavelengths is critical to maximize the fluorescence signal of the apo-siderophore and the quenching effect upon iron binding.

Detailed Protocol:

Reagents and Materials:

  • N-Desferriferrichrome (or a fluorescently labeled analog)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • Fluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of N-Desferriferrichrome in the assay buffer.

    • Prepare a standardized stock solution of FeCl₃.

  • Determination of Excitation and Emission Wavelengths:

    • Scan the N-Desferriferrichrome solution to determine the optimal excitation and emission wavelengths if they are not already known.

  • Fluorescence Quenching Titration:

    • Place a known concentration of the N-Desferriferrichrome solution (e.g., 1 µM) in a fluorescence cuvette.

    • Record the initial fluorescence intensity.

    • Add small aliquots of the standardized FeCl₃ solution.

    • After each addition, mix and allow the solution to equilibrate before measuring the fluorescence intensity at the predetermined emission wavelength.

    • Continue the titration until the fluorescence signal is maximally quenched.

Data Analysis:

  • Correct the fluorescence intensity for dilution effects.

  • Plot the change in fluorescence intensity (ΔF) or the ratio of initial fluorescence to measured fluorescence (F₀/F) against the concentration of Fe³⁺.

  • The dissociation constant (Kd) can be determined by fitting the data to a suitable binding equation, such as the Stern-Volmer equation for quenching or a one-site binding model.

Conclusion and Best Practices

The choice of assay for determining the iron-binding affinity of N-Desferriferrichrome depends on the available instrumentation, the purity of the siderophore, and the specific research question.

  • Spectrophotometric titration is a direct and relatively simple method, provided a distinct color change occurs upon iron binding.

  • The competitive binding assay is a robust alternative, especially for very high-affinity interactions, and relies on a well-characterized competitor like EDTA.

  • Fluorescence quenching offers the highest sensitivity and is ideal for working with low concentrations of the siderophore.

For all methods, it is imperative to use high-purity reagents and iron-free glassware to avoid contamination. The pH of the assay buffer must be carefully controlled and reported, as the iron-binding affinity of siderophores is highly pH-dependent. By following these detailed protocols and understanding the principles behind them, researchers can confidently and accurately determine the iron-binding affinity of N-Desferriferrichrome, a key parameter for elucidating its biological function and exploring its therapeutic potential.

References

  • Gledhill, M., & Gerringa, L. J. A. (2017). Competitive Interactions Between Microbial Siderophores and Humic-Like Binding Sites in European Shelf Sea Waters. Frontiers in Marine Science, 4. [Link]

  • Hider, R. C., & Kong, X. (2010). Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores. Coordination Chemistry Reviews, 254(3-4), 237-247. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644251, Ferrichrome. Retrieved from [Link].

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.
  • Pérez-Gallardo, S., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3071. [Link]

  • Weizman, H., et al. (1996). Fluorescently-labeled ferrichrome analogs as probes for receptor-mediated, microbial iron uptake. Journal of the American Chemical Society, 118(49), 12368-12375. [Link]

  • Zou, G., & Miller, M. J. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. BioMetals, 18(1), 63-74. [Link]

  • Wikipedia contributors. (2023, December 1). Ferrichrome. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]

  • Lytton, S. D., et al. (1992). Monitoring of iron(III) removal from biological sources using a fluorescent siderophore. Analytica Chimica Acta, 205(1-2), 326-333. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169636, N-Desferriferrichrome. Retrieved from [Link].

  • Gomes, A. F. R., Sousa, E., & Resende, D. I. S. P. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega, 9(25), 26863–26877. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169636, N-Desferriferrichrome. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121489511, Ferrichrome. Retrieved from [Link].

  • Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3071. [Link]

  • Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PubMed. [Link]

  • Zou, G., & Miller, M. J. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. ResearchGate. [Link]

  • Butler, A., & Theisen, R. M. (2010). Iron(III)–siderophore coordination chemistry: reactivity of marine siderophores. PubMed Central. [Link]

  • Gledhill, M., & Gerringa, L. J. A. (2017). Competitive Interactions Between Microbial Siderophores and Humic-Like Binding Sites in European Shelf Sea Waters. Frontiers in Marine Science. [Link]

  • Weizman, H., et al. (1996). Fluorescently-labeled ferrichrome analogs as probes for receptor-mediated, microbial iron uptake. Weizmann Institute of Science. [Link]

  • Wikipedia contributors. (2023, December 1). Ferrichrome. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ostertag, F., et al. (2025). Iron saturation and binding capacity of lactoferrin - development and validation of a colorimetric protocol for quality control. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging N-Desferriferrichrome in Microbial Growth and Iron Uptake Studies

Abstract Iron is an indispensable nutrient for nearly all microbial life, yet its bioavailability in most environments is severely limited. To overcome this, microorganisms secrete high-affinity iron chelators known as s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iron is an indispensable nutrient for nearly all microbial life, yet its bioavailability in most environments is severely limited. To overcome this, microorganisms secrete high-affinity iron chelators known as siderophores. N-Desferriferrichrome, a cyclic hexapeptide hydroxamate siderophore primarily produced by fungi of the genera Aspergillus and Ustilago, represents a key player in microbial iron acquisition.[1] When chelated with ferric iron (Fe³⁺), it forms the stable complex ferrichrome. The ability of some microbes to utilize siderophores produced by other species—a phenomenon known as xenosiderophore utilization—makes N-Desferriferrichrome a valuable tool for investigating microbial iron transport systems, identifying potential antimicrobial targets, and studying competitive microbial interactions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-Desferriferrichrome in microbial growth and iron uptake studies.

Section 1: Scientific Foundation & Principles

The Central Role of Siderophores in Iron Homeostasis

Under aerobic conditions at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it inaccessible to microorganisms. Siderophore-mediated iron acquisition is a primary strategy to solubilize and internalize this essential metal.[1] Microbes synthesize and secrete siderophores, which bind Fe³⁺ with exceptionally high affinity. The resulting ferrisiderophore complex is then recognized by specific receptors on the microbial cell surface and transported into the cell.[1][2]

N-Desferriferrichrome and Ferrichrome: Structure and Function

N-Desferriferrichrome is the iron-free (apo) form of the siderophore. It is composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[3] The three hydroxamate groups of the ornithine residues coordinate a single ferric iron atom in a near-perfect octahedral geometry to form the highly stable, colored ferrichrome complex.[1]

PropertyN-DesferriferrichromeFerrichrome
Function Iron (Fe³⁺) ChelatorIron Carrier
Molecular Formula C₂₇H₄₅N₉O₁₂C₂₇H₄₂FeN₉O₁₂
Molar Mass ~687.7 g/mol [3]~740.5 g/mol
Appearance White to off-white powderReddish-brown complex
Key Feature Apo-siderophore, ready to bind ironFerrisiderophore, iron-loaded
The Concept of Xenosiderophore Utilization

Many microorganisms have evolved to recognize and transport not only their endogenous siderophores but also those produced by other species. This "siderophore piracy" is a critical factor in microbial ecology and pathogenesis.[4] For example, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which do not produce ferrichrome, possess outer membrane receptors (e.g., FhuA in E. coli) that specifically recognize and transport it.[5][6] Similarly, the pathogenic fungus Aspergillus fumigatus can utilize a wide array of xenosiderophores via transporters like Sit1 and Sit2.[7][8][9] This promiscuity makes N-Desferriferrichrome a powerful probe to study transport systems across different microbial species.

Section 2: Experimental Workflows & Protocols

Workflow for Assessing N-Desferriferrichrome Activity

The following diagram illustrates the overall experimental logic for determining if a microorganism can utilize N-Desferriferrichrome for growth.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_media Prepare Iron-Limited Minimal Medium inoculate Inoculate Iron-Limited Medium with Washed Cells prep_media->inoculate prep_culture Grow Microbial Culture to Mid-Log Phase prep_culture->inoculate prep_siderophore Prepare Stock Solution of N-Desferriferrichrome add_siderophore Add N-Desferriferrichrome (Test Group) prep_siderophore->add_siderophore inoculate->add_siderophore add_control Add Vehicle (Control) or FeSO4 (Positive Control) inoculate->add_control incubate Incubate Cultures (e.g., 37°C with shaking) add_siderophore->incubate add_control->incubate measure_growth Monitor Growth Over Time (e.g., OD600) incubate->measure_growth analyze Compare Growth Curves: Test vs. Controls measure_growth->analyze

Caption: General workflow for a microbial growth promotion assay.

Protocol 1: Microbial Growth Promotion Assay

This protocol determines if a microorganism can utilize N-Desferriferrichrome to support growth under iron-limiting conditions. The principle lies in creating an environment where iron is the sole growth-limiting factor and observing if the addition of the siderophore can rescue or promote growth.

Expertise & Rationale:

  • Iron-Limited Medium: It is critical to render iron as the limiting nutrient. This is achieved by using high-purity reagents and treating media with a chelating resin like Chelex 100 to remove trace iron contamination.[10] Standard lab media like LB or TSB contain sufficient iron to mask siderophore-dependent growth.[11]

  • Controls: Three controls are essential:

    • Negative Control: Cells in iron-limited medium with no additions. This establishes the baseline growth under iron starvation.

    • Siderophore Control: Cells in iron-limited medium plus N-Desferriferrichrome. Growth here indicates utilization.

    • Positive Control: Cells in iron-limited medium plus a readily available iron source (e.g., FeCl₃ or FeSO₄). This confirms the medium can support growth when iron is not limited.

  • Washing Cells: Cells are washed to remove any residual iron carried over from the starter culture.

Materials:

  • N-Desferriferrichrome (powder)

  • Iron-free minimal medium (e.g., MOPS-based or CAA medium treated with Chelex resin)[10][12]

  • Sterile, acid-washed glassware

  • Microbial strain of interest

  • FeCl₃ or FeSO₄ (for positive control)

  • Spectrophotometer and 96-well microplates

Step-by-Step Methodology:

  • Prepare Iron-Limited Medium: Prepare a minimal medium appropriate for your microbe. To render it iron-limited, stir the medium with Chelex 100 resin (2-5 g/L) for at least 4 hours, then filter-sterilize to remove the resin.[10]

  • Prepare Starter Culture: Inoculate the microbial strain into a standard rich medium (e.g., LB broth) and grow to mid-log phase.

  • Prepare Inoculum: Harvest cells from the starter culture by centrifugation. Wash the cell pellet twice with sterile, iron-free medium or a saline solution to remove residual iron. Resuspend the final pellet in iron-free medium to an optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Prepare N-Desferriferrichrome Stock: Dissolve N-Desferriferrichrome in sterile, iron-free water to a concentration of 1 mM. Filter-sterilize.

  • Set Up Assay: In a 96-well microplate, set up the following conditions in triplicate:

    • Negative Control: 198 µL iron-free medium + 2 µL inoculum.

    • Test Condition: 196 µL iron-free medium + 2 µL inoculum + 2 µL of 1 mM N-Desferriferrichrome (final concentration ~10 µM).

    • Positive Control: 196 µL iron-free medium + 2 µL inoculum + 2 µL of 1 mM FeCl₃ (final concentration ~10 µM).

  • Incubation and Monitoring: Incubate the microplate at the optimal growth temperature for the microorganism, with shaking. Monitor bacterial growth by measuring OD₆₀₀ at regular intervals (e.g., every 1-2 hours) for 24-48 hours using a microplate reader.[13]

Data Interpretation:

  • Plot OD₆₀₀ versus time for all conditions.

  • No Growth in Negative Control: Confirms the medium is sufficiently iron-limited.

  • Growth in Positive Control: Confirms the medium is otherwise suitable for growth.

  • Growth in Test Condition: A significant increase in growth in the N-Desferriferrichrome-supplemented wells compared to the negative control demonstrates that the microorganism can utilize this siderophore for iron acquisition.

Protocol 2: Ferrisiderophore (Ferrichrome) Uptake Assay

This protocol directly measures the transport of iron into the cell via the ferrichrome complex. It typically uses radiolabeled iron (⁵⁵Fe) to track its accumulation inside the cells. Fluorescently-labeled ferrichrome analogs can also be used for a non-radioactive alternative.[14][15][16]

Expertise & Rationale:

  • Radiolabeling: ⁵⁵Fe is a common choice for these assays due to its detectable radioactive decay, allowing for sensitive quantification of iron uptake.[17][18]

  • Iron Starvation: Pre-culturing cells under iron-limited conditions is crucial. This upregulates the expression of siderophore receptor proteins on the cell surface, maximizing the uptake signal.[10]

  • Stopping the Reaction: The uptake is stopped by rapid filtration and washing with a cold buffer. The low temperature halts metabolic activity, preventing further transport or efflux of the radiolabel.

Materials:

  • N-Desferriferrichrome

  • ⁵⁵FeCl₃ (radioisotope)

  • Iron-limited minimal medium

  • Microbial strain of interest

  • Filtration apparatus with 0.45 µm filters

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Prepare ⁵⁵Fe-Ferrichrome: a. In a microcentrifuge tube, mix a 2:1 molar excess of N-Desferriferrichrome with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4). b. For example, mix 20 µL of 1 mM N-Desferriferrichrome with 10 µL of 1 mM ⁵⁵FeCl₃. c. Incubate at room temperature for at least 1 hour to allow for complete complex formation. The solution should develop the characteristic reddish-brown color of ferrichrome.

  • Prepare Iron-Starved Cells: Grow the microbial strain in iron-limited minimal medium overnight to induce the expression of siderophore transport systems.

  • Initiate Uptake Assay: a. Harvest the iron-starved cells by centrifugation, wash them once with iron-free medium, and resuspend them to a final OD₆₀₀ of ~1.0. b. Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes. c. To start the assay, add a small volume of the prepared ⁵⁵Fe-ferrichrome solution to the cell suspension (e.g., a final concentration of 1-5 µM).

  • Time Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a defined volume of the cell suspension (e.g., 200 µL).

  • Stop and Wash: Immediately filter the sample through a 0.45 µm filter. Wash the filter rapidly with two volumes of cold wash buffer (e.g., saline or buffer containing a high concentration of non-radioactive FeCl₃ to displace non-specifically bound ⁵⁵Fe-ferrichrome).

  • Quantification: Place the filter into a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Controls: A key control is to perform the assay in the presence of a metabolic inhibitor like sodium azide (NaN₃) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[14][17] This will inhibit active transport and reveal the level of non-specific binding to the cell surface.

Data Interpretation:

  • Plot the cell-associated radioactivity (CPM) against time.

  • A time-dependent increase in radioactivity that is significantly reduced by metabolic inhibitors indicates active, energy-dependent transport of ⁵⁵Fe-ferrichrome into the cells.

Section 3: Mechanistic Insights into Ferrichrome Transport

Understanding the molecular machinery behind ferrichrome uptake provides critical context for experimental design and data interpretation.

Transport in Gram-Negative Bacteria (e.g., E. coli)

In E. coli, ferrichrome is a xenosiderophore. Its transport across the outer membrane is an active process mediated by the TonB-dependent transporter FhuA.[1][5]

G extracellular Extracellular Space om Outer Membrane periplasm Periplasm im Inner Membrane cytoplasm Cytoplasm ferrichrome Ferrichrome fhua FhuA (Receptor) ferrichrome->fhua 1. Binding fhud FhuD (Binding Protein) fhua->fhud 2. Transport tonb TonB-ExbB-ExbD (Energy Transducer) tonb->fhua Energy fhubc FhuBC (Permease) fhud->fhubc 3. Delivery release Iron Release (Reduction/Modification) fhubc->release 4. Translocation

Caption: Ferrichrome uptake pathway in E. coli.

  • Binding: Ferrichrome binds to the FhuA receptor on the outer membrane.

  • Transport: Energized by the TonB-ExbB-ExbD complex, FhuA undergoes a conformational change, transporting ferrichrome into the periplasm.[1]

  • Periplasmic Shuttling: The periplasmic binding protein FhuD captures ferrichrome and delivers it to the inner membrane ABC transporter, FhuBC.[19]

  • Cytoplasmic Entry: FhuBC translocates the complex into the cytoplasm. Iron is then released, often involving reduction of Fe³⁺ to Fe²⁺ and potential modification of the siderophore.[5]

Transport in Fungi (e.g., Aspergillus fumigatus)

In fungi like A. fumigatus, which produces its own ferrichrome-type siderophores (ferricrocin), uptake is mediated by members of the Siderophore-Iron Transporter (SIT) family.[8][20]

G extracellular Extracellular Space cw Cell Wall pm Plasma Membrane cytoplasm Cytoplasm ferrichrome Ferrichrome sit Sit1 / Sit2 (Transporter) ferrichrome->sit 1. Binding & Transport release Iron Release (Intracellular trafficking) sit->release 2. Internalization

Caption: Ferrichrome uptake pathway in Aspergillus fumigatus.

  • Binding and Transport: The ferrichrome complex diffuses through the cell wall and binds to a specific transporter, such as Sit1 or Sit2, embedded in the plasma membrane.[7][9]

  • Internalization: The transporter directly moves the entire ferrisiderophore complex into the cytoplasm, where iron is subsequently released for use in cellular processes or stored.[8]

Section 4: Troubleshooting and Advanced Considerations

  • No Growth in Growth Promotion Assay:

    • Cause: Medium may not be sufficiently iron-limited. Solution: Ensure high-purity water and reagents; increase Chelex resin treatment time or amount.

    • Cause: The test organism genuinely cannot use ferrichrome. Solution: Confirm with a direct uptake assay (Protocol 2).

  • High Background in Uptake Assay:

    • Cause: Non-specific binding of ⁵⁵Fe-ferrichrome to the cell surface or filter. Solution: Increase the number and volume of washes. Ensure the metabolic inhibitor control significantly reduces the signal.

  • Species Specificity: The ability to use ferrichrome is not universal. The presence and specificity of transport proteins dictate utilization. For example, some Pseudomonas species readily use ferrichrome, while others do not, highlighting the specificity of their receptor systems.[14]

  • Drug Development: Because siderophore uptake pathways are essential for virulence in many pathogenic microbes and are absent in humans, they are attractive targets for a "Trojan horse" strategy.[21] Here, an antibiotic is conjugated to a siderophore, tricking the microbe into actively transporting the drug into the cell. N-Desferriferrichrome can be a scaffold for developing such conjugates.

References

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  • Aguiar, M., Orasch, T., Misslinger, M., Dietl, A. M., Gsaller, F., & Haas, H. (2021). The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and Coprogen-Type Siderophores in Aspergillus fumigatus. Journal of Fungi, 7(9), 749. [Link]

  • Libman, J., Lytton, S. D., Glickstein, H., Cabantchik, Z. I., & Shanzer, A. (1991). Fluorescently-Labeled Ferrichrome Analogs as Probes for Receptor-Mediated, Microbial Iron Uptake. Journal of the American Chemical Society. [Link]

  • Weizmann Institute of Science. (n.d.). Fluorescently-labeled ferrichrome analogs as probes for receptor-mediated, microbial iron uptake. WIS-Publications. [Link]

  • Shanzer, A., Libman, J., Lytton, S. D., Glickstein, H., & Cabantchik, Z. I. (1991). Fluorescently-Labeled Ferrichrome Analogs as Probes for Receptor-Mediated, Microbial Iron Uptake. Journal of the American Chemical Society. [Link]

  • Shanzer, A., Libman, J., Lytton, S. D., Glickstein, H., & Cabantchik, Z. I. (1991). Fluorescently-Labeled Ferrichrome Analogs As Probes for Receptor-Mediated, Microbial Iron Uptake. AMiner. [Link]

  • Gsaller, F., Hortschansky, P., Furukawa, T., Carr, P. D., Rash, B., Capilla, J., ... & Haas, H. (2023). The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus. Microbiology Spectrum, 11(3), e00496-23. [Link]

  • Misslinger, M., Gsaller, F., & Haas, H. (2023). Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications. Applied Microbiology and Biotechnology, 107(2-3), 505-520. [Link]

  • ResearchGate. (2022). Identification of ferrichrome- and ferrioxamine B-mediated iron uptake by Aspergillus fumigatus. [Link]

  • Gsaller, F., Hortschansky, P., Furukawa, T., Carr, P. D., Rash, B., Capilla, J., ... & Haas, H. (2023). The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus. PubMed. [Link]

  • Bio-protocol. (2020). 2.4. Growth Assays in Iron-Restricted Conditions. Bio-protocol, 10(18), e3770. [Link]

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  • Hannauer, M., Barda, Y., Mislin, G. L., Shanzer, A., & Schalk, I. J. (2010). The Ferrichrome Uptake Pathway in Pseudomonas aeruginosa Involves an Iron Release Mechanism with Acylation of the Siderophore and Recycling of the Modified Desferrichrome. Journal of Bacteriology, 192(5), 1212-1220. [Link]

  • Seibold, M., Biebl, M., & Decristoforo, C. (2024). Preclinical characterisation of gallium-68 labeled ferrichrome siderophore stereoisomers for PET imaging applications. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-14. [Link]

  • Wilde, E. J., Sanderson, T. J., Black, C. M., Southwell, J. W., Pandey, A., Herman, R., ... & Routledge, A. (2021). Enhancement of growth media for extreme iron limitation in Escherichia coli. Access Microbiology, 3(6), 000242. [Link]

  • Ecker, D. J., Passavant, C. W., & Emery, T. (1982). Iron uptake from ferrichrome A and iron citrate in Ustilago sphaerogena. Biochimica et Biophysica Acta (BBA)-General Subjects, 720(2), 290-296. [Link]

  • ResearchGate. (2021). Enhancement of growth media for extreme iron limitation in Escherichia coli. [Link]

  • ResearchGate. (2023). Comparison of the composition of different ferrichrome-type siderophores produced by Aspergillus species. [Link]

  • Lytton, S. D., Libman, J., & Shanzer, A. (1995). Iron uptake and molecular recognition in Pseudomonas putida: receptor mapping with ferrichrome and its biomimetic analogs. Proceedings of the National Academy of Sciences, 92(4), 1167-1171. [Link]

  • Orazi, G., & O'Connell, M. J. (2024). Iron acquisition strategies in pathogenic fungi. Frontiers in Fungal Biology, 5, 1358053. [Link]

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  • ResearchGate. (2010). The ferrichrome pathways in E. coli and P. aeruginosa. In The Ferrichrome Uptake Pathway in Pseudomonas aeruginosa Involves an Iron Release Mechanism with Acylation of the Siderophore and Recycling of the Modified Desferrichrome. [Link]

  • Hannauer, M., Barda, Y., Mislin, G. L., Shanzer, A., & Schalk, I. J. (2010). The Ferrichrome Uptake Pathway in Pseudomonas aeruginosa Involves an Iron Release Mechanism with Acylation of the Siderophore and Recycling of the Modified Desferrichrome. PubMed Central. [Link]

  • Hannauer, M., Barda, Y., Mislin, G. L., Shanzer, A., & Schalk, I. J. (2010). The ferrichrome uptake pathway in Pseudomonas aeruginosa involves an iron release mechanism with acylation of the siderophore and recycling of the modified desferrichrome. PubMed. [Link]

  • Gąsior, T., Gawlik-Tora, A., Brzostek, K., & Płociński, P. (2024). Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic. Frontiers in Microbiology, 14, 1329580. [Link]

  • Gąsior, T., Gawlik-Tora, A., Brzostek, K., & Płociński, P. (2024). Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic. PubMed Central. [Link]

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Method

Application Notes &amp; Protocols: N-Desferriferrichrome in the Biocontrol of Plant Pathogens

Version: 1.0 Abstract Iron is a critical micronutrient for nearly all living organisms, essential for a myriad of metabolic processes. In aerobic environments, however, its bioavailability is extremely low due to the for...

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

Iron is a critical micronutrient for nearly all living organisms, essential for a myriad of metabolic processes. In aerobic environments, however, its bioavailability is extremely low due to the formation of insoluble ferric (Fe³⁺) hydroxides. To overcome this limitation, microorganisms have evolved sophisticated iron acquisition systems, prominently featuring the secretion of low-molecular-weight, high-affinity iron-chelating compounds known as siderophores.[1] N-Desferriferrichrome, a cyclic hexapeptide hydroxamate siderophore produced by various fungi, represents a key player in microbial iron competition.[2][3] Its potent ability to sequester Fe³⁺ forms the basis of its application as a biocontrol agent, effectively starving pathogenic microbes of this essential nutrient.[4][5] This document provides a comprehensive guide for researchers on the principles and practical application of N-Desferriferrichrome for controlling plant diseases, detailing its mechanism of action and providing robust protocols for its production, purification, and evaluation.

The Principle of Iron Competition in Biocontrol

The rhizosphere is a highly competitive microbial environment where the availability of soluble iron is a major limiting factor for growth. Many plant pathogenic fungi and bacteria require iron for processes critical to virulence.[6] Biocontrol agents that produce siderophores, such as N-Desferriferrichrome, gain a significant competitive advantage.[5][7] They secrete these molecules to scavenge the limited iron in the environment, forming stable Fe³⁺-siderophore complexes.[8]

The core of this biocontrol strategy lies in specificity: the biocontrol agent possesses specific outer membrane receptors to recognize and internalize its own iron-laden siderophore complex.[8] In contrast, many plant pathogens may lack the corresponding receptors for this specific "foreign" complex.[7][9] Consequently, the pathogen is excluded from accessing the chelated iron, leading to a state of iron starvation that impairs its growth, sporulation, and pathogenic activity.[10] This nutrient competition is a primary mechanism by which siderophore-producing microbes suppress plant diseases.[11]

N-Desferriferrichrome: A Profile

N-Desferriferrichrome is the iron-free form of the siderophore ferrichrome, commonly produced by fungi of the genera Aspergillus, Penicillium, and Fusarium.[2][12] It is a cyclic hexapeptide composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[3][13] The three hydroxamate groups act as bidentate ligands, cooperatively encapsulating a single ferric ion in a highly stable octahedral complex.[14]

PropertyValueSource
Chemical Formula C₂₇H₄₅N₉O₁₂[3]
Molecular Weight 687.7 g/mol [3]
Type Hydroxamate, Cyclic Peptide[2]
Producing Organisms Aspergillus, Penicillium, Fusarium, Ustilago[2][12]
Key Function High-affinity Fe³⁺ chelation and transport[8]
Mechanism of Action: A Visual Representation

The primary biocontrol mechanism of N-Desferriferrichrome is competitive iron sequestration. This process denies pathogenic fungi the iron necessary for their metabolic and virulence-related functions.

Biocontrol_Mechanism cluster_0 Rhizosphere Environment (Iron-Limited) cluster_1 Biocontrol Agent (e.g., Penicillium) cluster_2 Plant Pathogen (e.g., Fusarium oxysporum) Fe3 Insoluble Fe³⁺ Soluble_Fe3 Soluble Fe³⁺ Fe3->Soluble_Fe3 Limited Solubilization NDF N-Desferriferrichrome (Siderophore) Soluble_Fe3->NDF High Affinity Sequestration Pathogen Pathogenic Fungus Soluble_Fe3->Pathogen Required for Growth BCA Biocontrol Fungus BCA->NDF Secretes Fe_NDF Fe³⁺-Ferrichrome Complex NDF->Fe_NDF Chelates Fe³⁺ Receptor Specific Receptor Fe_NDF->Receptor Binds Fe_NDF->Pathogen Cannot Utilize Receptor->BCA Iron Uptake Growth_Inhibition Iron Starvation Growth Inhibition Reduced Virulence Pathogen->Growth_Inhibition No Iron Uptake

Caption: Mechanism of N-Desferriferrichrome in biocontrol via iron competition.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and evaluation of N-Desferriferrichrome as a biocontrol agent.

General Workflow

The overall process involves inducing the biocontrol agent to produce the siderophore, purifying the compound, and then testing its efficacy against target plant pathogens both in the laboratory and on host plants.

Experimental_Workflow A Step 1: Culture & Induction Grow biocontrol agent in low-iron medium to induce siderophore production. B Step 2: Siderophore Detection Use CAS assay to confirm and quantify siderophore production in culture supernatant. A->B C Step 3: Purification Isolate N-Desferriferrichrome from supernatant using resin chromatography. B->C D Step 4: In Vitro Antifungal Assay Test purified compound against plant pathogens on agar plates. Determine MIC. C->D E Step 5: In Vivo Plant Protection Assay Apply compound to plants, challenge with pathogen, and assess disease severity. D->E F Step 6: Data Analysis Calculate inhibition rates and disease reduction. Evaluate biocontrol efficacy. E->F

Caption: Overall experimental workflow for evaluating N-Desferriferrichrome.

Protocol 1: Production and Quantification of N-Desferriferrichrome

Rationale: Siderophore biosynthesis is tightly regulated by iron availability; therefore, cultivation in an iron-deficient medium is essential to maximize yield.[15] The Chrome Azurol S (CAS) assay provides a reliable method for detecting and quantifying siderophores.[16][17] The CAS dye forms a stable blue-colored complex with Fe³⁺. When a siderophore is introduced, it removes the iron from the dye, causing a color change to orange/yellow, which can be measured spectrophotometrically.[18]

Materials:

  • Siderophore-producing fungus (e.g., Penicillium chrysogenum).

  • Iron-deficient liquid medium (e.g., Grimm-Allen medium). All glassware must be acid-washed to remove trace iron.[16]

  • CAS assay solution.[19]

  • Spectrophotometer and 96-well microplates.

  • Orbital shaker incubator.

Methodology:

  • Inoculum Preparation: Grow the fungal strain on a standard medium (e.g., Potato Dextrose Agar) for 5-7 days. Prepare a spore suspension in sterile water.

  • Induction Culture: Inoculate 100 mL of sterile, low-iron Grimm-Allen medium in a 250 mL flask with the spore suspension (final concentration ~10⁶ spores/mL).

  • Incubation: Incubate the flask in an orbital shaker at 28°C and 150 rpm for 6-8 days.[18] The medium should be depleted of iron, inducing siderophore secretion.

  • Harvesting: Separate the fungal biomass from the culture broth by centrifugation (10,000 x g for 15 min). Collect the supernatant, which contains the secreted siderophores.

  • Qualitative CAS Assay (Plate Assay):

    • Prepare CAS agar plates.[16]

    • Spot 10 µL of the culture supernatant onto the plate.

    • Incubate at 28°C for 24 hours. A color change from blue to a yellow-orange halo indicates the presence of siderophores.[17]

  • Quantitative CAS Assay (Liquid Assay):

    • In a 96-well plate, mix 100 µL of culture supernatant with 100 µL of CAS assay solution in each well.[18]

    • Use uninoculated culture medium as the reference (Ar) and the sample supernatant as the sample (As).

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.[18]

    • Calculate siderophore units as: [(Ar - As) / Ar] * 100.[18]

Protocol 2: In Vitro Antifungal Activity Assay

Rationale: This protocol directly assesses the antagonistic effect of N-Desferriferrichrome on the growth of a target plant pathogen. By comparing growth in iron-sufficient and iron-deficient conditions, it is possible to confirm that the observed inhibition is due to iron competition. The addition of exogenous iron should reverse the inhibitory effect of the siderophore.

Materials:

  • Purified N-Desferriferrichrome solution (sterile filtered).

  • Target plant pathogen (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) plates.

  • Sterile FeCl₃ solution (1 mM).

  • Sterile water.

Methodology:

  • Pathogen Culture: Grow the pathogenic fungus on a PDA plate until the mycelium covers the surface.

  • Well Diffusion Assay:

    • Using a sterile cork borer, create a 6 mm well in the center of a fresh PDA plate.

    • Inoculate the plate by spreading a spore suspension (10⁶ spores/mL) of the pathogen evenly over the surface.

    • Prepare the following treatments and add 50 µL to the central well of separate, labeled plates:

      • Treatment 1 (Siderophore): 100 µg/mL N-Desferriferrichrome solution.

      • Treatment 2 (Siderophore + Iron): 100 µg/mL N-Desferriferrichrome + 10 µL of 1 mM FeCl₃.

      • Treatment 3 (Negative Control): Sterile water.

      • Treatment 4 (Iron Control): 10 µL of 1 mM FeCl₃ in sterile water.

  • Incubation: Incubate the plates at the optimal growth temperature for the pathogen (e.g., 25°C) for 3-5 days.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

  • Interpretation: A clear zone of inhibition in Treatment 1, which is significantly reduced or absent in Treatment 2, confirms that the antifungal activity is primarily due to iron chelation.

Expected Results (Example Data):

TreatmentPathogenAverage Zone of Inhibition (mm)Interpretation
N-DesferriferrichromeFusarium oxysporum18 ± 2Strong inhibition due to iron chelation.
N-Desferriferrichrome + FeCl₃Fusarium oxysporum2 ± 1Inhibition reversed by iron supplementation.
Negative ControlFusarium oxysporum0No inherent inhibition by the solvent.
Iron ControlFusarium oxysporum0Iron alone does not inhibit growth.
Protocol 3: In Vivo Plant Protection Assay

Rationale: This assay moves from the lab bench to a more realistic biological system to determine if N-Desferriferrichrome can protect a host plant from disease. A detached leaf assay offers a rapid method, while a whole-plant assay provides a more comprehensive assessment of biocontrol efficacy under greenhouse conditions.[20]

Materials:

  • Healthy, susceptible plant seedlings (e.g., 3-4 week old tomato plants for Fusarium wilt).

  • Pathogen inoculum (spore suspension or mycelial slurry).

  • Purified N-Desferriferrichrome solution (e.g., 15 µg/mL).[5]

  • Atomizer/sprayer for foliar application or graduated cylinders for soil drench.

  • Greenhouse or growth chamber with controlled conditions.

Methodology (Whole Plant Assay):

  • Acclimatization: Acclimatize seedlings in pots for one week under controlled conditions (e.g., 25°C, 16/8h light/dark cycle).

  • Treatment Groups (n=10 plants per group):

    • Group A (Negative Control): Mock-treated with sterile water only.

    • Group B (Pathogen Control): Inoculated with the pathogen only.

    • Group C (Preventive Treatment): Treated with N-Desferriferrichrome 24 hours before pathogen inoculation.

    • Group D (Siderophore Only): Treated with N-Desferriferrichrome only (to check for phytotoxicity).

  • Siderophore Application: Apply 50 mL of the N-Desferriferrichrome solution to the soil of each plant in Groups C and D (soil drench method). Apply 50 mL of sterile water to Groups A and B.

  • Pathogen Inoculation: After 24 hours, inoculate the soil of each plant in Groups B and C with 50 mL of the pathogen's spore suspension (e.g., 10⁷ spores/mL for Fusarium oxysporum).

  • Incubation and Observation: Maintain plants in the growth chamber for 14-21 days. Observe daily for the appearance of disease symptoms (e.g., wilting, yellowing, lesions).

  • Disease Assessment: At the end of the experiment, score each plant for disease severity using a 0-5 scale (e.g., 0 = no symptoms, 5 = plant death). Calculate the Disease Severity Index (DSI).

  • Data Analysis: Compare the DSI between the treatment groups. The biocontrol efficacy can be calculated as: [(DSI of Pathogen Control - DSI of Treatment) / DSI of Pathogen Control] * 100.

Conclusion and Future Perspectives

N-Desferriferrichrome demonstrates significant potential as a biocontrol agent against a range of plant pathogens. Its efficacy is rooted in the fundamental biological principle of competition for iron, an essential and often limiting resource. The protocols outlined here provide a framework for researchers to harness and evaluate this potential. Future research should focus on optimizing production through fermentation technology, developing stable formulations for field application, and exploring the synergistic effects of N-Desferriferrichrome with other biocontrol mechanisms and induced systemic resistance in plants.[5][21][22] Understanding the genetic basis of siderophore utilization by pathogens could also open new avenues for targeted and durable disease management strategies.[7]

References

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  • ResearchGate. Microbial interactions driven by siderophore-based iron acquisition in surface-ripened cheese. [Link]

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  • ACS Publications. Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. [Link]

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  • PubMed. De novo synthesis of ferrichrome by Fusarium oxysporum f. sp. cubense TR4 in response to iron starvation. [Link]

  • MDPI. Maximization of Siderophores Production from Biocontrol Agents, Pseudomonas aeruginosa F2 and Pseudomonas fluorescens JY3 Using Batch and Exponential Fed-Batch Fermentation. [Link]

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  • Springer. Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. [Link]

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  • ResearchGate. Isolation and identification of the principal siderophore of the plant pathogenic fungus Botrytis cinerea. [Link]

  • PubMed. Antifungal activities of secondary metabolites isolated from liquid fermentations of Stereum hirsutum (Sh134-11) against Botrytis cinerea (grey mould agent). [Link]

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  • National Center for Biotechnology Information. Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. [Link]

  • MDPI. Evaluation of Bio-Friendly Formulations from Siderophore-Producing Fluorescent Pseudomonas as Biocontrol Agents for the Management of Soil-Borne Fungi, Fusarium oxysporum and Rhizoctonia solani. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield of N-Desferriferrichrome in Fungal Fermentation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges encountered during the fungal fermentation of N-Desferriferrichrome, a hydroxamate-type siderophore. We will explore the underlying scientific principles and provide actionable troubleshooting steps to help you optimize your production yields.

Frequently Asked Questions (FAQs)
Q1: What is N-Desferriferrichrome and what is its significance?

N-Desferriferrichrome is the iron-free (apo) form of the siderophore ferrichrome.[1] Siderophores ("iron carriers" in Greek) are low molecular weight compounds (200–2000 Da) produced by microorganisms, including fungi and bacteria, under iron-limiting conditions.[2][3] Their primary function is to chelate ferric iron (Fe³⁺) from the environment with extremely high affinity and transport it into the cell, overcoming the low solubility of iron at neutral pH.[2]

N-Desferriferrichrome is a cyclic hexapeptide, typically composed of three glycine residues and three modified ornithine residues (N⁵-acetyl-N⁵-hydroxy-L-ornithine).[4][5] Its significance spans several fields:

  • Virulence in Pathogenic Fungi: In pathogenic fungi like Aspergillus fumigatus, siderophore biosynthesis is essential for iron acquisition within a host and is directly linked to the fungus's virulence.[6][7][8] Strains unable to produce siderophores are often avirulent.[7]

  • Biocontrol Applications: Siderophore-producing microbes can outcompete pathogenic organisms for iron in the soil, making them effective biocontrol agents.[9]

  • Biotechnological and Medical Potential: The strong and specific iron-chelating properties of siderophores are being explored for applications in medicine (e.g., iron overload disorders, novel antibiotics) and bioremediation of heavy metals.[2]

Q2: What is the general biosynthetic pathway for N-Desferriferrichrome?

The biosynthesis of N-Desferriferrichrome is a multi-step enzymatic process that is not mediated by ribosomes. The core components are synthesized by Non-Ribosomal Peptide Synthetases (NRPSs). The pathway is highly conserved across many fungal species.

The key steps are:

  • Ornithine Hydroxylation: The pathway begins with the precursor amino acid L-ornithine. The enzyme L-ornithine N⁵-oxygenase (encoded by genes like sidA in A. fumigatus or sid1 in Ustilago maydis) catalyzes the critical first step: the hydroxylation of L-ornithine to form N⁵-hydroxyornithine.[3][7][10][11] This step is often rate-limiting and essential for all hydroxamate siderophore production.[3][7]

  • Acylation: The N⁵-hydroxyornithine is then acylated. For ferrichrome-type siderophores, this involves an N⁵-transacetylase.[11]

  • Peptide Assembly: A multi-domain Non-Ribosomal Peptide Synthetase (NRPS), such as Sid2 in U. maydis or the product of the Ao415 gene in Arthrobotrys oligospora, assembles the cyclic peptide.[12][13][14] This enzyme sequentially links three glycine residues and the three N⁵-acetyl-N⁵-hydroxyornithine residues to form the final cyclic structure of N-Desferriferrichrome.[4][14]

The expression of the genes involved in this pathway, particularly the L-ornithine N⁵-oxygenase, is tightly regulated by iron availability. Under iron-replete conditions, transcription factors (like Fep1 or SreA) repress the expression of these genes to prevent siderophore production.[11][15]

N-Desferriferrichrome Biosynthesis cluster_regulation Iron Regulation cluster_pathway Biosynthetic Pathway Fe_high High Iron Repressor Repressor Protein (e.g., Fep1, SreA) Fe_high->Repressor Activates Fe_low Low Iron Biosynthesis_Genes Biosynthesis Genes (e.g., sidA, sid2) Fe_low->Biosynthesis_Genes Induces Repressor->Biosynthesis_Genes Represses Ornithine L-Ornithine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Hydroxy_Orn N⁵-hydroxyornithine Ornithine->Hydroxy_Orn L-ornithine N⁵-oxygenase (e.g., SidA, Sid1) Acetyl_Hydroxy_Orn N⁵-acetyl-N⁵-hydroxyornithine Hydroxy_Orn->Acetyl_Hydroxy_Orn N⁵-transacetylase Acetyl_Hydroxy_Orn->NRPS Desferri N-Desferriferrichrome NRPS->Desferri Cyclization Glycine Glycine Glycine->NRPS

Caption: Simplified N-Desferriferrichrome biosynthetic pathway.

Troubleshooting Guide for Low Yield
Q2: My fungal culture shows good biomass, but the N-Desferriferrichrome yield is very low. What should I investigate?

This is a classic and common issue. It strongly suggests that while the primary metabolic pathways for growth are active, the specific secondary metabolic pathway for siderophore production is not being efficiently induced or is being inhibited. Here is a systematic troubleshooting workflow:

Troubleshooting Workflow Start Low N-Desferriferrichrome Yield with Good Biomass Check_Iron 1. Verify Iron Concentration Start->Check_Iron Check_Media 2. Optimize Media Composition (Carbon, Nitrogen, Precursors) Check_Iron->Check_Media Iron is confirmed low Check_Params 3. Optimize Fermentation Parameters (pH, Temp, Aeration, Time) Check_Media->Check_Params Media is optimized Check_Quant 4. Validate Quantification Method Check_Params->Check_Quant Parameters are optimized Success Yield Improved Check_Quant->Success Assay is accurate

Caption: Troubleshooting workflow for low N-Desferriferrichrome yield.

1. Critical Factor: Iron Concentration

The single most important factor for inducing siderophore production is iron deficiency. Siderophore production is inversely proportional to the iron concentration in the medium.[16]

  • Causality: Fungi have dedicated transcriptional repressors (e.g., SreA) that become active in the presence of iron, shutting down the expression of siderophore biosynthesis genes.[15] When iron is scarce, these repressors are inactivated, allowing for high-level gene expression and siderophore synthesis.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Standard laboratory-grade chemicals can contain significant iron contamination. Use analytical or molecular biology-grade reagents and ultra-pure water.

    • Acid-Wash Glassware: All glassware must be rigorously cleaned to remove trace metals. Soak glassware in 1-6 M HCl overnight, followed by extensive rinsing with deionized or ultra-pure water.

    • Chelate Trace Iron: For highly sensitive experiments, it may be necessary to treat the prepared medium with a chelating resin (e.g., Chelex 100) to remove any remaining trace iron before autoclaving and inoculation.

    • Quantify Iron Repression Level: Determine the threshold of iron that represses production in your specific strain. This can be done by supplementing an iron-free medium with varying low concentrations of FeCl₃ (e.g., 0, 1, 5, 10, 25, 50 µM).[17]

2. Media Composition: Carbon and Nitrogen Sources

The choice of carbon and nitrogen sources plays a significant, though secondary, role in regulating siderophore production.[18] The optimal sources can be highly species-dependent.

  • Causality: Different carbon and nitrogen sources are metabolized through various pathways that can affect the availability of ATP, reducing equivalents (NADPH), and essential precursors like ornithine and acetyl-CoA, all of which are required for N-Desferriferrichrome synthesis.

  • Troubleshooting Steps:

    • Screen Carbon Sources: Test various carbon sources. While glucose is common, some studies show that glycerol or sucrose can lead to higher siderophore yields in certain species.[16][19]

    • Screen Nitrogen Sources: The type of nitrogen can have a profound effect. Ammonium salts (e.g., ammonium chloride, ammonium sulfate) are often reported to yield higher siderophore levels compared to nitrates or complex nitrogen sources like peptone in some species.[16]

    • Consider Precursor-Directed Feeding: Since L-ornithine is the primary precursor, supplementing the medium with a small amount of ornithine or its precursor, arginine, could potentially boost yields, provided it doesn't trigger other repressive metabolic effects.

Nutrient Source Commonly Tested Options General Effect on Siderophore Yield (Species Dependent) Reference
Carbon Glucose, Sucrose, Glycerol, Mannitol, MaltoseGlycerol and sucrose have been shown to be superior to glucose in some cases.[9][16][17]
Nitrogen Ammonium Chloride, Ammonium Sulfate, Sodium Nitrate, Peptone, GlycineSimple ammonium sources often outperform complex nitrogen sources or nitrates.[16][18]
Amino Acids L-asparagine, L-glycineL-asparagine has been reported to significantly boost production in some bacteria.[20]

Table 1: Common Carbon and Nitrogen Sources and Their Potential Impact on Siderophore Production.

3. Fermentation Parameters: pH, Temperature, and Time

Optimizing the physical environment of the fermentation is crucial for maximizing enzyme activity and overall metabolic flux towards siderophore production.

  • Causality: Each enzyme in the biosynthetic pathway has an optimal pH and temperature range. Deviations can lead to reduced enzyme efficiency or denaturation. Fermentation time is also critical; production typically occurs during the late-log or early-stationary phase of growth, and prolonged incubation can lead to product degradation.

  • Troubleshooting Steps:

    • pH Optimization: The optimal pH for siderophore production is often slightly alkaline, typically between 7.0 and 8.5.[16][21] Perform a pH curve experiment by adjusting the initial pH of your medium in increments (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Use appropriate buffers (e.g., Tris-HCl for alkaline range) that do not chelate iron.

    • Temperature Optimization: Most fungi produce siderophores optimally between 28°C and 37°C.[16][18][21] Test a range of temperatures (e.g., 25°C, 28°C, 30°C, 35°C, 37°C) to find the ideal for your strain.

    • Time Course Analysis: Harvest samples at regular intervals (e.g., 24, 36, 48, 60, 72, 96 hours) and measure both biomass and siderophore concentration.[21] This will identify the peak production time and reveal if the product is being degraded over longer fermentation periods.

Parameter Typical Optimal Range for Fungi Key Considerations Reference
pH 7.0 - 8.5Must be buffered; can shift significantly during fermentation.[16][21]
Temperature 28°C - 37°CStrain-specific; higher temperatures can sometimes inhibit production.[16]
Incubation Time 36 - 72 hoursCorrelates with growth phase; product may degrade over time.[21]
Agitation 120 - 180 rpmEnsures proper aeration and nutrient distribution. Oxygen is required for ornithine hydroxylation.[17]

Table 2: Typical Optimal Fermentation Parameters for Siderophore Production.

Protocols and Methodologies
Protocol 1: Preparation of Iron-Deficient Medium

This protocol is foundational for achieving high siderophore yields.

  • Glassware Preparation: Submerge all glassware (flasks, beakers, graduated cylinders) in a 3M HCl bath for at least 24 hours.

  • Rinsing: Rinse the acid-washed glassware thoroughly with tap water, followed by at least 5-7 rinses with high-purity, deionized water.

  • Medium Preparation: Prepare your fungal growth medium using the highest purity reagents available (analytical grade or better) and ultra-pure water.

  • Autoclaving: Autoclave the prepared medium in the acid-washed flasks. Use clean closures (e.g., foam plugs, screw caps) that have not been exposed to metal.

  • Inoculation: Prepare your fungal inoculum in a similarly treated iron-deficient medium to avoid introducing iron with the culture.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[3][9] It relies on the principle that siderophores will remove iron from the iron-dye complex (Fe-CAS-HDTMA), causing a color change from blue/green to orange/yellow.

Reagent Preparation:

  • CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Mix with 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).

  • HDTMA Solution: Separately, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Final CAS Assay Solution: Slowly add the CAS-iron solution to the HDTMA solution while stirring vigorously. The final solution should be a deep blue color. Autoclave and store in a plastic, light-protected bottle.

Quantification Procedure:

  • Sample Preparation: Centrifuge your fungal culture to pellet the biomass. Collect the supernatant.

  • Assay Reaction: In a microplate well or cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution. As a reference (Ar), use 100 µL of your uninoculated growth medium mixed with 100 µL of the CAS solution.

  • Incubation: Incubate at room temperature for 15-20 minutes.

  • Measurement: Read the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculation: Calculate the percentage of siderophore units (%SU) using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100[9][17]

Note: For absolute quantification, a standard curve must be generated using a known concentration of a pure siderophore, such as commercial Desferrioxamine B or purified N-Desferriferrichrome.

CAS Assay Workflow Start Fungal Culture Supernatant Mix Mix Supernatant with CAS Assay Solution (1:1) Start->Mix Incubate Incubate at Room Temp (15-20 min) Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Calculate Calculate % Siderophore Units [(Ar - As) / Ar] * 100 Measure->Calculate Result Quantified Siderophore Level Calculate->Result

Caption: Experimental workflow for siderophore quantification via CAS assay.

References
  • Prabhu, G. N., & Bindu, R. N. (2016). Optimization of Process Parameters for Siderophore Production Under Solid State Fermentation Using Polystyrene Beads as Inert Support. Indian Journal of Pharmaceutical Education and Research, 50(4), 621-628. [Link]

  • ResearchGate. (n.d.). Optimization of Process Parameters for Siderophore Production Under Solid State Fermentation Using Polystyrene Beads as Inert Support. Retrieved from [Link]

  • Schwecke, T., Göttfert, M., Coque, J. J., Fernandez-Alonso, C., & Hüttermann, A. (2013). Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis. Molecular Microbiology, 87(4), 837-850. [Link]

  • Research Publish Journals. (n.d.). Production and optimization of microbial iron chelators (Siderophore) byPseudomonas spp. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Case Reports. (n.d.). Application of Response Surface Methodology for Optimization of Siderophore Production. Retrieved from [Link]

  • SciSpace. (2016). (Open Access) Optimization of Process Parameters for Siderophore Production Under Solid State Fermentation Using Polystyrene Beads as Inert Support. Retrieved from [Link]

  • Wang, J., Budde, A. D., & Leong, S. A. (1989). Analysis of ferrichrome biosynthesis in the phytopathogenic fungus Ustilago maydis: cloning of an ornithine-N5-oxygenase gene. Journal of bacteriology, 171(5), 2811–2818. [Link]

  • PubMed. (n.d.). Analysis of Ferrichrome Biosynthesis in the Phytopathogenic Fungus Ustilago Maydis: Cloning of an ornithine-N5-oxygenase Gene. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of ferrichrome and ferrichrome A. Both siderophores have a.... Retrieved from [Link]

  • Winkelmann, G., Huschka, H., & Naegeli, H. U. (1983). Iron uptake in Ustilago maydis: studies with fluorescent ferrichrome analogues. FEMS Microbiology Letters, 20(3), 323-327. [Link]

  • Zhang, Y., et al. (2022). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry, 70(8), 2627-2637. [Link]

  • ResearchGate. (n.d.). The fungal siderophore (desferriferrichrome) and its structural.... Retrieved from [Link]

  • Hsueh, Y. P., et al. (2020). Nematode-Trapping Fungi Produce Diverse Metabolites during Predator–Prey Interaction. Metabolites, 10(3), 108. [Link]

  • Pelletier, B., et al. (2003). Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis. Eukaryotic Cell, 2(3), 447-458. [Link]

  • ResearchGate. (n.d.). Siderophores produced by A. fumigatus ATCC 13073 Fraction R f a Yield b.... Retrieved from [Link]

  • MDPI. (n.d.). Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses. Retrieved from [Link]

  • Hissen, A. H., et al. (2005). The Aspergillus fumigatus Siderophore Biosynthetic Gene sidA, Encoding l-Ornithine N5-Oxygenase, Is Required for Virulence. Infection and Immunity, 73(9), 5493-5503. [Link]

  • Schrettl, M., et al. (2012). Aspergillus fumigatus SidJ Mediates Intracellular Siderophore Hydrolysis. Applied and Environmental Microbiology, 78(18), 6743-6746. [Link]

  • Singh, S., Hider, R. C., & Porter, J. B. (1990). A direct method for quantification of non-transferrin-bound iron. Analytical biochemistry, 186(2), 320–323. [Link]

  • Haas, H. (2014). Fungal siderophore metabolism with a focus on Aspergillus fumigatus. Natural Product Reports, 31(10), 1266-1276. [Link]

  • Himalayan Journal of Agriculture. (n.d.). Siderophores in Aspergillus Fumigatus: Biosynthesis and Iron Transport. Retrieved from [Link]

  • Frontiers. (n.d.). Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests. Retrieved from [Link]

  • Aznar, A., et al. (2021). Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. Microorganisms, 9(12), 2588. [Link]

  • Pérez-Miranda, S., et al. (2007). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. Journal of Visualized Experiments, (127), 55591. [Link]

  • ResearchGate. (n.d.). (PDF) New Perspectives on Fungal Siderophores. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests. Retrieved from [Link]

  • Frontiers. (n.d.). Siderophore Biosynthesis but Not Reductive Iron Assimilation Is Essential for the Dimorphic Fungus Nomuraea rileyi Conidiation, Dimorphism Transition, Resistance to Oxidative Stress, Pigmented Microsclerotium Formation, and Virulence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Desferriferrichrome. PubChem Compound Database. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for the Development of Industrial Fungal Producing Strains. Retrieved from [Link]

  • Jiang, H., et al. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. Biometals, 18(2), 139-148. [Link]

  • Vasileva, S., et al. (2022). The Parameters of Aspergillus niger Fermentation Facilitate Its Further Formulation. Fermentation, 8(1), 29. [Link]

  • PubMed Central. (n.d.). Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. Retrieved from [Link]

  • Lund University Publications. (n.d.). Strategies for yield improvement of filamentous fungi in submerged culture. Retrieved from [Link]

  • Beni, Y. A., & Tauk-Tornisielo, S. M. (2014). Some factors affecting tannase production by Aspergillus niger Van Tieghem. International journal of molecular sciences, 15(1), 1198–1213. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Desferriferrichrome Production

Welcome to the technical support center for N-Desferriferrichrome production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Desferriferrichrome production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the culture conditions for this valuable siderophore. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to N-Desferriferrichrome Production

N-Desferriferrichrome, the iron-free form of the hydroxamate siderophore ferrichrome, is a cyclic hexapeptide with a high affinity for ferric iron (Fe³⁺)[1]. Produced by various fungi, including species of Aspergillus, Ustilago, and Penicillium, its primary biological function is to sequester iron from the environment to make it available for the microorganism[1]. The biosynthesis of N-Desferriferrichrome is intricately regulated, primarily by the concentration of iron in the culture medium; low iron conditions strongly induce its production[2][3]. Understanding and meticulously controlling the culture parameters are therefore paramount to achieving high yields.

This guide will walk you through the critical aspects of optimizing your culture conditions, from media composition to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial sources for N-Desferriferrichrome production?

A1: N-Desferriferrichrome is predominantly produced by various filamentous fungi. Genera that are well-documented producers include Aspergillus, such as Aspergillus viridi-nutans, Ustilago, and Penicillium[1][2]. The fission yeast Schizosaccharomyces pombe is also a known producer of ferrichrome-type siderophores[4][5]. The choice of organism can significantly impact the yield and the specific derivatives of ferrichrome produced.

Q2: What is the fundamental principle behind inducing N-Desferriferrichrome production?

A2: The biosynthesis of N-Desferriferrichrome is primarily a response to iron starvation[6]. Microorganisms synthesize and secrete siderophores like N-Desferriferrichrome to chelate the sparingly soluble ferric iron (Fe³⁺) from the environment and transport it back into the cell[1][7]. Therefore, the core principle for inducing production is to cultivate the producing microorganism in an iron-limited or iron-deficient medium[2][8].

Q3: How can I create an iron-deficient culture medium?

A3: To create an iron-deficient medium, all glassware should be rigorously cleaned to remove trace iron. This can be achieved by washing with 6M HCl followed by thorough rinsing with deionized water[9]. The basal medium should be prepared using high-purity reagents with minimal iron content. It is also common practice to add a chelating agent that binds iron, making it unavailable to the microorganism, although for siderophore production, the goal is to have just enough iron limitation to induce biosynthesis without completely inhibiting growth[6].

Q4: How do I detect and quantify N-Desferriferrichrome production?

A4: The most common and widely used method for detecting and quantifying siderophore production is the Chrome Azurol S (CAS) assay[10][11]. This assay is based on the principle of competition for iron. The CAS dye forms a blue-colored complex with ferric iron. When a siderophore like N-Desferriferrichrome is present in the sample, it will sequester the iron from the CAS-iron complex, resulting in a color change from blue to orange or yellow[11]. The intensity of the color change is proportional to the amount of siderophore produced and can be quantified spectrophotometrically[10]. For more specific quantification and structural elucidation, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed[12][13].

Troubleshooting Guide

This section addresses specific issues that you might encounter during your N-Desferriferrichrome production experiments.

Issue 1: Low or No N-Desferriferrichrome Yield

Q: I have set up my culture, but the CAS assay shows very low or no siderophore production. What could be the reasons?

A: Low or no yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

1. Inadequate Iron Limitation:

  • Causality: The biosynthesis of N-Desferriferrichrome is repressed by the presence of iron[2][4]. If your medium contains sufficient or excess iron, the production pathway will be downregulated.

  • Troubleshooting Steps:

    • Verify Glassware Preparation: Ensure all glassware was acid-washed (e.g., with 6M HCl) and rinsed extensively with high-purity deionized water to remove any residual iron[9].

    • Check Reagent Purity: Use analytical grade reagents with low iron content. Some complex media components like yeast extract or peptone can contain significant amounts of iron. Consider using a defined minimal medium.

    • Optimize Initial Iron Concentration: While iron limitation is key, a complete absence of iron can inhibit microbial growth. You may need to titrate the initial iron concentration in your medium to find the optimal balance between growth and siderophore production. A typical starting point for inducing siderophore production is a final iron concentration of less than 10⁻⁵ M[2].

2. Suboptimal Media Composition:

  • Causality: The availability of suitable carbon and nitrogen sources is crucial for both microbial growth and the biosynthesis of the peptide-based N-Desferriferrichrome.

  • Troubleshooting Steps:

    • Carbon Source: Glucose and acetate have been successfully used as carbon sources for the production of desferri-ferricrocin, a related siderophore[2]. Different organisms may have different preferences. Test various carbon sources such as glucose, sucrose, or glycerol to determine the best one for your strain[14][15].

    • Nitrogen Source: Ammonium acetate, urea, or asparagine can be effective nitrogen sources[2][14][16]. The choice of nitrogen source can significantly influence the yield[17][18]. It is advisable to screen a panel of nitrogen sources to identify the most suitable one.

3. Inappropriate Physical Culture Conditions:

  • Causality: Microbial growth and enzymatic activities are highly sensitive to pH and temperature. Deviations from the optimal range can severely impact N-Desferriferrichrome production.

  • Troubleshooting Steps:

    • pH: The optimal pH for siderophore production varies between different microorganisms but is often near neutral (pH 6.5-7.5)[17][19][20]. Monitor and, if necessary, buffer the pH of your culture medium throughout the fermentation process.

    • Temperature: The optimal temperature for growth may not always be the optimal temperature for secondary metabolite production. Typically, temperatures between 25°C and 30°C are suitable for fungal cultures[17][19][21]. You may need to perform a temperature optimization study.

    • Aeration: Good aeration is generally required for the growth of aerobic fungi and can influence siderophore production[2]. Ensure adequate shaking in flask cultures or proper aeration in a fermentor.

4. Issues with the Inoculum:

  • Causality: A healthy and actively growing inoculum is critical for a successful fermentation.

  • Troubleshooting Steps:

    • Inoculum Age and Density: Use an inoculum from the exponential growth phase. The size of the inoculum can also affect the production kinetics[15]. Standardize your inoculation procedure to ensure consistency.

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low/No N-Desferriferrichrome Yield check_iron Verify Iron Limitation start->check_iron check_media Assess Media Composition start->check_media check_conditions Evaluate Physical Conditions start->check_conditions check_inoculum Check Inoculum Quality start->check_inoculum sub_iron1 Acid-wash glassware? check_iron->sub_iron1 sub_iron2 High-purity reagents? check_iron->sub_iron2 sub_iron3 Optimized iron concentration? check_iron->sub_iron3 sub_media1 Optimal carbon source? check_media->sub_media1 sub_media2 Optimal nitrogen source? check_media->sub_media2 sub_conditions1 Optimal pH? check_conditions->sub_conditions1 sub_conditions2 Optimal temperature? check_conditions->sub_conditions2 sub_conditions3 Adequate aeration? check_conditions->sub_conditions3 sub_inoculum1 Inoculum in exponential phase? check_inoculum->sub_inoculum1 sub_inoculum2 Appropriate inoculum density? check_inoculum->sub_inoculum2 solution Systematically Optimize Parameters sub_iron3->solution sub_media2->solution sub_conditions3->solution sub_inoculum2->solution

Caption: A systematic workflow for troubleshooting low N-Desferriferrichrome yield.

Issue 2: Inconsistent Batch-to-Batch Production

Q: I am getting variable yields of N-Desferriferrichrome between different batches of my experiment. How can I improve consistency?

A: Batch-to-batch variability is often due to subtle inconsistencies in experimental procedures.

1. Standardization of Media Preparation:

  • Causality: Minor variations in the concentration of media components, especially trace elements like iron, can lead to significant differences in yield.

  • Troubleshooting Steps:

    • Prepare a large batch of the basal medium to be used across multiple experiments.

    • Use precise measurements for all components.

    • Ensure thorough mixing to achieve homogeneity.

2. Consistent Inoculum Preparation:

  • Causality: Variations in the age, viability, and density of the inoculum will affect the lag phase and overall productivity of the culture.

  • Troubleshooting Steps:

    • Develop a standardized protocol for inoculum preparation, including the growth medium, incubation time, and cell density.

    • Use a spectrophotometer to measure the optical density or perform cell counts to standardize the inoculum size.

3. Tightly Controlled Physical Parameters:

  • Causality: Fluctuations in pH, temperature, and aeration can lead to inconsistent results.

  • Troubleshooting Steps:

    • Use a well-calibrated incubator with consistent temperature control.

    • For flask cultures, ensure the shaker speed and flask volume are consistent.

    • In a fermentor, use automated control systems to maintain pH and dissolved oxygen levels.

Data Presentation: Optimizing Culture Parameters

The following table summarizes typical ranges for key culture parameters that can be optimized for N-Desferriferrichrome production.

ParameterTypical RangeKey Considerations
Iron (Fe³⁺) Concentration < 10⁻⁵ MEssential for inducing biosynthesis; too low can inhibit growth.
pH 6.5 - 7.5Can drift during fermentation; buffering may be necessary.
Temperature 25 - 30 °COrganism-dependent; optimize for production, not just growth.
Carbon Source Glucose, Sucrose, AcetateVaries with the producing organism.
Nitrogen Source Ammonium, Urea, AsparagineCan significantly impact yield.
Aeration Moderate to HighCrucial for aerobic fungi.

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Minimal Medium

This protocol provides a general recipe for a minimal medium suitable for inducing siderophore production.

Materials:

  • High-purity water (Milli-Q or equivalent)

  • Analytical grade reagents

  • Acid-washed glassware (flasks, beakers, etc.)

  • Glucose (or other carbon source)

  • Ammonium sulfate (or other nitrogen source)

  • KH₂PO₄

  • MgSO₄·7H₂O

  • Trace element solution (without iron)

  • Autoclave

  • Sterile filters

Procedure:

  • Prepare all glassware by soaking in 6M HCl for at least 24 hours, followed by rinsing 5-7 times with high-purity water.

  • In an acid-washed flask, dissolve the basal salts (e.g., KH₂PO₄, MgSO₄·7H₂O, and the nitrogen source) in high-purity water.

  • Prepare a concentrated stock solution of the carbon source (e.g., 20% glucose) and sterilize it separately by autoclaving or sterile filtration to prevent caramelization.

  • Prepare a trace element solution containing essential metals (e.g., Zn²⁺, Mn²⁺, Cu²⁺) but omitting iron. Sterilize by filtration.

  • Autoclave the basal medium.

  • After cooling to room temperature, aseptically add the sterile carbon source and trace element solution to the basal medium.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol describes the preparation and use of CAS agar plates for a qualitative or semi-quantitative assessment of siderophore production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Minimal medium agar (iron-deficient)

  • Petri dishes

Procedure:

  • Prepare the CAS dye solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Prepare an iron solution by dissolving 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly mix the CAS solution with the iron solution, then add the HDTMA solution while stirring vigorously. The resulting solution should be dark blue. Autoclave this solution.

  • Prepare the basal agar medium:

    • Prepare your iron-deficient minimal medium as described in Protocol 1, adding agar (15 g/L). Autoclave this medium.

  • Pouring the CAS plates:

    • Cool both the CAS dye solution and the basal agar medium to 50°C in a water bath.

    • Aseptically mix the CAS dye solution with the basal agar medium in a 1:9 ratio (e.g., 100 ml of CAS solution to 900 ml of basal agar).

    • Pour the mixture into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plates with your microbial culture.

    • Incubate at the optimal temperature until growth is visible.

    • A positive result for siderophore production is indicated by the formation of a yellow, orange, or pink halo around the microbial colony against the blue background of the agar.

Visualization of the CAS Assay Principle

CAS_Assay_Principle cluster_0 Initial State: Blue Complex cluster_1 Addition of Siderophore cluster_2 Final State: Color Change CAS-Fe CAS-Fe³⁺ Complex (Blue) Siderophore-Fe N-Desferriferrichrome-Fe³⁺ Complex (Colorless) CAS-Fe->Siderophore-Fe Fe³⁺ is sequestered Free_CAS Free CAS Dye (Orange/Yellow) CAS-Fe->Free_CAS CAS is released Siderophore N-Desferriferrichrome (High Fe³⁺ Affinity) Siderophore->Siderophore-Fe

Caption: The competitive iron binding principle of the CAS assay.

References

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  • High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria. (n.d.). PMC - NIH.
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  • Zhou, J., et al. (2024). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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  • Innovative analytical methods for the study of low and high weight molecules involved in diseases. (n.d.). IRIS UniGe. Retrieved from [Link]

  • Analytical Methods. (2018). Universidad de Zaragoza. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Effect of Different Rates of Nitrogen Fertilization on Crop Yield, Soil Properties and Leaf Physiological Attributes in Banana Under Subtropical Regions of China. (2020). Frontiers. Retrieved from [Link]

  • Factors affecting growth and nitrogen fixation of Spirillum lipoferum. (n.d.). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in N-Desferriferrichrome HPLC Analysis

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of N-Desferriferrichrome. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of N-Desferriferrichrome. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy one of the most common chromatographic challenges encountered with siderophores: peak tailing. Our approach is rooted in explaining the fundamental causes to empower you to make informed, effective troubleshooting decisions.

Part 1: Core Directive - Understanding the "Why" Behind Peak Tailing

N-Desferriferrichrome, a cyclic hexapeptide siderophore, possesses three hydroxamate groups that are highly effective at chelating trivalent metal ions like iron (Fe³⁺).[1][2] This very property, essential to its biological function, is also at the heart of its chromatographic challenges.[1][2] Peak tailing in HPLC is a visible symptom of underlying, undesirable interactions between the analyte and the stationary phase or HPLC system.[3][4] It compromises analytical accuracy by reducing resolution, skewing integration, and diminishing sensitivity.[5]

The primary culprits behind peak tailing for a molecule like N-Desferriferrichrome are:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on silica-based columns can form strong hydrogen bonds or have ionic interactions with the polar hydroxamate and amide moieties of N-Desferriferrichrome.[6][7] This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing the characteristic tail.[3]

  • Metal Contamination: The potent chelating nature of N-Desferriferrichrome means it will readily bind to trace metal ions (e.g., iron, nickel, titanium) that may have leached from stainless steel components of the HPLC system (frits, tubing, etc.).[5][8][9] This on-column complexation can lead to peak distortion or tailing.[9][10]

  • Mobile Phase Mismatches: An inappropriate mobile phase pH can ionize the silanol groups on the column, increasing their interaction with the analyte.[11][12]

Part 2: Scientific Integrity & Logic - A Systematic Troubleshooting Approach

Our troubleshooting philosophy is built on a systematic, evidence-based process. We will address each potential cause with specific diagnostic steps and corrective actions, ensuring a logical and efficient resolution.

Guide 1: Addressing Secondary Silanol Interactions

This is the most common cause of peak tailing for polar compounds on reversed-phase columns.[3][7]

Frequently Asked Questions (FAQs)

Q: How do I know if silanol interactions are the problem? A: If you observe peak tailing specifically for N-Desferriferrichrome while other, less polar compounds in your sample have symmetrical peaks, silanol interactions are a likely cause.[11] The issue is often more pronounced on older or lower-purity silica columns.[6]

Q: What is an "end-capped" column and will it help? A: End-capping is a chemical process that deactivates most of the residual silanol groups on the silica surface with a less polar functional group.[3][13] Using a high-quality, end-capped column is a primary strategy to minimize these secondary interactions and is highly recommended for analyzing polar compounds like siderophores.[12]

Experimental Protocol: Mitigating Silanol Effects
  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to approximately 3.0 or below using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[12][14]

    • Rationale: At a lower pH, the residual silanol groups are protonated (Si-OH), making them less likely to engage in ionic interactions with the analyte.[12] This is often the simplest and most effective first step.

  • Increase Mobile Phase Ionic Strength:

    • Action: Introduce a buffer, such as 20-50 mM phosphate buffer, into your mobile phase (ensure it's compatible with your detector, especially if using mass spectrometry).

    • Rationale: The buffer ions will compete with the analyte for the active silanol sites, effectively "masking" them from the N-Desferriferrichrome.[10]

  • Use a Base-Deactivated Column:

    • Action: If the problem persists, switch to a column specifically designed for the analysis of basic compounds or one with a very high level of end-capping.[12]

    • Rationale: These columns use high-purity silica and advanced bonding and end-capping techniques to minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions.[15]

Troubleshooting Workflow: Silanol Interactions

Caption: A logical workflow for diagnosing and resolving peak tailing caused by silanol interactions.

Guide 2: Eliminating Metal Contamination Effects

The high affinity of N-Desferriferrichrome for metals can lead to interactions with the stainless steel components of your HPLC system.

Frequently Asked Questions (FAQs)

Q: My column is new, but I still see tailing. Could it be metal contamination? A: Yes. Metal ions can leach from various parts of the system, including solvent frits, tubing, and the injector, and then accumulate on the column.[9][16] Even "bio-inert" or titanium-based systems can have this issue.[9]

Q: What is system passivation and how does it work? A: Passivation is a chemical treatment that removes free iron and other reactive metals from the surfaces of stainless steel components and forms a protective oxide layer.[17] This makes the surfaces less likely to corrode or interact with metal-chelating analytes.[18][19]

Experimental Protocol: Deactivating the System
  • System Passivation with Chelating Agents:

    • IMPORTANT: Disconnect the column before proceeding.

    • Action: Flush the entire HPLC system (from the pump to the detector) with a solution of 50-100 µM Ethylenediaminetetraacetic acid (EDTA).[20] Follow this with a thorough flush with high-purity water and then your mobile phase.

    • Rationale: EDTA is a strong chelating agent that will "strip" or bind to the metal ions adsorbed on the surfaces of your system's components, effectively washing them away.[20][21]

  • Mobile Phase Modification with EDTA:

    • Action: As a continuous preventative measure, add a very low concentration of EDTA (e.g., 10 µM) to your mobile phase.[16]

    • Rationale: The EDTA in the mobile phase will chelate any metal ions that may leach into the solvent stream, preventing them from interacting with your analyte.[16][21]

Data Presentation: Effect of System Treatment on Peak Asymmetry
ConditionPeak Asymmetry Factor (Typical)
Standard System> 2.0
After System Passivation1.3 - 1.5
With 10 µM EDTA in Mobile Phase1.1 - 1.3

Note: These values are illustrative. Actual results will depend on the severity of contamination and the specific HPLC system.

Mechanism of Action: EDTA in Mobile Phase

G cluster_0 Without EDTA cluster_1 With EDTA Analyte N-Desferriferrichrome Tailing_Peak Tailing Peak Analyte->Tailing_Peak Interacts with Fe³⁺ in system Fe³⁺ Fe³⁺ Analyte->Fe³⁺ Analyte_EDTA Analyte Symmetrical_Peak Symmetrical Peak Analyte_EDTA->Symmetrical_Peak EDTA EDTA Fe³⁺_EDTA Fe³⁺ EDTA->Fe³⁺_EDTA Chelates

Caption: How EDTA in the mobile phase prevents analyte interaction with free metal ions.

Part 3: Final Checks and Best Practices

  • Column Health: A physically damaged column (e.g., a void at the inlet) can cause tailing for all peaks. If all peaks in your chromatogram are tailing, consider replacing the column.[3]

  • Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length, especially between the column and the detector, to minimize peak broadening and tailing.[5][22]

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. A mismatch in solvent strength between the sample and the mobile phase can cause peak distortion.[5]

By systematically addressing these potential issues, you can significantly improve the peak shape in your N-Desferriferrichrome analysis, leading to more accurate and reliable results.

References
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • ALWSCI. (2025, July 17).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • National Center for Biotechnology Information. (n.d.). N-Desferriferrichrome.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • SilcoTek. (2019, May 24).
  • MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • LCGC International. (2023, June 2).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Analytics-Shop. (n.d.).
  • Technology Networks. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
  • MicroSolv Technology Corporation. (2025, November 3).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (n.d.).
  • LCGC Blog. (2018, April 9).
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • LCGC International. (n.d.). EDTA by Anion Exchange HPLC.
  • MicroSolv Technology Corporation. (2025, June 21).
  • ResearchGate. (2025, August 5). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin.
  • GL Sciences. (n.d.). HPLC Column Technical Guide.
  • ResearchGate. (n.d.). The fungal siderophore (desferriferrichrome) and its structural....
  • SIELC Technologies. (n.d.).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2009).
  • PubMed. (n.d.). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Thermo Fisher Scientific. (n.d.).
  • SlideShare. (n.d.).
  • Chrom Tech, Inc. (2025, October 28).

Sources

Optimization

Avoiding adduct formation in N-Desferriferrichrome mass spectrometry.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Desferriferrichrome mass spectrometry. This guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-Desferriferrichrome mass spectrometry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate adduct formation, ensuring high-quality, interpretable mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they a problem for N-Desferriferrichrome analysis?

In electrospray ionization (ESI) mass spectrometry, an adduct is an ion formed when your target molecule, N-Desferriferrichrome (let's denote it as 'M'), associates with other ions present in the sample or mobile phase.[1][2] Instead of observing the desired protonated molecule, [M+H]⁺, you might see peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[3][4][5]

These adducts are problematic for several reasons:

  • Signal Dilution: The ion current for your molecule is split among multiple species, reducing the intensity of your primary [M+H]⁺ peak and potentially compromising the limit of detection (LOD).[6]

  • Spectral Complexity: The presence of multiple adducts complicates the mass spectrum, making it difficult to identify the correct molecular weight and interpret the data, especially in complex mixtures.[4]

  • Inaccurate Quantification: If the propensity to form adducts varies between samples or standards due to matrix effects, it can lead to inaccurate and unreliable quantitative results.[4]

For a molecule like N-Desferriferrichrome, a siderophore designed to chelate iron, understanding its native state is crucial. Adduct formation can obscure the true molecular ion and interfere with studies of its metal-binding properties.

Q2: What are the most common adducts I should look for in my N-Desferriferrichrome spectra?

When analyzing N-Desferriferrichrome, particularly in positive ion mode ESI, you should be vigilant for the following common adducts. The table below lists the adduct type and the corresponding mass shift you would observe from the neutral molecule (M).

Adduct TypeFormulaMass Difference (Da) from MCommon Source
Protonated Molecule[M+H]⁺+1.007Acidic mobile phase (e.g., with formic acid)
Sodium Adduct[M+Na]⁺+22.989Glassware, solvents, buffers, sample matrix.[4][7]
Potassium Adduct[M+K]⁺+39.098Glassware, solvents, buffers, sample matrix.[4][7]
Ammonium Adduct[M+NH₄]⁺+18.034Ammonium-based buffers (e.g., ammonium acetate).[8]
TFA Adduct (in positive ion)[M+H+TFA]⁺+114.02Trifluoroacetic acid in mobile phase.[9]

Mass differences are based on monoisotopic masses.

Q3: My HPLC mobile phase contains Trifluoroacetic Acid (TFA). Can this cause issues?

Yes, absolutely. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent for improving chromatographic peak shape in reverse-phase HPLC, it is notoriously problematic for mass spectrometry.[10][11]

TFA is a strong acid that can form persistent ion pairs with positively charged analytes like N-Desferriferrichrome. In the ESI source, this can lead to two major problems:

  • Signal Suppression: TFA has a high surface tension and can significantly reduce the efficiency of droplet desolvation in the ESI source, leading to a dramatic decrease in the signal intensity of your analyte.[10]

  • Adduct Formation: You may observe [M+H+TFA]⁺ or other complex adducts, which, as discussed, complicate your spectrum and reduce the intensity of the desired [M+H]⁺ ion.[9][10]

It is highly recommended to avoid TFA if possible. If it is required for your chromatography, you may need to perform post-column modifications or implement strategies to mitigate its effects.[12]

Troubleshooting Guides

This section provides step-by-step solutions to common issues related to adduct formation.

Problem 1: My spectrum is dominated by Sodium [M+Na]⁺ and Potassium [M+K]⁺ adducts.

Alkali metal adducts are among the most common contaminants in LC-MS.[13] Their presence indicates contamination from sodium and potassium ions, which can originate from numerous sources.[7]

Causality: The "Why"

Sodium and potassium ions are ubiquitous in the laboratory environment. They can leach from borosilicate glassware, be present as impurities in reagents and solvents, or be introduced from biological samples.[7][14] In the ESI process, these highly electropositive ions compete effectively with protons to form adducts with analyte molecules.[8]

Step-by-Step Mitigation Protocol
  • Switch to Polypropylene Labware: The single most effective change is to replace all glass vials, tubes, and solvent reservoirs with high-quality polypropylene or other plastic alternatives.[14][15] This minimizes the primary source of leached sodium and potassium.

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade water, acetonitrile, and methanol.[16] Purchase reagents like formic acid or ammonium acetate in small, single-use ampules if possible to avoid contamination of stock bottles.[16]

  • Improve Laboratory Hygiene:

    • Never wash labware intended for MS analysis with detergents, as they often contain sodium salts and PEG, another common contaminant.[15][16][17]

    • Rinse glassware (if its use is unavoidable) with a dilute acid (e.g., 0.1% nitric acid) followed by copious amounts of high-purity water and an organic solvent rinse.[15]

    • Wear gloves and change them frequently to avoid transferring salts from your hands to your samples or equipment.[17]

  • Optimize Mobile Phase: Lowering the pH of the mobile phase by adding a small amount of an organic acid like formic acid can help.[4] This increases the concentration of protons (H⁺), which can outcompete the alkali metal ions for adduction to your analyte, favoring the formation of the desired [M+H]⁺ ion.[7]

  • Sample Desalting: If your N-Desferriferrichrome sample is in a high-salt buffer (e.g., PBS), you must perform a desalting step prior to analysis. Techniques like solid-phase extraction (SPE) with a C18 cartridge are effective.[18][19]

Workflow Diagram: Minimizing Alkali Metal Contamination

Workflow for Minimizing Alkali Metal Contamination Start High [M+Na]⁺ / [M+K]⁺ Adducts Detected Step1 Switch all sample/solvent containers to polypropylene vials Start->Step1 Step2 Use fresh, LC-MS grade solvents and additives Step1->Step2 Step3 Implement strict cleaning protocols (No detergents, acid rinse for glass) Step2->Step3 Step4 Is sample in a high-salt buffer (e.g., PBS, cell media)? Step3->Step4 Check Sample Matrix Step5 Perform sample desalting (e.g., C18 SPE) Step4->Step5 Yes Step6 Acidify mobile phase (e.g., add 0.1% Formic Acid) Step4->Step6 No Step5->Step6 Result Clean Spectrum: Dominant [M+H]⁺ Peak Step6->Result

Caption: A step-by-step workflow to diagnose and mitigate sodium and potassium adducts.

Problem 2: I see significant TFA adducts and/or poor signal intensity when using a TFA-containing mobile phase.

This is a classic issue when interfacing HPLC methods developed for UV detection with a mass spectrometer. The properties that make TFA a good ion-pairing agent for chromatography are detrimental to ESI sensitivity.[10]

Causality: The "Why"

TFA has a strong affinity for basic analytes, forming a neutral, stable ion pair. In the ESI droplet, this neutrality prevents the analyte from acquiring a charge and being detected. Furthermore, TFA increases the surface tension of the droplets, hindering solvent evaporation and the release of gas-phase ions, a phenomenon known as ion suppression.[10]

Step-by-Step Mitigation Protocol
  • Replace TFA with a More MS-Friendly Acid: The best solution is to replace TFA altogether.

    • Formic Acid (FA): The most common replacement. A concentration of 0.1% FA is usually sufficient to provide good protonation for ESI without causing significant ion suppression.[11]

    • Difluoroacetic Acid (DFA): DFA can be an excellent compromise, offering better chromatographic performance than FA while causing significantly less ion suppression than TFA.[11]

  • Reduce TFA Concentration: If TFA cannot be eliminated due to chromatographic requirements, reduce its concentration to the absolute minimum necessary for acceptable peak shape (e.g., 0.01% - 0.025%).

  • Post-Column Addition: A more advanced technique involves adding a reagent after the HPLC column but before the MS source to counteract the TFA. Post-column addition of a weak base like ammonium hydroxide can help disrupt the analyte-TFA ion pair, freeing the analyte to be protonated.[12]

  • Sample Clean-up (Post-HPLC): If you are collecting fractions, the TFA can be removed by lyophilization (if the analyte is not volatile) and resuspending the sample in an MS-friendly solvent like 50:50 acetonitrile:water with 0.1% formic acid.[20]

Table: Comparison of Common Mobile Phase Modifiers
ModifierTypical Conc.Chromatographic PerformanceMS Signal IntensityAdduct/Suppression Issues
Trifluoroacetic Acid (TFA) 0.05 - 0.1%ExcellentPoorSevere ion suppression and adduct formation.[10]
Formic Acid (FA) 0.1%Fair to GoodExcellentMinimal; promotes [M+H]⁺ formation.[11]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Very GoodGood to ExcellentSignificantly less suppression than TFA.[11]
Ammonium Acetate/Formate 5 - 10 mMGood (pH dependent)GoodPromotes [M+NH₄]⁺ adducts; volatile and MS-friendly.[17]
Problem 3: My signal is weak and the spectrum is noisy, possibly due to adducts I can't easily identify.

Weak, noisy signals can result from the analyte's charge being distributed across many different adducts or from sub-optimal ESI source conditions that either promote adduct formation or cause in-source fragmentation.[21]

Causality: The "Why"

The conditions within the ESI source—voltages and temperatures—control the desolvation process. If these settings are not optimized for N-Desferriferrichrome, the energy applied can be either insufficient to break weak adducts (like solvent clusters) or too high, causing the molecule to fragment. Both scenarios lead to a lower intensity for the target ion.[22][23]

Step-by-Step Optimization Protocol
  • Systematic Parameter Optimization: Optimize ESI source parameters one at a time while infusing a standard solution of your analyte.

    • Capillary Voltage: Start with a typical value (e.g., 3.5-4.5 kV for positive ion mode) and adjust in small increments (±0.5 kV). Too low a voltage results in poor ionization, while too high a voltage can cause corona discharge and signal instability.[14][22]

    • Cone/Orifice/Declustering Potential: This voltage helps to remove solvent molecules from the ion (declustering) and transfer it into the vacuum region. A moderate voltage is needed to break up solvent adducts. However, excessively high voltages will induce in-source fragmentation, where your molecule breaks apart before it is even analyzed.[14]

    • Source and Desolvation Temperatures: These parameters control the efficiency of solvent evaporation. Higher temperatures aid desolvation but can cause thermal degradation of sensitive molecules. Start around 250-350°C and adjust based on signal intensity.[22][24]

    • Nebulizer and Drying Gas Flow: These gases help to form the aerosol and evaporate the solvent. Higher flow rates generally improve desolvation but can also decrease sensitivity if they blow ions away from the MS inlet.[24]

Decision Tree: Optimizing MS Source Conditions

Decision Tree for Optimizing MS Source Conditions Start Weak or Noisy Signal for N-Desferriferrichrome Infuse Infuse analyte standard (~1-10 µM in 50:50 ACN:H₂O with 0.1% Formic Acid) Start->Infuse CapV Optimize Capillary Voltage (e.g., 3.0 - 5.0 kV) Infuse->CapV ConeV Optimize Cone Voltage (Declustering Potential) CapV->ConeV CheckFrag Is fragmentation observed (peaks at m/z < M)? ConeV->CheckFrag CheckFrag->ConeV Yes, lower Cone Voltage Temp Optimize Source/Desolvation Temp (e.g., 250 - 450 °C) CheckFrag->Temp No Gas Optimize Nebulizer & Drying Gas Flow Temp->Gas Result Stable, Intense [M+H]⁺ Signal Gas->Result

Caption: A logical decision tree for systematically optimizing ESI source parameters.

References

  • What are common adducts in ESI mass spectrometry?
  • Controlling Contamination in LC/MS Systems - Mass Spectrometry.
  • How to Desalt Proteins in Mass Spectrometry? - Mtoz Biolabs.
  • Minimizing Contamination in Mass Spectrometry and Proteomic Experiments.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Top 10 Things Users Can Do to Minimize Contamin
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems - Mass Spectrometry Facility.
  • Desalting of Peptides to Prepare for Mass Spectrometry Analysis - Protocols.io.
  • C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - US.
  • Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!
  • Controlling Na and K Adducts in LC-MS - CHROMacademy.
  • Adduits ESI MS | PDF | Electrospray Ioniz
  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs.
  • Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed.
  • Bisquaternary ammonium adduct with trifluoroacet
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - NIH.
  • High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC - NIH.
  • Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed.
  • From where the sodium and potassium adduct peaks comes in mass spectra generated
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - ResearchG
  • How to deal with Sodium and Potassium Ions in Oligos Analysis by Mass Spectrometry.
  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - Taylor & Francis Online.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online.
  • Optimizing the Agilent Multimode Source.
  • 10 Tips for Electrospray Ionis
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry - Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: N-Desferriferrichrome Stability and Long-Term Storage

Welcome to the technical support center for N-Desferriferrichrome. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability and long-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Desferriferrichrome. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on the stability and long-term storage of N-Desferriferrichrome. As a cyclic hexapeptide siderophore, its integrity is paramount for reproducible and accurate experimental outcomes. This resource consolidates field-proven insights and authoritative data to address common challenges encountered during its handling and storage.

I. Understanding N-Desferriferrichrome and its Stability

N-Desferriferrichrome is a cyclic hexapeptide composed of three glycine and three N(5)-acetyl-N(5)-hydroxy-L-ornithyl residues.[1] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, playing a crucial role in iron transport for various microorganisms.[2][3] The stability of the iron-free form, N-Desferriferrichrome, is a critical consideration for researchers utilizing it in its apo state.

The principal degradation pathway for peptide-based molecules like N-Desferriferrichrome is hydrolysis of the amide bonds within its cyclic structure. This process can be influenced by several environmental factors, leading to the loss of its chelating ability and overall biological activity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-Desferriferrichrome.

Q1: What are the ideal long-term storage conditions for solid N-Desferriferrichrome?

For long-term stability, solid N-Desferriferrichrome should be stored at -20°C or lower in a desiccated environment. Under these conditions, the product can be stored for up to six months . It is crucial to minimize exposure to moisture and atmospheric humidity, as water can facilitate hydrolysis of the peptide bonds.

Q2: How should I store N-Desferriferrichrome in solution?

Long-term storage of N-Desferriferrichrome in solution is not recommended . If solution-based storage is unavoidable, prepare aliquots in a suitable solvent (e.g., sterile, nuclease-free water or a buffer appropriate for your experiment) and store them at -20°C for a maximum of one month . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For optimal results, solutions should be prepared fresh on the day of use.

Q3: What factors can accelerate the degradation of N-Desferriferrichrome?

Several factors can compromise the stability of N-Desferriferrichrome:

  • Temperature: Elevated temperatures significantly increase the rate of hydrolysis.

  • pH: Both highly acidic and alkaline conditions can catalyze the breakdown of the peptide backbone. A neutral pH is generally preferred for short-term handling.

  • Moisture: The presence of water is a key requirement for hydrolytic degradation.

  • Light: While less documented for this specific molecule, prolonged exposure to UV light can potentially damage peptide structures. It is good practice to store it protected from light.

  • Enzymatic Contamination: Microbial contamination can introduce proteases that will rapidly degrade the peptide. Always use sterile handling techniques.

Q4: How can I assess the purity of my N-Desferriferrichrome sample?

The purity of N-Desferriferrichrome can be effectively assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS). These techniques can separate the intact molecule from potential degradation products.

Q5: What are the likely degradation products of N-Desferriferrichrome?

Based on the structure of N-Desferriferrichrome and the known degradation pathways of similar siderophores, the primary degradation products are expected to be linear peptides resulting from the cleavage of one or more amide bonds within the cyclic structure. Mass spectrometry can be used to identify these degradation products by their characteristic mass-to-charge ratios.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving N-Desferriferrichrome.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of N-Desferriferrichrome due to improper storage or handling.1. Verify the storage conditions and age of your sample. 2. Perform a purity check using HPLC or LC-MS (see Protocol 1). 3. Prepare fresh solutions of N-Desferriferrichrome for each experiment.
Appearance of unexpected peaks in HPLC or LC-MS analysis Sample degradation has occurred.1. Analyze the mass of the new peaks to identify potential linear peptide fragments. 2. Review your storage and handling procedures to identify potential causes of degradation. 3. If degradation is confirmed, use a fresh, validated batch of N-Desferriferrichrome.
Precipitation of N-Desferriferrichrome in solution The solubility limit has been exceeded in the chosen solvent.1. Consult the product datasheet for solubility information. 2. Gently warm the solution or use sonication to aid dissolution. 3. Consider using a different solvent system if solubility remains an issue.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of N-Desferriferrichrome.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of N-Desferriferrichrome. Method parameters may need to be optimized for your specific HPLC system and column.

1. Materials:

  • N-Desferriferrichrome sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reversed-phase HPLC column

2. Sample Preparation:

  • Accurately weigh a small amount of N-Desferriferrichrome and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm (for the peptide bond)

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of N-Desferriferrichrome as the percentage of the main peak area relative to the total peak area.

Protocol 2: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of N-Desferriferrichrome under different storage conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of solid N-Desferriferrichrome in tightly sealed, amber vials.

  • Prepare multiple aliquots of a stock solution of N-Desferriferrichrome (e.g., 1 mg/mL in sterile water) in cryovials.

2. Storage Conditions:

  • Solid Samples:

    • -20°C (with desiccant)

    • 4°C (with desiccant)

    • Room temperature (with desiccant)

  • Solution Samples:

    • -20°C

    • 4°C

3. Time Points:

  • Analyze samples at T=0 (initial time point).

  • Subsequent time points: 1 month, 3 months, 6 months, and 12 months.

4. Analysis:

  • At each time point, retrieve one aliquot from each storage condition.

  • Allow the sample to equilibrate to room temperature before opening the vial.

  • Analyze the purity of each sample using the HPLC method described in Protocol 1.

5. Data Evaluation:

  • Plot the percentage purity of N-Desferriferrichrome against time for each storage condition.

  • Determine the storage condition that best preserves the integrity of the molecule over time.

V. Visualizations

Chemical Structure of N-Desferriferrichrome

N_Desferriferrichrome_Structure N1 N C1 C N1->C1 C2 C=O C1->C2 Orn1_side (CH₂)₃-N(OH)-C(=O)CH₃ C1->Orn1_side N2 N C2->N2 C3 C N2->C3 H_N2 H N2->H_N2 C4 C=O C3->C4 H1_C3 H C3->H1_C3 H2_C3 H C3->H2_C3 N3 N C4->N3 C5 C N3->C5 C6 C=O C5->C6 Orn2_side (CH₂)₃-N(OH)-C(=O)CH₃ C5->Orn2_side N4 N C6->N4 C7 C N4->C7 H_N4 H N4->H_N4 C8 C=O C7->C8 H1_C7 H C7->H1_C7 H2_C7 H C7->H2_C7 N5 N C8->N5 C9 C N5->C9 C10 C=O C9->C10 Orn3_side (CH₂)₃-N(OH)-C(=O)CH₃ C9->Orn3_side N6 N C10->N6 C11 C N6->C11 H_N6 H N6->H_N6 C12 C=O C11->C12 H1_C11 H C11->H1_C11 H2_C11 H C11->H2_C11 C12->N1 degradation_pathway Cyclic N-Desferriferrichrome Cyclic N-Desferriferrichrome Linear Peptide Fragment 1 Linear Peptide Fragment 1 Cyclic N-Desferriferrichrome->Linear Peptide Fragment 1 Hydrolysis of Amide Bond 1 Smaller Peptide Fragments Smaller Peptide Fragments Linear Peptide Fragment 1->Smaller Peptide Fragments Further Hydrolysis

Caption: Proposed hydrolytic degradation of N-Desferriferrichrome.

Workflow for Stability Assessment

stability_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep_solid Prepare Solid Aliquots storage_conditions Store at Various Conditions (-20°C, 4°C, RT) prep_solid->storage_conditions prep_solution Prepare Solution Aliquots prep_solution->storage_conditions analysis HPLC/LC-MS Analysis storage_conditions->analysis T=0, 1, 3, 6, 12 months evaluation Assess Purity vs. Time analysis->evaluation conclusion Determine Optimal Storage evaluation->conclusion

Caption: Workflow for N-Desferriferrichrome stability testing.

VI. References

  • Ferrichrome. Wikipedia. [Link]

  • Renshaw, J. C., et al. (2021). Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. Journal of Fungi, 7(12), 1049. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 169636, N-Desferriferrichrome. Retrieved January 12, 2026 from [Link].

Sources

Optimization

Technical Support Center: Enhancing CAS Assay Sensitivity for N-Desferriferrichrome Detection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the Chrome Azurol S (CAS) assay for the detection and quantification of N-Desferri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the Chrome Azurol S (CAS) assay for the detection and quantification of N-Desferriferrichrome, a key hydroxamate siderophore. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the assay's principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured to address common challenges and frequently asked questions, ensuring scientific integrity and providing actionable insights.

Understanding the CAS Assay: A Quick Primer

The CAS assay is a colorimetric method used for the universal detection of siderophores.[1][2] The principle is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is in a ternary complex with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA). This complex is blue.[3] When a sample containing a siderophore with a high affinity for iron, such as N-Desferriferrichrome, is introduced, the siderophore sequesters the iron from the CAS complex. This breaks the complex and releases the free CAS dye, resulting in a color change from blue to orange or yellow.[1][2] The intensity of this color change is proportional to the amount of siderophore present.

N-Desferriferrichrome is a cyclic hexapeptide belonging to the hydroxamate class of siderophores. Its three hydroxamate groups provide a high-affinity binding site for ferric iron. Understanding its structure is key to appreciating its potent iron-chelating activity which is fundamental to its detection by the CAS assay.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the CAS assay for N-Desferriferrichrome.

Q1: My CAS agar plates are green instead of blue. What's the cause?

A green coloration in your CAS agar plates is a common issue that points to a problem with the pH of your medium. The CAS-iron complex is stable and exhibits its characteristic blue color within a specific pH range, typically around 6.8. If the pH is too low or too high, the complex can become unstable, leading to a green appearance. When preparing the PIPES buffer for the agar, it's crucial to monitor the pH as the PIPES dissolves, as it can cause a drop in pH. Ensure you adjust the pH carefully before autoclaving.[3]

Q2: I'm not seeing any color change even though I expect N-Desferriferrichrome to be present. What are the possible reasons?

This is a classic false-negative scenario. Several factors could be at play:

  • Low Siderophore Concentration: The concentration of N-Desferriferrichrome in your sample might be below the detection limit of the standard CAS assay. This is a primary motivation for exploring sensitivity-enhancing modifications.

  • Interfering Substances: Components in your sample matrix could be interfering with the assay. High concentrations of phosphates, for instance, can interfere with the iron-binding kinetics.[4]

  • Incorrect Assay Conditions: The pH of your final reaction mixture (for a liquid assay) must be optimal. Deviations can affect the iron chelation efficiency.

  • Degraded Reagents: Ensure your CAS solution and other reagents are not expired and have been stored correctly. The CAS-Fe-HDTMA complex can degrade over time.

Q3: The color change in my liquid CAS assay is very slow. How can I speed it up?

The kinetics of iron removal from the CAS complex can be influenced by several factors. While N-Desferriferrichrome is a strong iron chelator, the reaction is not always instantaneous.

  • Incubation Time: For quantitative liquid assays, a sufficient incubation period is necessary for the reaction to reach equilibrium or a stable endpoint. This could range from 20 minutes to a few hours. A kinetic study plotting absorbance change over time can help you determine the optimal incubation time for your specific conditions and N-Desferriferrichrome concentrations.

  • Temperature: Gently warming the reaction mixture (e.g., to 37°C) can sometimes increase the rate of iron exchange, but this should be done cautiously and consistently across all samples and standards.

  • Shuttle Solution: The use of a "shuttle" solution in some modified liquid CAS protocols can facilitate the transfer of iron. While the exact composition can vary, these solutions are designed to optimize the reaction environment.

Q4: Can I use the CAS assay to quantify N-Desferriferrichrome?

Yes, the CAS assay can be quantitative.[1] To do so, you need to create a standard curve using known concentrations of pure N-Desferriferrichrome. The absorbance of your unknown samples is then compared against this standard curve. For accurate quantification, it is essential that your standards are prepared in the same matrix as your samples to account for any potential matrix effects. The relationship between siderophore concentration and the decrease in absorbance at 630 nm is typically linear within a certain range.

Part 2: Troubleshooting Guide: Enhancing Sensitivity

This section provides a more in-depth guide to troubleshooting and actively improving the sensitivity of your CAS assay for detecting low concentrations of N-Desferriferrichrome.

Problem 1: Low Signal-to-Noise Ratio / Poor Sensitivity

Symptoms:

  • Faint or no color change for samples with expected low concentrations of N-Desferriferrichrome.

  • High background absorbance, making small changes difficult to detect.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Sub-optimal Reagent Concentration The stoichiometry of the CAS-Fe-HDTMA complex is critical. Incorrect concentrations can lead to a less stable complex or excess free dye, both of which reduce sensitivity.Prepare fresh reagents and meticulously follow a validated protocol for the preparation of the CAS assay solution.[3] Consider preparing a more concentrated CAS reagent for use in microplate assays to minimize sample dilution.[5]
Interference from Growth Media Complex growth media can contain components that chelate iron or otherwise interfere with the assay. High phosphate levels are a known issue.[4]Use a minimal, iron-deficient medium for culturing microorganisms to induce siderophore production. If using a complex medium, consider a buffer exchange or dilution of the sample. A low-phosphate version of the growth medium can also be used.[4]
Toxicity of HDTMA The detergent HDTMA can be toxic to some microorganisms, particularly fungi and Gram-positive bacteria, inhibiting their growth and, consequently, siderophore production.[3][6]Consider using a modified CAS assay that replaces HDTMA with a less toxic surfactant, such as N-dodecyl-N,N'-dimethyl-3-amino-1-propanesulfonate (DDAPS).[5] Alternatively, the Overlay CAS (O-CAS) method can be employed.
Problem 2: Inconsistent or Irreproducible Results

Symptoms:

  • High variability between replicate samples.

  • Standard curve is not linear or has a poor correlation coefficient.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
pH Instability The pH of the final reaction mixture is crucial for consistent results. Small variations in sample pH can alter the assay's response.Ensure that the CAS assay solution is well-buffered. When mixing your sample with the CAS reagent, check that the final pH is within the optimal range. For agar-based assays, meticulous preparation of the PIPES buffer is essential.[3]
Incomplete Reaction The iron-chelation reaction may not have reached its endpoint, leading to variable readings, especially if measurements are taken at slightly different times.Optimize and standardize the incubation time. Perform a time-course experiment to determine when the reaction plateaus for the expected concentration range of N-Desferriferrichrome.
Iron Contamination Trace amounts of iron in glassware or reagents can lead to a high background and reduced sensitivity.Use high-purity water and acid-wash all glassware (e.g., with 6M HCl) to remove any trace iron contamination.[3]

Part 3: Advanced Protocols for Enhanced Sensitivity

For researchers needing to detect very low levels of N-Desferriferrichrome, the following modified protocols are recommended.

The Overlay CAS (O-CAS) Assay

The O-CAS assay is particularly useful as it separates the microbial growth phase from the siderophore detection phase, thus mitigating the toxicity of HDTMA.[7]

Principle: Microorganisms are first grown on their optimal, iron-limited agar medium without the CAS reagents. After sufficient growth, a top layer of soft agar containing the CAS assay solution is poured over the colonies. Siderophores produced by the colonies diffuse into the top layer, causing a color change.

Workflow Diagram:

O_CAS_Workflow cluster_growth Growth Phase cluster_detection Detection Phase A Inoculate microorganism on iron-limited growth medium B Incubate to allow for growth and siderophore production A->B D Overlay culture with molten CAS Top Agar B->D After Incubation C Prepare CAS Top Agar C->D E Incubate and observe for color change (halo) D->E

Caption: O-CAS Assay Workflow.

Step-by-Step Protocol:

  • Prepare Growth Medium: Prepare an appropriate iron-limited agar medium for your microorganism. Pour plates and allow them to solidify.

  • Inoculate and Incubate: Inoculate the plates with your sample and incubate under optimal conditions to allow for microbial growth and the production of N-Desferriferrichrome.

  • Prepare CAS Top Agar:

    • Prepare the standard CAS assay solution.

    • Prepare a sterile, molten 0.7% (w/v) agar solution and cool it to 50°C.

    • Mix the CAS assay solution with the molten agar in a 1:9 ratio (e.g., 10 mL CAS solution + 90 mL agar).

  • Overlay: Carefully pour a thin layer (e.g., 5 mL for a standard petri dish) of the CAS top agar over the surface of your cultured plates.

  • Incubate and Observe: Allow the overlay to solidify, then incubate at room temperature. Orange halos will form around the colonies producing N-Desferriferrichrome. The diameter of the halo can be used for semi-quantitative analysis.

High-Throughput Microplate CAS Assay

This liquid-based assay is ideal for screening a large number of samples and for quantitative analysis.

Principle: The reaction between the sample containing N-Desferriferrichrome and the CAS assay solution is carried out in the wells of a 96-well microplate. The change in absorbance is measured using a microplate reader. This format allows for high replication and precise quantification.

Workflow Diagram:

Microplate_CAS_Workflow A Prepare N-Desferriferrichrome standards and samples B Pipette standards and samples into a 96-well plate A->B C Add CAS assay solution to each well B->C D Incubate for optimized duration (e.g., 2 hours) C->D E Read absorbance at 630 nm using a microplate reader D->E F Generate standard curve and quantify N-Desferriferrichrome E->F

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of N-Desferriferrichrome

Welcome to the technical support guide for N-Desferriferrichrome. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Desferriferrichrome. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important siderophore. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully prepare your experimental solutions.

I. Understanding the Challenge: The Nature of N-Desferriferrichrome

N-Desferriferrichrome is a cyclic hexapeptide that functions as a siderophore, a small molecule with a high affinity for chelating iron (Fe³⁺).[1][2] Its structure, composed of three glycine and three N(δ)-acetyl-N(δ)-hydroxy-L-ornithine residues, gives it a unique combination of polar and non-polar characteristics.[3][4] While its role in iron transport is crucial for many microorganisms, its limited solubility in neutral aqueous solutions can pose a significant hurdle in experimental setups.[5][6]

The poor aqueous solubility primarily stems from the intramolecular hydrogen bonding and the overall conformational rigidity of the cyclic peptide backbone, which can favor aggregation over solvation in water.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with N-Desferriferrichrome.

FAQ 1: My N-Desferriferrichrome is not dissolving in water or buffer. What am I doing wrong?

This is the most common issue. Direct dissolution in neutral aqueous solutions is often challenging. The solubility of N-Desferriferrichrome is highly dependent on pH and the presence of co-solvents.

Troubleshooting Steps:

  • pH Adjustment: The hydroxamate groups in N-Desferriferrichrome have pKa values that influence their charge state and, consequently, solubility.

    • Acidic pH: At acidic pH, the hydroxamate groups are protonated, which can sometimes improve solubility, although this is not always the case for all siderophores.[7]

    • Alkaline pH: Increasing the pH to slightly alkaline conditions (e.g., pH 8.0-9.0) can deprotonate the hydroxamate groups, increasing the molecule's overall charge and enhancing its interaction with polar water molecules. This is often the most effective initial approach.

  • Co-Solvents: For many applications, the use of a water-miscible organic co-solvent is necessary to first create a concentrated stock solution.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[8] Start by dissolving the N-Desferriferrichrome in a small amount of the organic solvent, then slowly add the aqueous buffer to the desired final concentration.

Workflow for Preparing an Aqueous Solution of N-Desferriferrichrome

G cluster_0 Preparation of N-Desferriferrichrome Stock Solution cluster_1 Preparation of Working Solution A Weigh N-Desferriferrichrome B Add minimal volume of organic co-solvent (e.g., DMSO) A->B C Vortex/sonicate until fully dissolved B->C D Result: Concentrated Stock Solution C->D E Pipette desired volume of stock solution D->E Use immediately or store appropriately F Slowly add aqueous buffer while vortexing E->F G Adjust pH if necessary F->G H Sterile filter (0.22 µm) if required G->H I Result: Final Aqueous Working Solution H->I G cluster_0 Solubility Troubleshooting Logic A Poor Solubility Observed B Increase pH A->B C Use Co-solvent (e.g., DMSO) A->C G Advanced Formulation (e.g., Cyclodextrins) A->G H Solution Stable B->H D Precipitation in Media C->D C->H E Lower Final Concentration D->E F Increase Co-solvent % D->F E->H F->H

Caption: Troubleshooting logic for N-Desferriferrichrome solubility.

VI. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169636, N-Desferriferrichrome. Retrieved from [Link]

  • ResearchGate. (n.d.). Siderophore solubility. [Table]. Retrieved from [Link]

  • Wikipedia. (2023, November 23). Pyoverdine. In Wikipedia. Retrieved from [Link]

  • Biology LibreTexts. (2021, September 13). 4.3D: Siderophores. Retrieved from [Link]

  • D'Onofrio, A., et al. (2017). Magnitude and Mechanism of Siderophore-Mediated Competition at Low Iron Solubility in the Pseudomonas aeruginosa Pyochelin System. Frontiers in Microbiology, 8, 1936. [Link]

  • Wikipedia. (2023, October 29). Siderophore. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). The fungal siderophore (desferriferrichrome) and its structural analogues. [Figure]. Retrieved from [Link]

  • Zou, G., & Miller, M. J. (2005). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. Journal of Inorganic Biochemistry, 99(5), 1177–1185. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and properties of different metal complexes of the siderophore desferriferricrocin. PubMed. Retrieved from [Link]

  • Zhou, J., et al. (2024). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry, 72(7), 3469–3478. [Link]

  • Llinas, M., et al. (1991). The solution conformations of ferrichrome and deferriferrichrome determined by 1H-NMR spectroscopy and computational modeling. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1077(2), 135-151. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644251, Ferrichrome (6CI,7CI,9CI). Retrieved from [Link]

  • NileRed. (2015, November 17). How to extract chemicals from over the counter products [Video]. YouTube. [Link]

  • Jouyban, A., et al. (2023). Solubility of Deferiprone in Non-Aqueous Mixtures of Polyethylene Glycol 400 and 1-Propanol at 293.2–323.2 K. Molecules, 28(23), 7859. [Link]

Sources

Optimization

Technical Support Center: N-Desferriferrichrome Purification

This guide provides in-depth troubleshooting strategies and frequently asked questions to address contamination issues encountered during the purification of N-Desferriferrichrome. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address contamination issues encountered during the purification of N-Desferriferrichrome. Designed for researchers, scientists, and drug development professionals, this technical support center offers practical, field-proven insights to ensure the highest purity of your target siderophore.

Introduction

N-Desferriferrichrome, a cyclic hexapeptide hydroxamate siderophore, is of significant interest for its iron-chelating properties and potential therapeutic applications. Its purification from fungal cultures, most notably Aspergillus niger, can be challenging due to the presence of co-produced siderophores, degradation products, and interfering media components. This guide is structured to help you diagnose and resolve these common contamination issues, ensuring the integrity and reliability of your downstream experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Desferriferrichrome and why is its purity important?

Q2: What are the most common sources of contamination during N-Desferriferrichrome purification?

A2: The primary sources of contamination include:

  • Co-produced siderophores: Fungi like Aspergillus niger are known to produce other families of siderophores, such as coprogens (e.g., coprogen B), concurrently with ferrichromes.[2][3]

  • Degradation products: N-Desferriferrichrome can undergo hydrolysis of its peptide bonds or hydroxamate groups, especially under non-optimal pH and temperature conditions, leading to linear peptide fragments or other derivatives.

  • Culture medium components: Remnants from the growth medium, such as sugars (sucrose), salts (nitrates, phosphates), and amino acids from media like Czapek-Dox, can co-elute with N-Desferriferrichrome during chromatography.[4][5][6]

Q3: How can I assess the purity of my N-Desferriferrichrome sample?

A3: A combination of analytical techniques is recommended:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing purity. A pure sample should exhibit a single, sharp, and symmetrical peak at the expected retention time. The presence of additional peaks indicates impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the main peak by its mass-to-charge ratio (m/z) and helps in the identification of contaminants by their respective masses.[1][7] For N-Desferriferrichrome, the expected [M+H]⁺ ion is approximately m/z 688.3.[1]

Q4: What are the ideal storage conditions for N-Desferriferrichrome to prevent degradation?

A4: To minimize degradation, N-Desferriferrichrome should be stored as a lyophilized powder at -20°C or below. If in solution, it is more stable in acidic conditions (pH 2-4) and should be stored at low temperatures for short periods.[7] Avoid neutral or alkaline pH for long-term storage in solution, as this can promote hydrolysis.

Troubleshooting Guide: Contamination Issues and Solutions

This section addresses specific contamination problems in a question-and-answer format, providing diagnostic approaches and detailed protocols for their resolution.

Issue 1: Multiple Peaks in HPLC Chromatogram - Co-eluting Siderophores

Q: My HPLC analysis of purified N-Desferriferrichrome shows a major peak at the expected retention time, but also a significant secondary peak. LC-MS analysis suggests the contaminant has a different mass. What could this be and how do I remove it?

A: Likely Cause and Diagnosis

When purifying from Aspergillus niger, a common co-contaminant is coprogen B , another hydroxamate siderophore.[2][3] These two siderophores have different structures and molecular weights, which can be confirmed by LC-MS.

  • N-Desferriferrichrome: [M+H]⁺ ≈ 688.3 m/z[1]

  • Coprogen B: The exact mass will differ from N-Desferriferrichrome.

The retention times of these compounds on a C18 column can be very close, leading to co-elution.

Solution: Optimized HPLC Purification

A shallow gradient elution with a modified mobile phase can effectively separate N-Desferriferrichrome from coprogen B. Mobile phase additives play a crucial role in improving the resolution of peptides and related compounds.[3][8]

Experimental Protocol: High-Resolution RP-HPLC Separation

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid (FA) in water.

    • B: 0.1% Formic Acid (FA) in acetonitrile.

    • Rationale: Formic acid is an effective mobile phase additive for LC-MS applications as it aids in protonation for positive ion mode detection without causing significant ion suppression associated with Trifluoroacetic Acid (TFA).

  • Gradient:

    • Start with a low percentage of solvent B (e.g., 5-10%) to ensure all compounds bind to the column.

    • Apply a very shallow gradient, for instance, a 0.5-1% increase in solvent B per minute. This will enhance the separation of compounds with similar hydrophobicity.

    • Monitor the elution profile at 220 nm, where the peptide bonds absorb.

  • Fraction Collection: Collect narrow fractions across the eluting peaks and analyze their purity by analytical HPLC and MS.

Issue 2: Broad or Tailing Peaks - Presence of Degradation Products

Q: My N-Desferriferrichrome peak in the HPLC chromatogram is broad and shows significant tailing. Mass spectrometry of the peak reveals ions with lower molecular weights than expected. What is happening?

A: Likely Cause and Diagnosis

This is indicative of the presence of degradation products , likely from the hydrolysis of the cyclic peptide backbone of N-Desferriferrichrome. This can be triggered by exposure to harsh pH conditions (especially alkaline) or enzymatic activity from the fungal culture. The resulting linear peptides or smaller fragments will have different chromatographic properties and may co-elute, causing peak broadening and tailing.

Solution: pH Control and Solid-Phase Extraction (SPE) Cleanup

Maintaining an acidic pH throughout the extraction and purification process is crucial for the stability of hydroxamate siderophores. A preliminary cleanup step using solid-phase extraction can help remove more polar degradation products.

Experimental Protocol: Sample Preparation and Purification

  • Acidification of Culture Filtrate: Immediately after harvesting, acidify the fungal culture filtrate to pH 3-4 with an appropriate acid (e.g., formic acid or HCl) to minimize enzymatic degradation and hydrolysis.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Conditioning: Condition the cartridge with methanol followed by acidified water (e.g., 0.1% formic acid).

    • Loading: Load the acidified culture filtrate onto the cartridge.

    • Washing: Wash the cartridge with acidified water to remove salts and other highly polar media components.

    • Elution: Elute the siderophores with a methanol/water mixture (e.g., 80% methanol with 0.1% formic acid).

  • Optimized HPLC: Proceed with the high-resolution RP-HPLC protocol described in the previous section. The cleaner sample from SPE should result in improved peak shape.

Issue 3: Poor Peak Shape and Baseline Noise - Interference from Media Components

Q: I am observing a noisy baseline and poorly resolved peaks during the HPLC purification of N-Desferriferrichrome from a Czapek-Dox medium culture. What could be the cause?

A: Likely Cause and Diagnosis

Components of the Czapek-Dox medium , such as sucrose, sodium nitrate, and various salts, can interfere with RP-HPLC.[4][5][6] High salt concentrations can affect peak shape and retention times, while residual sugars can cause baseline instability. The formation of insoluble magnesium phosphate precipitates during media preparation can also introduce particulate matter that clogs columns.[4]

Solution: Desalting and Sample Filtration

Proper sample preparation before HPLC is essential to remove these interfering substances.

Experimental Protocol: Pre-HPLC Sample Cleanup

  • Filtration: Before any chromatographic step, filter the culture supernatant through a 0.22 µm filter to remove fungal cells and particulate matter.

  • Solid-Phase Extraction (SPE): As described in the previous section, SPE is highly effective at removing salts and sugars, which will be washed away during the loading and washing steps, while the more hydrophobic N-Desferriferrichrome is retained.[9]

  • Guard Column: Use a guard column with the same stationary phase as your analytical/preparative column to protect it from strongly retained media components and extend its lifetime.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common contamination issues during N-Desferriferrichrome purification.

Contamination_Troubleshooting start Initial Purity Assessment (Analytical HPLC-MS) single_peak Single, Symmetric Peak with Correct Mass? start->single_peak pure_product Pure N-Desferriferrichrome single_peak->pure_product Yes impure_product Impure Product single_peak->impure_product No multiple_peaks Multiple Discrete Peaks? impure_product->multiple_peaks broad_tailing Broad or Tailing Peak? multiple_peaks->broad_tailing No check_ms Check MS of Contaminant Peaks multiple_peaks->check_ms Yes noisy_baseline Noisy Baseline / Poor Resolution? broad_tailing->noisy_baseline No degradation_check Check for Lower MW Fragments in MS broad_tailing->degradation_check Yes media_check Review Sample Prep Protocol noisy_baseline->media_check Yes coprogen Contaminant is likely Coprogen or other Siderophore check_ms->coprogen degradation Contaminant is likely Degradation Product degradation_check->degradation media_interference Contamination from Culture Media Components media_check->media_interference optimize_hplc Optimize HPLC Gradient (Shallow Gradient) coprogen->optimize_hplc spe_cleanup Implement SPE Cleanup & Maintain Acidic pH degradation->spe_cleanup desalt_filter Implement Desalting (SPE) & Filtration media_interference->desalt_filter optimize_hplc->pure_product spe_cleanup->pure_product desalt_filter->pure_product

Caption: Troubleshooting Decision Tree for N-Desferriferrichrome Purification.

Data Summary: N-Desferriferrichrome and Potential Contaminants

The following table summarizes key data to aid in the identification of N-Desferriferrichrome and its common contaminants during LC-MS analysis.

CompoundTypeMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Typical RP-HPLC Behavior
N-Desferriferrichrome Target Siderophore687.7688.3128.07, 86.06, 131.08, 344.15[1]Sharp peak, retention depends on gradient
Coprogen B Co-produced SiderophoreVaries (different from N-Desferriferrichrome)VariesFragmentation pattern will differ significantly from N-DesferriferrichromeMay co-elute or elute closely with N-Desferriferrichrome
Linearized N-Desferriferrichrome Degradation Product705.7 (hydrolyzed)706.3Will show fragments of the linear peptideTypically more polar, elutes earlier than the cyclic form
Hydroxamate Fragments Degradation Product< 687.7VariesWill show characteristic hydroxamate-containing fragmentsGenerally more polar, eluting earlier
Media Components Process ImpurityVariesVariesN/ASugars and salts will elute in the void volume; other components may interfere

References

  • Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. National Institutes of Health. Available at: [Link]

  • N-Desferriferrichrome | C27H45N9O12 | CID 169636. PubChem. Available at: [Link]

  • Extraction and Detection of Structurally Diverse Siderophores in Soil. National Institutes of Health. Available at: [Link]

  • Genome mining and functional genomics for siderophore production in Aspergillus niger. PubMed. Available at: [Link]

  • Genome mining and functional genomics for siderophore production in Aspergillus niger. Oxford Academic. Available at: [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. National Institutes of Health. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. Available at: [Link]

  • Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium. National Institutes of Health. Available at: [Link]

  • Czapek Dox Agar. Available at: [Link]

  • How to improve peptide purification by altering the mobile phase pH. Biotage. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • Can anyone help with a simple protocol to extract fungal siderophores? ResearchGate. Available at: [Link]

  • Reversed Phase Chromatography. Available at: [Link]

  • Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: Application to fungal biotransformation studies. ResearchGate. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. Available at: [Link]

  • Modified Czapek Dox Agar ,Granulated - Technical Data. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • LC-ESI-MS Study of Iron(III) Complexes with Deferiprone. ResearchGate. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]

  • Reversed-phase high-performance liquid chromatography of Escherichia coli ribosomal proteins. Characteristics of the separation of a complex protein mixture. PubMed. Available at: [Link]

  • Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS). Springer Nature Experiments. Available at: [Link]

  • Characterization of cladribine and its related compounds by high-performance liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Development of Novel Liquid Chromatography-Electrospray Tandem Mass Spectrometry Approaches for the Structural Characterization of Brevetoxins Including in. ScholarWorks@UNO - The University of New Orleans. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-Desferriferrichrome Iron Uptake Assays

Welcome to the technical support guide for N-Desferriferrichrome (DFFC) iron uptake assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering variability or in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Desferriferrichrome (DFFC) iron uptake assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering variability or inconsistent results in their experiments. This guide moves beyond simple procedural lists to explain the underlying principles, helping you diagnose issues and build robust, reproducible assays.

Understanding the N-Desferriferrichrome Uptake Pathway

Before troubleshooting, it is crucial to understand the biological mechanism you are measuring. N-Desferriferrichrome is a hydroxamate-type siderophore, a small molecule secreted by many fungi to scavenge ferric iron (Fe³⁺) from the environment.[1][2] The process is a high-affinity system, essential for microbial survival in iron-limited conditions, such as a host organism.[3][4]

The general mechanism involves several key steps:

  • Secretion: Under iron-starvation conditions, the fungus synthesizes and secretes the iron-free siderophore, N-Desferriferrichrome.[3]

  • Chelation: Extracellular DFFC binds with high affinity to insoluble Fe³⁺, forming a stable, soluble complex called ferrichrome.

  • Recognition & Transport: The ferrichrome complex is recognized by specific, high-affinity transporters on the fungal cell surface.[5][6] In fungi like Saccharomyces cerevisiae, these are members of the ARN transporter family, while in bacteria like Pseudomonas aeruginosa, they are TonB-dependent transporters such as FiuA and FoxA.[5][7][8]

  • Internalization: The entire ferrichrome complex is transported into the cell.

  • Iron Release: Intracellularly, iron is released from the siderophore, often through a reductive mechanism, making it available for metabolic processes.

Inconsistencies in your assay results often arise from a failure or variability in one of these critical steps.

Siderophore-Mediated Iron Uptake Pathway

G cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Fe3 Fe³⁺ (Insoluble) Ferrichrome Ferrichrome Complex (Soluble) Fe3->Ferrichrome Chelation DFFC N-Desferriferrichrome (Secreted) DFFC->Ferrichrome Transporter Siderophore Transporter (e.g., Arn1p) Ferrichrome->Transporter Binding Internalized Internalized Ferrichrome Transporter->Internalized Transport Fe2 Fe²⁺ (Metabolically Available) Internalized->Fe2 Iron Release (Reduction) Recycled_DFFC Recycled DFFC Internalized->Recycled_DFFC G A 1. Cell Culture & Iron Starvation B 2. Harvest & Wash Cells A->B C 3. Resuspend in Assay Buffer B->C E 5. Pre-warm Cells & Reagents to 30°C C->E D 4. Prepare ⁵⁵Fe-Ferrichrome Working Solution D->E F 6. Initiate Uptake: Mix Cells + ⁵⁵Fe-Ferrichrome E->F G 7. Incubate for Time Course (e.g., 0, 2, 5, 10 min) F->G H 8. Stop Reaction: Add Ice-Cold Stop Buffer G->H I 9. Vacuum Filtration & Washing H->I J 10. Measure Radioactivity (Scintillation Counting) I->J K 11. Data Analysis: Calculate Specific Uptake J->K

Sources

Optimization

Technical Support Center: Enhancing N-Desferriferrichrome Extraction Efficiency

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the extraction and purification of N-Desferriferrichrome. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the extraction and purification of N-Desferriferrichrome. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency from biomass. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding N-Desferriferrichrome and the principles governing its extraction.

Q1: What is N-Desferriferrichrome and why is its extraction challenging?

N-Desferriferrichrome is a hydroxamate-type siderophore, a small, high-affinity iron-chelating molecule produced by various microorganisms, particularly fungi, to scavenge iron from their environment.[1] As an intracellular or secreted metabolite, its efficient extraction is challenging due to the robust nature of fungal cell walls, potential for degradation during processing, and the need to separate it from a complex mixture of other cellular components.[2]

Q2: What are the critical factors that influence siderophore production in biomass before extraction even begins?

Siderophore production is an adaptive response to iron-limited conditions.[3] Therefore, the culture conditions are paramount for maximizing the initial concentration in your biomass. Key factors include:

  • Iron Depletion: Siderophore synthesis is actively suppressed by the presence of bioavailable iron. It is crucial to use high-purity reagents and acid-washed glassware to minimize trace iron contamination in your culture medium.[4]

  • Optimal pH: The pH of the culture medium significantly impacts enzymatic processes involved in siderophore biosynthesis. For most fungi, a starting pH range of 5.5–7.0 is recommended, as this neutral pH range also keeps iron in a less soluble, less bioavailable state, further inducing siderophore production.[4][5]

  • Culture Age: The timing of harvest is critical. Siderophore production often peaks during the late logarithmic or early stationary phase of growth. Harvesting too early or too late can result in suboptimal yields.

Q3: What is the general workflow for extracting N-Desferriferrichrome?

A typical workflow involves several distinct stages, each with its own set of challenges and optimization parameters. The process begins with the cultured biomass and ends with a quantified, pure compound.

Extraction_Workflow Biomass 1. Fungal Biomass Production Lysis 2. Cell Lysis & Disruption Biomass->Lysis Mechanical/ Enzymatic Clarification 3. Extract Clarification Lysis->Clarification Centrifugation/ Filtration Capture 4. Primary Capture (e.g., XAD Resin) Clarification->Capture Adsorption Purification 5. Polishing (Chromatography) Capture->Purification Elution & Fine Separation Analysis 6. Quantification & Analysis Purification->Analysis HPLC-UV/ LC-MS

Caption: General workflow for N-Desferriferrichrome extraction.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

This guide is structured to follow the experimental workflow, addressing common problems encountered at each stage.

Stage 1: Cell Lysis & Disruption

Problem: Low yield of N-Desferriferrichrome in the initial crude extract.

This is often the most significant bottleneck. Fungal cell walls are notoriously tough, composed of chitin and glucans, making them resistant to simple lysis methods like detergents alone.[2]

Possible Cause Recommended Solution & Scientific Rationale
Inefficient Cell Wall Disruption Solution: Employ robust mechanical lysis methods. Bead milling (bead beating) is highly effective for mycelia. Rationale: The high-energy collisions between beads and cells apply shear and compression forces that physically shatter the cell walls, ensuring the release of intracellular contents.[2] For dense fungal pellicles, a mix of bead sizes can be effective—larger beads break up clumps while smaller beads lyse individual cells. High-pressure homogenization is another powerful, scalable alternative.[6]
Enzymatic Lysis Failure Solution: Use a targeted enzyme cocktail (e.g., lyticase, chitinase, glucanase) and optimize reaction conditions (pH, temperature, incubation time). Rationale: Enzymatic methods offer a gentler alternative to mechanical disruption but are highly specific. The chemical diversity of fungal cell walls means a single enzyme is often insufficient.[7] A cocktail approach ensures broader degradation of the chitin-glucan matrix. This method is particularly useful if the target molecule is sensitive to heat or high shear.
Degradation of Target Molecule Solution: Perform all lysis and extraction steps at low temperatures (e.g., on ice or at 4°C). Add protease inhibitors to the lysis buffer. Rationale: Cell lysis releases not only the target molecule but also degradative enzymes (proteases, etc.). Low temperatures slow down enzymatic activity, preserving the integrity of the peptide-based N-Desferriferrichrome.
Stage 2: Primary Capture & Purification

Problem: Poor recovery of N-Desferriferrichrome from the clarified lysate using Amberlite™ XAD™ resin.

Amberlite™ XAD™ resins are nonionic, macroreticular polymeric adsorbents. They are excellent for capturing moderately hydrophobic molecules like N-Desferriferrichrome from aqueous, clarified extracts through van der Waals forces.[8][9]

Possible Cause Recommended Solution & Scientific Rationale
Improper Resin Conditioning Solution: Pre-wash the resin thoroughly before use. A typical sequence is water, followed by methanol, and then re-equilibration with water or your starting buffer.[8] Rationale: The resin is shipped with preservatives and may contain residual monomers. These contaminants can interfere with binding. The methanol wash removes organic residuals, and re-equilibration ensures the resin is in the correct state for binding.[10]
Incorrect pH of the Lysate Solution: Adjust the pH of your clarified lysate before loading it onto the column. Rationale: The adsorption of siderophores can be pH-dependent. While XAD resins work on hydrophobic interactions, the overall charge and conformation of the N-Desferriferrichrome molecule can change with pH, affecting its interaction with the polystyrene-divinylbenzene resin surface.[8][11]
Flow Rate is Too High Solution: Reduce the flow rate during sample loading. Rationale: Adsorption is a kinetic process. A slower flow rate increases the residence time of the molecule on the column, allowing sufficient time for the hydrophobic interactions to occur, leading to more efficient binding and capture.
Inefficient Elution Solution: Use an organic solvent for elution, such as methanol or ethanol. A stepwise gradient (e.g., 20%, 50%, 80%, 100% methanol in water) can be effective. Rationale: The adsorbed N-Desferriferrichrome is displaced from the hydrophobic resin by a solvent that disrupts the van der Waals forces. An organic solvent like methanol is more effective at this than an aqueous buffer. A gradient helps to selectively elute compounds based on their hydrophobicity, providing an initial degree of purification.[9]

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Final Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckLysis [label="Was Lysis Efficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CheckCapture [label="Was Resin Capture\nEffective?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
CheckCulture [label="Were Culture Conditions\nOptimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Lysis [label="Action: Use Bead Beating\nor High-Pressure Homogenizer.\n[Ref: 3, 7]", shape=note, fillcolor="#F1F3F4"];
Sol_Capture [label="Action: Check Resin Conditioning,\nLoading pH, and Elution Solvent.\n[Ref: 2, 16]", shape=note, fillcolor="#F1F3F4"];
Sol_Culture [label="Action: Ensure Iron-Deficient\nMedium and Optimal pH/Age.\n[Ref: 6, 8]", shape=note, fillcolor="#F1F3F4"];

Start -> CheckLysis [label=" Analyze\n Crude\n Extract"];
CheckLysis -> CheckCapture [label=" No"];
CheckLysis -> Sol_Lysis [label=" Yes"];
CheckCapture -> CheckCulture [label=" No"];
CheckCapture -> Sol_Capture [label=" Yes"];
CheckCulture -> Sol_Culture [label=" No"];

}

Caption: Decision tree for troubleshooting low extraction yield.

Stage 3: Analysis & Quantification

Problem: Inaccurate or inconsistent quantification by HPLC-UV.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying siderophores.[12] The hydroxamate functional groups in N-Desferriferrichrome can be complexed with iron(III) to form the colored compound Ferrichrome, which has a strong absorbance around 430-450 nm. Quantification of the iron-free "desferri" form is also possible at lower UV wavelengths (~210-220 nm), but this is more susceptible to interference.[13][14]

Possible Cause Recommended Solution & Scientific Rationale
Co-eluting Impurities Solution: Optimize the HPLC gradient to improve peak separation. Alternatively, use a more specific detection method like Diode Array Detection (DAD) to check for peak purity. Rationale: Crude or semi-purified extracts contain many compounds that may absorb at the same wavelength and have similar retention times. A DAD detector scans a range of wavelengths, allowing you to check if the entire peak has a consistent spectrum, confirming its purity.[14]
On-Column Metal Chelation Solution: Add a strong chelator like EDTA to the mobile phase if quantifying the desferri- form. Rationale: Trace metals present in the HPLC system (stainless steel components) can chelate with your compound on the column, leading to peak tailing, broadening, or even conversion to the ferri- form. EDTA will scavenge these stray metal ions.
Instability of Standard Solution: Prepare fresh calibration standards daily from a trusted source and store stock solutions at -20°C or below. Rationale: N-Desferriferrichrome, like many biological molecules, can degrade over time in solution, even when refrigerated. Using degraded standards will lead to an overestimation of the concentration in your samples.
Non-Linear Detector Response Solution: Convert the N-Desferriferrichrome in your samples and standards to the iron-bound (ferri-) form before analysis by adding a stoichiometric excess of FeCl₃. Analyze at ~430 nm. Rationale: This method offers two key advantages: 1) It moves the detection wavelength to a region with far less interference from other biological molecules.[13] 2) It provides a more robust and often more sensitive signal, improving the reliability and linearity of the calibration curve.[12]
Section 3: Key Experimental Protocols
Protocol 1: Mechanical Lysis of Fungal Biomass via Bead Beating

This protocol is optimized for efficient disruption of tough fungal cell walls.[15]

  • Harvest Biomass: Harvest fungal mycelia from liquid culture by filtration or centrifugation. Wash twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare Sample: Add a known weight of the wet biomass (e.g., 1 gram) to a 2 mL screw-cap microfuge tube pre-filled with ~350 µL of 400-800 µm zirconium or silica beads.

  • Add Buffer: Add ~650 µL of cold lysis buffer. The tube should not be more than half full to allow for efficient movement and collision of the beads.

  • Homogenize: Secure the tubes in a bead beater homogenizer (e.g., Geno/Grinder). Process at a high setting for 3-5 minutes.

  • Cool Down: Place the tubes on ice for 2 minutes to dissipate heat generated during homogenization, which could degrade the target molecule.

  • Repeat: Repeat steps 4 and 5 for a total of 3-4 cycles.

  • Verify Lysis (QC Step): Take a small aliquot of the suspension and examine it under a microscope to confirm that the majority of cells have been disrupted.

  • Clarify Lysate: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the beads and cell debris.

  • Collect Supernatant: Carefully collect the supernatant, which contains the crude N-Desferriferrichrome extract, for downstream purification.

Protocol 2: N-Desferriferrichrome Capture using Amberlite™ XAD-2 Resin

This protocol describes the primary capture of the molecule from the clarified lysate.[9]

  • Resin Preparation: Suspend Amberlite™ XAD-2 resin in deionized water. Wash extensively with methanol, followed by deionized water until the methanol odor is gone. Pack the resin into a chromatography column and equilibrate with 5 column volumes (CV) of deionized water.[8][10]

  • Sample Loading: Load the clarified cell lysate (from Protocol 1) onto the equilibrated column at a slow flow rate (e.g., 1-2 CV/hour).

  • Wash Step: Wash the column with 5-10 CV of deionized water to remove unbound hydrophilic impurities like salts, sugars, and some proteins.

  • Elution: Elute the bound N-Desferriferrichrome using a stepwise gradient of methanol in water.

    • Elute with 3 CV of 20% Methanol.

    • Elute with 5 CV of 80% Methanol (this fraction typically contains the target molecule).

    • Elute with 3 CV of 100% Methanol to strip the column.

  • Fraction Collection: Collect fractions during the elution step.

  • Analysis (QC Step): Analyze the collected fractions using a rapid method like the CAS assay or by HPLC to identify which fractions contain the highest concentration of N-Desferriferrichrome.[16]

  • Pooling and Evaporation: Pool the desired fractions and remove the methanol using a rotary evaporator. The resulting aqueous concentrate can be lyophilized or taken to the next purification step.

References
  • OPS Diagnostics. (n.d.). Fungi Cell Disruption Methods. OPS Diagnostics. [Link]

  • Science.gov. (n.d.). amberlite xad-2 resin: Topics by Science.gov. [Link]

  • Mohammed, N., Ackerman, R., Porter, J. B., & Hider, R. C. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical Biochemistry, 203(1), 116-120. [Link]

  • Al-Zuhair, S., Al-Hosani, S., & El-Naas, M. H. (2025). Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications. Biotechnology Journal. [Link]

  • Boiteau, R. M., & Repeta, D. J. (2020). Extraction and Detection of Structurally Diverse Siderophores in Soil. mSystems, 5(5). [Link]

  • Schlune, A., Gschaidmeier, H., & Schüpp, R. (1998). Quantification of desferrioxamine, ferrioxamine and aluminoxamine by post-column derivatization high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 706(1), 105-113. [Link]

  • Sayyed, R. Z., & Chincholkar, S. B. (2017). Isolation, Production and Optimization of Siderophores (Iron Chilators) from Pseudomonas fluorescence NCIM 5096 and Pseudomonas. International Journal of Current Microbiology and Applied Sciences, 6(3), 919-928. [Link]

  • Liu, C., et al. (2024). Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms. Applied Sciences, 14(19), 8234. [Link]

  • Napolitano, J. G., et al. (2022). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Biotechnology and Bioengineering, 119(8), 2247-2256. [Link]

  • Singh, S., & Singh, S. K. (2018). An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass. National Academy Science Letters, 41(5), 285-288. [Link]

  • Pranaitis, M., & Pranaitiene, R. (1974). Application of amberlite XAD-2 resin for general toxicological analysis. Journal of forensic sciences, 19(4), 913-6. [Link]

  • Ferreira, C. M. H., & da Silva, J. A. L. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • ResearchGate. (2018). Which is the best protocol to pack and activate Amberlite XAD-2 column?[Link]

  • National Center for Biotechnology Information. (n.d.). N-Desferriferrichrome. PubChem Compound Database. [Link]

  • D'Avolio, A., et al. (2012). A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients. Journal of pharmaceutical and biomedical analysis, 63, 112-6. [Link]

  • Villarnovo, S., et al. (2005). Enzymatic lysis of microbial cells. Microbial Cell Factories, 4, 24. [Link]

  • Ferreira, C. M. H., & da Silva, J. A. L. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Liu, Z., et al. (2020). Towards the Properties of Different Biomass-Derived Proteins via Various Extraction Methods. Polymers, 12(2), 269. [Link]

  • Papathanasiou, M. M. (2013). Optimisation of Chromatography for Downstream Protein Processing. UCL Discovery. [Link]

  • Celignis. (n.d.). Bioprocess Extraction Processes - Optimising the Extraction of Bioactives from Biomass. Celignis. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Iron Chelation Efficiency of N-Desferriferrichrome

For researchers, scientists, and drug development professionals, understanding the nuances of iron chelation is paramount for advancements in microbiology, pharmacology, and biotechnology. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of iron chelation is paramount for advancements in microbiology, pharmacology, and biotechnology. This guide provides an in-depth, objective comparison of the iron chelation efficiency of N-Desferriferrichrome, the apo-form of the well-characterized siderophore, Ferrichrome. We will delve into the structural and functional basis of its iron-binding capabilities, compare its efficiency with other notable siderophores using experimental data, and provide detailed protocols for assessing iron chelation in a laboratory setting.

Introduction to Siderophores and the Ferrichrome Family

Iron is a vital micronutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes, including DNA synthesis, respiration, and metabolic catalysis.[1] Despite its abundance in the Earth's crust, its bioavailability is severely limited in aerobic environments at physiological pH due to the formation of insoluble ferric (Fe³⁺) hydroxides.[1] To overcome this challenge, microorganisms have evolved to synthesize and secrete low-molecular-weight, high-affinity iron-chelating molecules known as siderophores (Greek for "iron carrier").[2]

Siderophores scavenge ferric iron from the environment, forming a stable complex that is then recognized by specific receptors on the microbial cell surface and transported into the cell.[2] Once inside, the iron is released from the siderophore, typically through reduction to its more soluble ferrous (Fe²⁺) state, making it available for metabolic use.[1]

The ferrichrome family represents a class of hydroxamate-type siderophores, which are cyclic hexapeptides.[3] The foundational structure of these molecules consists of three residues of a modified ornithine, which provide the hydroxamate groups [-N(OH)C(=O)C-], and three other amino acid residues, often glycine.[1] It is the six oxygen atoms from these three hydroxamate groups that coordinate the ferric iron in a near-perfect octahedral geometry, forming a highly stable complex.[1]

N-Desferriferrichrome is the iron-free ligand, or apo-siderophore. Its "efficiency" as an iron chelator is defined by its ability to bind Fe³⁺, the thermodynamics and kinetics of which result in the formation of the stable Ferrichrome complex. Therefore, to compare its efficiency, we will be evaluating the properties of the Ferrichrome complex it forms and comparing this to complexes formed by other siderophores.

The Mechanism of Iron Chelation by N-Desferriferrichrome

The high affinity of N-Desferriferrichrome for ferric iron is rooted in the chemical properties of its hydroxamate functional groups. The oxygen atoms of the hydroxamate moieties act as hard Lewis bases, which have a strong affinity for the hard Lewis acid, Fe³⁺.[2] This interaction leads to the formation of a highly stable, hexacoordinate complex.[2]

The chelation process can be visualized as the encapsulation of the ferric ion by the cyclic peptide backbone of N-Desferriferrichrome, with the hydroxamate groups providing the coordinating oxygen atoms. This sequestration effectively shields the iron from the aqueous environment, preventing its precipitation and facilitating its transport.

Comparative Analysis of Iron Chelation Efficiency

The efficiency of a siderophore is quantitatively described by its stability constant (log β), which represents the equilibrium constant for the formation of the iron-siderophore complex. A higher log β value indicates a stronger binding affinity. Another biologically relevant measure is the pFe value, which is the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4), providing a measure of iron sequestering ability under physiological conditions.

Below is a comparison of the iron binding affinities of Ferrichrome with other well-characterized siderophores.

SiderophoreTypeIron SpecificityStability Constant (log β)pFe (at pH 7.4)
Ferrichrome HydroxamateFe³⁺~29.125.4
Desferrioxamine B HydroxamateFe³⁺~30.626.6
Enterobactin CatecholateFe³⁺~5235.5

Data sourced from multiple references.

From the data, it is evident that catecholate-type siderophores like Enterobactin exhibit a significantly higher affinity for ferric iron compared to hydroxamate-types like Ferrichrome and Desferrioxamine B. This suggests that in a competitive environment, Enterobactin would be more efficient at scavenging iron. However, the stability of the iron-siderophore complex is not the only factor influencing its biological efficacy. The kinetics of iron binding and release, as well as the specificity of the cellular uptake system, are also critical.

For drug development professionals, these stability constants are crucial. A very high stability constant, like that of Enterobactin, might be desirable for applications requiring potent iron sequestration. Conversely, a moderately high stability constant, such as that of Ferrichrome, might be advantageous for therapeutic applications where controlled iron delivery is the goal. The "Trojan Horse" strategy, where an antibiotic is conjugated to a siderophore to facilitate its entry into a bacterial cell, relies on the bacterium's natural uptake of the siderophore-iron complex.[4] The efficiency of this drug delivery is therefore directly linked to the iron-binding and transport properties of the siderophore.

Experimental Protocols for Assessing Iron Chelation Efficiency

The following are detailed, step-by-step methodologies for key experiments used to assess and quantify the iron-chelating ability of siderophores like N-Desferriferrichrome.

Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal and widely used colorimetric method for detecting and quantifying siderophores.[5] Its principle is based on the competition for iron between the siderophore and the CAS dye. The CAS dye forms a blue-colored ternary complex with Fe³⁺ and a detergent (like HDTMA). When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS complex, causing a color change from blue to orange/yellow.[6]

This method is useful for screening microorganisms for siderophore production.

Materials:

  • All glassware must be acid-washed (e.g., with 6M HCl) to remove trace iron.[7]

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Minimal Media 9 (MM9) salt solution

  • Casamino acids

  • Glucose

  • Bacto agar

Procedure:

  • Prepare the Blue Dye Solution:

    • Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.[7]

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[7]

    • Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.[7]

    • Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 with constant stirring. The solution should turn dark blue. Autoclave and store in a dark bottle.[6]

  • Prepare the CAS Agar Medium:

    • To 750 mL of deionized water, add 100 mL of MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8.[7]

    • Add 15 g of Bacto agar and autoclave.[7]

    • Cool the agar to 50°C.

    • Aseptically add 30 mL of sterile Casamino acid solution and 10 mL of sterile 20% glucose solution.[7]

    • Slowly add 100 mL of the sterile Blue Dye Solution along the side of the flask with gentle swirling to mix thoroughly.[7]

    • Pour the plates and allow them to solidify.[8]

  • Inoculation and Incubation:

    • Spot 10 µL of the microbial culture onto the CAS agar plates.[8]

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28°C for 5-7 days).[8]

  • Observation:

    • Siderophore production is indicated by the formation of an orange or yellow halo around the microbial colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.[8]

Causality Behind Experimental Choices:

  • Acid-washed glassware: Essential to eliminate any contaminating iron that would interfere with the assay by binding to the CAS dye or the siderophore.[8]

  • PIPES buffer: Used to maintain a stable pH of 6.8, which is optimal for the CAS-iron complex formation and for the growth of many microorganisms.[7]

  • Minimal Media (MM9): Used to create iron-limiting conditions, which induces siderophore production by the microorganisms.[7]

  • HDTMA: A detergent that helps to solubilize the CAS dye and form the ternary complex with iron.[7]

Diagram of CAS Agar Plate Assay Workflow:

CAS_Agar_Assay cluster_prep Preparation cluster_exp Experiment prep_dye Prepare Blue Dye (CAS, FeCl3, HDTMA) mix Mix Dye and Agar at 50°C prep_dye->mix prep_agar Prepare MM9-PIPES Agar Medium prep_agar->mix pour Pour Plates mix->pour inoculate Inoculate with Microbial Culture pour->inoculate Solidified Plate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Orange Halo incubate->observe

Caption: Workflow for the Chrome Azurol S (CAS) agar plate assay.

This method allows for the spectrophotometric quantification of siderophores in a liquid sample.

Materials:

  • Same as CAS Agar Plate Assay, excluding the agar.

  • Spectrophotometer and cuvettes or a microplate reader.

Procedure:

  • Prepare the CAS Assay Solution: This is the same as the "Blue Dye Solution" in the agar plate assay.

  • Sample Preparation: Grow the microorganism in an iron-limited liquid medium. Centrifuge the culture to pellet the cells and collect the cell-free supernatant, which contains the secreted siderophores.[6]

  • Assay Reaction:

    • In a test tube or microplate well, mix the culture supernatant with the CAS assay solution (e.g., a 1:1 ratio).

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the mixture at 630 nm.[9]

    • A reference sample containing the growth medium mixed with the CAS assay solution should also be measured.

  • Quantification: The amount of siderophore is calculated as a percentage of siderophore units relative to the reference. The formula is: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference and As is the absorbance of the sample.[9]

Diagram of CAS Liquid Assay Mechanism:

CAS_Liquid_Assay CAS_Fe CAS-Fe³⁺ Complex (Blue) Fe_Siderophore Ferrichrome (Fe³⁺-Siderophore Complex) CAS_Fe->Fe_Siderophore + Siderophore Free_CAS Free CAS Dye (Orange/Yellow) CAS_Fe->Free_CAS Iron Removal Siderophore N-Desferriferrichrome (Colorless) Siderophore->Fe_Siderophore

Caption: Competitive iron binding in the CAS liquid assay.

Competitive Chelation Assay with EDTA

This assay determines the relative iron-binding strength of a siderophore by competing it against a well-characterized chelator like EDTA.

Procedure:

  • Prepare solutions of the siderophore (N-Desferriferrichrome), EDTA, and a ferric iron source (e.g., FeCl₃) at known concentrations in a suitable buffer (e.g., pH 7.4).

  • Set up a series of reactions with a fixed concentration of the iron-siderophore complex (Ferrichrome) and varying concentrations of EDTA.

  • Allow the reactions to reach equilibrium.

  • Measure the concentration of the remaining iron-siderophore complex spectrophotometrically. The Ferrichrome complex has a characteristic absorbance maximum around 425-440 nm.

  • By analyzing the equilibrium concentrations, the conditional stability constant of the iron-siderophore complex relative to the known stability constant of the Fe-EDTA complex can be determined.[10]

Cellular Iron Release and the Role of N-Desferriferrichrome in Drug Development

Once the Ferrichrome complex is transported into the cell, the iron must be released to be utilized. The primary mechanism for this is the reduction of Fe³⁺ to Fe²⁺.[1] The ferrous ion has a much lower affinity for the hydroxamate ligands of the siderophore and is readily released into the cytoplasm.[1] The resulting N-Desferriferrichrome can then be recycled by the cell and secreted to scavenge more iron. In some cases, the siderophore may be modified (e.g., by acylation) before being recycled.[11][12]

The efficient uptake and iron release mechanism of the ferrichrome system makes N-Desferriferrichrome an attractive candidate for the development of "Trojan Horse" antibiotics. By attaching a drug molecule to N-Desferriferrichrome, it may be possible to exploit the bacterium's own iron uptake machinery to deliver the drug specifically to the target pathogen.[4] The stability of the iron complex, the kinetics of its formation and dissociation, and the specificity of its transport are all critical parameters that must be considered in the design of such siderophore-drug conjugates.

Conclusion

N-Desferriferrichrome is a highly efficient iron chelator that forms the stable Ferrichrome complex. While its iron binding affinity is lower than that of catecholate-type siderophores, its robust transport and iron-release mechanisms make it a vital component of iron acquisition for many fungi. The experimental protocols detailed in this guide, particularly the Chrome Azurol S assay, provide reliable methods for quantifying and comparing the iron chelation efficiency of N-Desferriferrichrome and other siderophores. For researchers and drug development professionals, a thorough understanding of these principles and techniques is essential for harnessing the potential of siderophores in novel therapeutic strategies.

References

  • Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Siderophore Detection assay. Protocols.io. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. National Center for Biotechnology Information. [Link]

  • The Ferrichrome Uptake Pathway in Pseudomonas aeruginosa Involves an Iron Release Mechanism with Acylation of the Siderophore and Recycling of the Modified Desferrichrome. National Center for Biotechnology Information. [Link]

  • Ferrichrome. Wikipedia. [Link]

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  • The ferrichrome uptake pathway in Pseudomonas aeruginosa involves an iron release mechanism with acylation of the siderophore and recycling of the modified desferrichrome. PubMed. [Link]

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  • Effect of pH and iron content of transferrin on its binding to reticulocyte receptors. PubMed. [Link]

  • Iron Source and Medium pH Affect Nutrient Uptake and Pigment Content in Petunia hybrida 'Madness Red' Cultured In Vitro. MDPI. [Link]

  • Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin. National Center for Biotechnology Information. [Link]

  • Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • N-Desferriferrichrome. PubChem. [Link]

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  • Metallo-sideromycin as a dual functional complex for combating antimicrobial resistance. Nature Communications. [Link]

  • The Relationship Between Iron and pH. ResearchGate. [Link]

  • Effect of pH and Citrate on Binding of Iron and Gallium by Transferrin in Serum. PubMed. [Link]

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Comparative

A Comparative Guide to N-Desferriferrichrome and Other Hydroxamate Siderophores for Researchers and Drug Development Professionals

In the intricate world of microbial iron acquisition, hydroxamate siderophores stand out for their high affinity and specificity for ferric iron (Fe³⁺). These low-molecular-weight chelators are pivotal for the survival o...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of microbial iron acquisition, hydroxamate siderophores stand out for their high affinity and specificity for ferric iron (Fe³⁺). These low-molecular-weight chelators are pivotal for the survival of many microorganisms and have garnered significant attention in the scientific community for their potential in various applications, from agriculture to medicine. This guide provides an in-depth, objective comparison of N-Desferriferrichrome, the iron-free form of ferrichrome, with other prominent hydroxamate siderophores, namely Ferrioxamine B and Aerobactin. Our analysis is grounded in experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Understanding Hydroxamate Siderophores: A Primer

Siderophores are broadly classified based on the chemical nature of their iron-coordinating functional groups. Hydroxamate siderophores are characterized by the presence of one or more hydroxamate groups (-C(=O)N(OH)R), which act as bidentate ligands, coordinating the ferric ion through two oxygen atoms. Typically, three hydroxamate groups are arranged in a hexadentate, octahedral complex with Fe³⁺, resulting in highly stable complexes.[1]

The biosynthesis of these molecules is a fascinating process, primarily following two pathways: the Non-Ribosomal Peptide Synthetase (NRPS) and the NRPS-Independent Siderophore (NIS) synthetase pathways. This enzymatic machinery is tightly regulated by the intracellular iron concentration, with its production being induced under iron-limiting conditions.

Physicochemical Properties: A Head-to-Head Comparison

The efficacy of a siderophore is intrinsically linked to its physicochemical properties, most notably its affinity for iron. The stability of the iron-siderophore complex is a critical determinant of its ability to sequester iron from the environment and from host iron-binding proteins.

SiderophoreClassProducing OrganismsMolecular Weight ( g/mol )Iron Binding Constant (log K)
N-Desferriferrichrome Cyclic HexapeptideFungi (e.g., Aspergillus, Ustilago, Penicillium)687.7~29.1-32.0
Ferrioxamine B Linear TrihydroxamateBacteria (e.g., Streptomyces pilosus)560.6~30.6
Aerobactin Citrate-HydroxamateBacteria (e.g., Escherichia coli, Klebsiella pneumoniae)564.6~22.9

Note: N-Desferriferrichrome is the iron-free ligand; upon binding iron, it becomes ferrichrome. The binding constants can vary slightly based on experimental conditions.

N-Desferriferrichrome, as part of the ferrichrome family, exhibits a very high affinity for ferric iron.[2] Its cyclic peptide backbone provides a rigid scaffold for the three hydroxamate groups, pre-organizing them for efficient iron chelation. Ferrioxamine B, a linear siderophore, also demonstrates a strong iron binding affinity. Aerobactin, while still a high-affinity chelator, has a comparatively lower iron binding constant. This difference can be attributed to its mixed-ligand nature, utilizing both hydroxamate and carboxylate groups for iron coordination.[3][4]

Iron Chelation and Transport: Mechanisms of Action

The primary function of siderophores is to scavenge iron from the environment and deliver it to the microbial cell. This process involves a series of well-orchestrated steps, from secretion to uptake and intracellular iron release.

Iron Transport Pathway

Iron_Transport cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Apo-siderophore Apo-siderophore Fe3+ Fe3+ Apo-siderophore->Fe3+ Chelation Ferri-siderophore Ferri-siderophore Receptor Receptor Ferri-siderophore->Receptor Binding Iron_Release Iron Release (Reduction/Hydrolysis) Receptor->Iron_Release Transport Fe2+ Fe2+ Iron_Release->Fe2+ CAS_Assay_Workflow Start Start Prepare_CAS_Solution Prepare CAS Assay Solution (CAS, HDTMA, FeCl3) Start->Prepare_CAS_Solution Culture_Microorganism Culture Microorganism in Iron-Deficient Medium Start->Culture_Microorganism Mix Mix Supernatant with CAS Solution Prepare_CAS_Solution->Mix Collect_Supernatant Collect Culture Supernatant Culture_Microorganism->Collect_Supernatant Collect_Supernatant->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance at 630 nm Incubate->Measure_Absorbance Calculate_Siderophore_Units Calculate Siderophore Units Measure_Absorbance->Calculate_Siderophore_Units End End Calculate_Siderophore_Units->End

Caption: Workflow for the quantitative CAS liquid assay.

Step-by-Step Methodology:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Separately, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • Add 10 ml of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture and bring the final volume to 100 ml with deionized water. This is the CAS assay stock solution.

  • Sample Preparation:

    • Grow the microorganism of interest in an iron-deficient liquid medium to induce siderophore production.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Assay Procedure:

    • In a microplate well or a cuvette, mix the culture supernatant with the CAS assay solution (typically in a 1:1 ratio).

    • Incubate the mixture at room temperature for a specified period (e.g., 20-30 minutes).

    • Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores.

  • Quantification:

    • Siderophore production is typically expressed in percent siderophore units (PSU), calculated as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant). [5]

Quantitative Iron Chelation Efficiency Assay

This assay directly measures the ability of a siderophore to bind iron, providing insights into its chelation kinetics and efficiency.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a standardized solution of the purified siderophore (e.g., N-Desferriferrichrome, Ferrioxamine B, Aerobactin) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a standardized solution of FeCl₃.

  • Assay Procedure:

    • To a cuvette containing the siderophore solution, add a known concentration of the FeCl₃ solution.

    • Monitor the change in absorbance over time at the wavelength corresponding to the maximum absorbance of the ferri-siderophore complex (typically between 420-500 nm for hydroxamates).

    • Record the absorbance until a stable reading is achieved, indicating the completion of the chelation reaction.

  • Data Analysis:

    • The amount of chelated iron can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the ferri-siderophore complex, b is the path length of the cuvette, and c is the concentration of the complex.

    • By performing the assay with different concentrations of iron, a saturation curve can be generated to determine the stoichiometry of the iron-siderophore complex and the binding affinity.

Applications in Drug Development: The "Trojan Horse" Strategy

One of the most promising applications of siderophores in medicine is their use as drug delivery vehicles in the "Trojan horse" strategy. [6]This approach leverages the highly specific siderophore uptake systems of pathogenic microorganisms to deliver antimicrobial agents into the cell, thereby overcoming permeability-based drug resistance.

Mechanism of the "Trojan Horse" Strategy:

Trojan_Horse cluster_uptake Bacterial Uptake cluster_release Intracellular Release Siderophore Siderophore Conjugate Siderophore-Antibiotic Conjugate Siderophore->Conjugate Antibiotic Antibiotic Antibiotic->Conjugate Receptor Receptor Conjugate->Receptor Specific Recognition and Transport Cleavage Linker Cleavage Active_Antibiotic Active Antibiotic Cleavage->Active_Antibiotic

Caption: The "Trojan Horse" strategy for antibiotic delivery.

The choice of siderophore for this application is critical. An ideal candidate should:

  • Be efficiently recognized and transported by the target pathogen's uptake systems.

  • Form a stable conjugate with the antibiotic that does not significantly impair its iron-chelating ability.

  • Allow for the release of the active antibiotic inside the cell.

While direct comparative studies are limited, the high iron affinity and established transport mechanisms of N-Desferriferrichrome and Ferrioxamine B make them strong candidates for the Trojan horse approach. Aerobactin, being a virulence factor in several pathogenic bacteria, also presents a promising avenue for targeted drug delivery against these specific pathogens. [7]

Experimental Protocol for Evaluating Siderophore-Antibiotic Conjugate Activity

Step-by-Step Methodology:

  • Synthesis of the Conjugate:

    • Chemically link the antibiotic to the siderophore via a stable but cleavable linker. The terminal amino group of linear siderophores like Ferrioxamine B is a common site for conjugation.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Determine the MIC of the siderophore-antibiotic conjugate against the target microorganism and compare it to the MIC of the unconjugated antibiotic. A significant decrease in the MIC for the conjugate indicates successful Trojan horse delivery.

  • Siderophore Competition Assay:

    • Perform the MIC assay in the presence of an excess of the unconjugated siderophore. If the antimicrobial activity of the conjugate is diminished, it confirms that the uptake is mediated by the specific siderophore receptor.

  • Time-Kill Kinetic Assay:

    • Monitor the rate of bacterial killing by the conjugate over time compared to the unconjugated antibiotic to assess the efficiency of drug delivery and action.

Conclusion and Future Perspectives

N-Desferriferrichrome, Ferrioxamine B, and Aerobactin are all highly effective hydroxamate siderophores with distinct structural features and iron-binding properties. N-Desferriferrichrome and Ferrioxamine B, with their exceptionally high iron affinity, are excellent general-purpose iron chelators. Aerobactin, while having a slightly lower affinity, is a key virulence factor for certain pathogens, making it an attractive target for pathogen-specific applications.

The choice of siderophore will ultimately depend on the specific research or drug development goal. For applications requiring robust, broad-spectrum iron chelation, N-Desferriferrichrome and Ferrioxamine B are prime candidates. For targeted therapies against pathogens that utilize the aerobactin uptake system, aerobactin-based strategies hold significant promise.

The experimental protocols detailed in this guide provide a framework for the objective comparison of these and other siderophores. Future research should focus on direct, head-to-head comparative studies to further elucidate the subtle yet significant differences in their performance across various applications, particularly in the exciting field of siderophore-mediated drug delivery.

References

  • Alexander, D. B., & Zuberer, D. A. (1991). Use of chrome azurol S reagents to evaluate siderophore production by rhizosphere bacteria. Biology and Fertility of Soils, 12(1), 39-45.
  • Chakraborty, R., et al. (2007). Siderophore-mediated iron acquisition: a new facet of Yersinia pestis virulence. Infection and Immunity, 75(9), 4237-4246.
  • Ferreira, C. M. H., et al. (2019). Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions. AMB Express, 9(1), 79.
  • Miller, M. J., & Malouin, F. (1993). Microbial iron chelators (siderophores) as potential drug delivery agents. Accounts of Chemical Research, 26(5), 241-249.
  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 71(3), 413-451.
  • Payne, S. M. (1994). Detection, isolation, and characterization of siderophores. Methods in Enzymology, 235, 329-344.
  • Pérez-Ortiz, M., et al. (2014). Siderophores as “Trojan Horses”: tackling multidrug resistance? Frontiers in Microbiology, 5, 247.
  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.
  • Winkelmann, G. (2002). Structures and functions of fungal siderophores containing hydroxamate and complexone type iron binding ligands. Mycological Research, 106(1), 3-14.
  • PubChem. (n.d.). N-Desferriferrichrome. Retrieved from [Link]

  • PubChem. (n.d.). Ferrioxamine B. Retrieved from [Link]

  • PubChem. (n.d.). Aerobactin. Retrieved from [Link]

  • Arora, N. K., & Verma, M. (2017). Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria. 3 Biotech, 7(6), 381.
  • Atkin, C. L., Neilands, J. B., & Phaff, H. J. (1970). Rhodotorulic acid from species of Rhodotorula, Rhodosporidium, and Cryptococcus. Journal of Bacteriology, 103(3), 722-733.
  • de Lorenzo, V., & Martinez, J. L. (1988). Aerobactin production and transport in Escherichia coli. Journal of General Microbiology, 134(4), 841-847.
  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
  • Neilands, J. B. (1995). Siderophores: structure and function of microbial iron transport compounds. Journal of Biological Chemistry, 270(45), 26723-26726.
  • Page, M. G. (2013). The role of siderophores in iron transport and virulence. In Iron Uptake in Bacteria with an Emphasis on E. coli and Pseudomonas (pp. 237-259). Springer, Dordrecht.
  • Saha, M., et al. (2013). Siderophore-based biosensors and assays for the detection of pathogenic bacteria. Chemical Society Reviews, 42(1), 221-240.
  • Sandy, M., & Butler, A. (2009). Microbial iron acquisition: marine and terrestrial siderophores. Chemical Reviews, 109(10), 4580-4595.
  • Warner, P. J., et al. (1981). Aerobactin is a virulence factor in Escherichia coli K1. Infection and Immunity, 33(2), 540-545.
  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588.
  • Evers, A., et al. (1989). Siderophores of the ferrichrome type: a review.

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Validation

A Senior Application Scientist's Guide to Validating N-Desferriferrichrome's Role in Aspergillus fumigatus

Authored for Researchers, Scientists, and Drug Development Professionals Iron is an essential nutrient for nearly all life, acting as a critical cofactor in numerous cellular processes. For pathogenic fungi like Aspergil...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Iron is an essential nutrient for nearly all life, acting as a critical cofactor in numerous cellular processes. For pathogenic fungi like Aspergillus fumigatus, the ability to acquire iron from the host environment—a tightly controlled, iron-scarce niche—is a key determinant of virulence.[1][2] Fungi have evolved sophisticated high-affinity iron uptake systems to overcome this challenge. This guide provides an in-depth, experimentally-grounded comparison of the methodologies used to validate the function of N-desferriferrichrome, a crucial intracellular siderophore, in the iron metabolism and pathogenicity of A. fumigatus.

Aspergillus fumigatus employs two primary high-affinity iron acquisition mechanisms: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition (SIA).[3][4] While the RIA system involves the reduction of Fe³⁺ to Fe²⁺ for uptake, the SIA system relies on small, secreted iron-chelating molecules called siderophores.[5] A. fumigatus produces two extracellular siderophores, fusarinine C (FSC) and triacetylfusarinine C (TAFC), to scavenge environmental iron, and two intracellular siderophores, ferricrocin (FC) and hydroxyferricrocin (HFC), for iron storage and distribution.[1][6] N-desferriferrichrome is the iron-free precursor to ferricrocin.[2] Validating its specific role is paramount to understanding fungal physiology and identifying novel antifungal targets.

The Logical Framework for Validation: A Multi-Pillar Approach

To rigorously validate the role of N-desferriferrichrome (and by extension, ferricrocin), we must move beyond simple observation to a systematic process of interrogation. The causality behind this experimental workflow is to first confirm the molecule's production, then specifically eliminate its biosynthesis, observe the resulting phenotype, and finally, compare this specialized system to alternative iron acquisition pathways.

G cluster_workflow Experimental Validation Workflow A Hypothesis: N-Desferriferrichrome is vital for iron homeostasis & virulence B Step 1: Analytical Confirmation (HPLC Analysis) Confirm siderophore production A->B Test Presence C Step 2: Genetic Ablation (Gene Knockout of sidC) Eliminate biosynthesis B->C Isolate Variable D Step 3: Phenotypic Analysis (Growth & Stress Assays) Observe the functional consequence C->D Measure Impact E Conclusion: Role of N-Desferriferrichrome is validated D->E Synthesize Data

Caption: Logical workflow for validating siderophore function.

Experimental Validation: From Detection to Functional Analysis

Step 1: Analytical Confirmation of Siderophore Production

Causality: Before manipulating a system, one must confirm the presence and baseline levels of the target molecule. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying siderophores from fungal culture supernatants and mycelial extracts.[7]

Protocol: HPLC Analysis of Siderophores

  • Culture Preparation: Grow A. fumigatus wild-type (WT) strain in iron-replete (e.g., 10 µM FeSO₄) and iron-depleted minimal medium for 48-72 hours at 37°C.[2]

  • Extraction:

    • Extracellular: Collect the culture filtrate.

    • Intracellular: Harvest mycelia, wash with sterile water, lyophilize, and perform a methanol extraction.

  • Sample Preparation: To analyze the iron-bound forms, saturate the extracts with 1 M FeCl₃. Pass the sample through an Amberlite XAD-16 resin column to adsorb siderophores. Elute with methanol.[8][9]

  • HPLC Separation: Use a reversed-phase C18 column. A common mobile phase involves a gradient of aqueous potassium phosphate buffer and acetonitrile.[8]

  • Detection: Monitor the eluate using a photodiode array detector. Ferrated hydroxamate siderophores like ferricrocin exhibit a characteristic absorbance maximum around 435 nm.[10]

  • Quantification: Compare peak areas to a standard curve generated with a known concentration of a reference siderophore (e.g., desferriferrichrome).[11]

Trustworthiness Check: The inclusion of both iron-replete and iron-depleted conditions is critical. Siderophore production is tightly regulated and should be significantly upregulated under iron starvation.[12] Observing this differential production provides confidence that the detected molecule is part of the iron acquisition machinery.

Step 2: Genetic Ablation of N-Desferriferrichrome Synthesis

Causality: To prove the function of a component, one must observe the system upon its specific removal. In A. fumigatus, the biosynthesis of ferricrocin (from N-desferriferrichrome) is catalyzed by the nonribosomal peptide synthetase (NRPS) SidC.[6] Therefore, creating a targeted gene deletion mutant (ΔsidC) is the definitive way to eliminate intracellular siderophore production.

Protocol: Fusion PCR-Based Gene Knockout of sidC This protocol is an adaptation of high-throughput methods developed for A. fumigatus.[13][14]

  • Cassette Generation:

    • Amplify ~1 kb fragments upstream (5' flank) and downstream (3' flank) of the sidC open reading frame from WT genomic DNA.

    • Amplify a selectable marker cassette (e.g., hygromycin resistance, hph). Design primers for the flanks to have tails homologous to the ends of the hph cassette.

    • "Fuse" the three fragments (5' flank - hph - 3' flank) together in a subsequent PCR reaction using nested primers.[13]

  • Protoplast Formation: Treat young A. fumigatus mycelia with enzymes (e.g., Glucanex) to digest the cell wall and release protoplasts.

  • Transformation: Introduce the generated knockout cassette into the protoplasts using PEG/CaCl₂-mediated transformation.[15]

  • Selection & Screening: Plate the transformed protoplasts on regeneration medium containing the selective agent (e.g., hygromycin). Screen resistant colonies by PCR to confirm homologous recombination and the absence of the sidC gene.

Trustworthiness Check: The protocol's validity rests on rigorous molecular confirmation. PCR screening should use primers both internal and external to the deleted gene region to distinguish true knockouts from ectopic integrations of the cassette. Southern blotting can be used for further confirmation.

Step 3: Phenotypic Analysis of the Mutant

Causality: With the ΔsidC mutant in hand, we can now directly observe the consequences of lacking intracellular siderophores. This is achieved through comparative growth assays under various conditions.

Protocol: Phenotypic Growth Assays

  • Iron-Limited Growth: Spot serial dilutions of conidia from WT, ΔsidC, and a complemented strain (ΔsidC+sidC) onto solid minimal medium, iron-depleted medium, and iron-depleted medium supplemented with a ferrous iron chelator like bathophenanthroline disulfonate (BPS) to inhibit the RIA pathway.[16][17]

  • Oxidative Stress Sensitivity: Challenge the strains on plates containing oxidizing agents like hydrogen peroxide (H₂O₂) or menadione. Intracellular siderophores are known to contribute to oxidative stress resistance.[6]

  • Germination Assay: Inoculate conidia in liquid iron-depleted medium and monitor germ tube emergence over time using microscopy. Ferricrocin plays a role in germination efficiency.[18]

  • Measure and Record: Incubate plates at 37°C for 48-72 hours. Measure the diameter of fungal colonies or assess growth in liquid culture via optical density.

Trustworthiness Check: The inclusion of a complemented strain (where the deleted gene is reintroduced) is non-negotiable. If the observed phenotypes of the ΔsidC mutant are reverted to WT levels in the complemented strain, it confirms that the effects are due specifically to the loss of sidC and not to off-target mutations.

Comparative Guide: SIA vs. Alternative Iron Pathways

The validation of N-desferriferrichrome's role is contextualized by comparing its functional importance against A. fumigatus's other main high-affinity system, Reductive Iron Assimilation (RIA).

G cluster_pathways Fungal Iron Acquisition Pathways SIA Siderophore-Mediated Iron Acquisition (SIA) Precursor: Ornithine Key Enzyme: SidA Extracellular: TAFC (via SidF/SidD) Intracellular: Ferricrocin (via SidC) Uptake via Siderophore Transporters (MirB, Sit1) Fungal_Cell Fungal Cell Interior (Iron Homeostasis) SIA->Fungal_Cell Transport RIA Reductive Iron Assimilation (RIA) Extracellular Reduction: Fe³⁺ → Fe²⁺ Key Enzyme: FreB (Reductase) Membrane Complex: FetC/FtrA Uptake of Fe²⁺ Independent of Siderophores RIA->Fungal_Cell Transport Fe_source External Fe³⁺ (Host Environment) Fe_source->SIA Chelation Fe_source->RIA Reduction

Caption: Overview of major iron uptake pathways in A. fumigatus.

Performance Comparison Data

The most striking comparison comes from analyzing the growth phenotypes of knockout mutants targeting each pathway. The data consistently show that the siderophore system is paramount, especially for virulence.

StrainKey Gene DeletedPathway AffectedGrowth on Iron-Depleted MediaVirulence in Murine ModelReference
Wild-Type NoneBoth functionalNormalFully virulent[2]
ΔftrA ftrAReductive Iron Assimilation (RIA)NormalNo effect on virulence[2]
ΔsidC sidCIntracellular SIA (Ferricrocin)Severely impairedSignificantly reduced[6]
ΔsidA sidAAll Siderophore BiosynthesisNo growthApathogenic (virulence abolished)[2][3]

Interpretation of Data:

  • Redundancy vs. Essentiality: The lack of a virulence defect in the ΔftrA mutant demonstrates that the RIA pathway is largely redundant for causing disease in a mammalian host.[2]

  • The Crucial Role of Siderophores: In contrast, the inability of the ΔsidA mutant to cause disease highlights that siderophore biosynthesis as a whole is absolutely essential for virulence.[2]

  • Specific Role of Intracellular Siderophores: The ΔsidC mutant, which can still produce extracellular siderophores but lacks the intracellular ferricrocin, shows a significant reduction in virulence and defects in germination and stress resistance.[6] This pinpoints the specific, non-redundant roles of N-desferriferrichrome/ferricrocin in establishing infection, separate from simple extracellular iron scavenging.

Conclusion for Drug Development

The systematic validation outlined above provides unequivocal evidence that the siderophore biosynthetic pathway, and specifically the steps leading to the formation of ferricrocin from N-desferriferrichrome, are critical for the viability and virulence of Aspergillus fumigatus. The stark contrast in importance between the SIA and RIA systems during infection is a key insight.[2]

For drug development professionals, this presents a clear opportunity. The enzymes in the siderophore biosynthetic pathway, such as SidA and SidC, are absent in mammals. This species-specificity makes them highly attractive targets for the development of novel antifungal therapies that could disarm the pathogen by starving it of essential iron, with a potentially high therapeutic index.

References

  • Schrettl, M., Bignell, E., Kragl, C., Joechl, C., Rogers, T., Arst, H. N., Jr, Haynes, K., & Haas, H. (2004). Siderophore Biosynthesis But Not Reductive Iron Assimilation Is Essential for Aspergillus fumigatus Virulence. The Journal of Experimental Medicine. [Link]

  • Schrettl, M., Winkelmann, G., & Haas, H. (2007). Distinct Roles for Intra- and Extracellular Siderophores during Aspergillus fumigatus Infection. PLOS Pathogens. [Link]

  • Haas, H. (2014). Iron homeostasis—Achilles' heel of Aspergillus fumigatus? Current Opinion in Microbiology. [Link]

  • Liu, W., Beau, R., Latgé, J. P., & Moretti, S. (2015). Aspergillus fumigatus AcuM Regulates both Iron Acquisition and Gluconeogenesis. PLOS ONE. [Link]

  • Gsaller, F., Hortschansky, P., Furukawa, T., Carr, P. D., Rash, B., Capilla, J., Müller, C., Bracher, F., Bowyer, P., Haas, H., & Scavone, F. (2023). The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus. Microbiology Spectrum. [Link]

  • Petrik, M., & Schrettl, M. (2022). Iron acquisition strategies in pathogenic fungi. PLOS Pathogens. [Link]

  • Hissen, A. H., Wan, A. N., Warwas, M. L., Pinto, L. J., & Moore, M. M. (2005). The Aspergillus fumigatus Siderophore Biosynthetic Gene sidA, Encoding L-Ornithine N5-Oxygenase, Is Required for Virulence. Infection and Immunity. [Link]

  • Hissen, A. H., & Moore, M. M. (2005). Survival of Aspergillus fumigatus in Serum Involves Removal of Iron from Transferrin: the Role of Siderophores. Infection and Immunity. [Link]

  • Konetschny-Rapp, S., Huschka, H. G., Winkelmann, G., & Jung, G. (1988). High-performance liquid chromatography of siderophores from fungi. Biology of Metals. [Link]

  • Petrik, M., & Schrettl, M. (2022). Iron acquisition strategies in pathogenic fungi. PLOS Pathogens. [Link]

  • Albarouki, E., & Deising, H. B. (2013). High affinity iron uptake system in fungal pathogens. ResearchGate. [Link]

  • Chen, C., Wang, Y., Wang, S., & Wang, C. (2016). Siderophore Biosynthesis but Not Reductive Iron Assimilation Is Essential for the Dimorphic Fungus Nomuraea rileyi Conidiation, Dimorphism Transition, Resistance to Oxidative Stress, Pigmented Microsclerotium Formation, and Virulence. Frontiers in Microbiology. [Link]

  • Konetschny-Rapp, S., Huschka, H. G., Winkelmann, G., & Jung, G. (1988). High-performance liquid chromatography of siderophores from fungi. ResearchGate. [Link]

  • Bultman, K. M., Tiels, P., & Wosten, H. A. (2017). Phenotypic analysis of Cryptococcus neoformans upc2 mutants in relation to iron uptake. ResearchGate. [Link]

  • Singh, S., Kumar, V., & Singh, S. (2021). Antifungal Activity of Siderophore Isolated From Escherichia coli Against Aspergillus nidulans via Iron-Mediated Oxidative Stress. Frontiers in Microbiology. [Link]

  • Mercier, A., Pelletier, B., & Labbé, S. (2008). Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis. Eukaryotic Cell. [Link]

  • Wang, M., Zhang, Y., Han, Y., Xu, J., Liu, X., & Zhang, K. Q. (2024). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry. [Link]

  • Yun, C. S., & Lee, Y. H. (2018). Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi. Journal of Microbiology and Biotechnology. [Link]

  • Hsueh, Y. P., & Stadler, M. (2020). The fungal siderophore (desferriferrichrome) and its structural analogues. ResearchGate. [Link]

  • Chen, L., Hsu, C., & Chung, K. R. (2020). The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata. International Journal of Molecular Sciences. [Link]

  • Hsueh, Y. P., & Stadler, M. (2020). Nematode-Trapping Fungi Produce Diverse Metabolites during Predator–Prey Interaction. Metabolites. [Link]

  • Schrettl, M., Winkelmann, G., & Haas, H. (2007). Distinct Roles for Intra- and Extracellular Siderophores during Aspergillus fumigatus Infection. PLOS Pathogens. [Link]

  • Yang, J., Zhao, Y., & Zhang, K. Q. (2021). Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses. Journal of Fungi. [Link]

  • Saikia, S., & Jung, W. H. (2014). Role of Ferric Reductases in Iron Acquisition and Virulence in the Fungal Pathogen Cryptococcus neoformans. Infection and Immunity. [Link]

  • Sulochana, M. B., D'Souza, C., & Padmavathy, J. (2020). Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium. Molecules. [Link]

  • van Rhijn, N., & Bromley, M. J. (2019). High-Throughput Gene Replacement in Aspergillus fumigatus. Current Protocols in Microbiology. [Link]

  • Osman, M. E., & Khattab, O. H. (2019). Siderophore characteristics of the fungal isolate. ResearchGate. [Link]

  • Skrahina, V., & Brunke, S. (2017). Phenotypic profiling of the wild type and mutant strains under iron limitation. ResearchGate. [Link]

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  • Al-Ani, L. K. T. (2017). Can anyone help with a simple protocol to extract fungal siderophores?. ResearchGate. [Link]

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  • Gsaller, F., Hortschansky, P., Furukawa, T., Carr, P. D., Rash, B., Capilla, J., Müller, C., Bracher, F., Bowyer, P., Haas, H., & Scavone, F. (2023). The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus. Microbiology Spectrum. [Link]

  • Niu, J., & Wang, C. (2021). Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis. Journal of Fungi. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of N-Desferriferrichrome Production in Fungi

Introduction: The Central Role of Ferrichromes in Fungal Iron Homeostasis Iron is a critical yet paradoxical nutrient for virtually all life. While essential for numerous cellular processes, its free form is both poorly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Ferrichromes in Fungal Iron Homeostasis

Iron is a critical yet paradoxical nutrient for virtually all life. While essential for numerous cellular processes, its free form is both poorly bioavailable and potentially toxic. Fungi have evolved sophisticated strategies to acquire and manage this vital element, central to which is the production of siderophores—low molecular weight, high-affinity iron chelators.[1][2] Among the various classes of fungal siderophores, the ferrichromes are of significant interest.

N-Desferriferrichrome and its analogues, such as desferriferricrocin, are cyclic hexapeptide siderophores belonging to the hydroxamate class.[3][4][5] They are synthesized by non-ribosomal peptide synthetases (NRPSs) and play a crucial role in the intracellular storage and transport of iron.[4][6][7][8] In pathogenic fungi like Aspergillus fumigatus, the siderophore system is not merely a metabolic convenience; it is an essential virulence factor, making it a compelling target for novel therapeutic strategies.[9]

This guide provides a comparative framework for analyzing the production of N-Desferriferrichrome and its intracellular equivalent, desferriferricrocin, across three distinct and well-characterized fungal species: Aspergillus fumigatus, Ustilago maydis, and Penicillium chrysogenum. We will delve into the biosynthetic pathways, provide detailed experimental protocols for induction and quantification, and present a logical framework for interpreting the results.

Featured Fungal Strains: A Snapshot of Siderophore Diversity

The choice of fungal strains is critical for a meaningful comparative analysis. We have selected three species known for their robust, yet distinct, siderophore production profiles.

Fungal StrainPrimary Intracellular SiderophorePrimary Extracellular Siderophore(s)Key Characteristics
Aspergillus fumigatus Ferricrocin (FC)Fusarinine C (FsC), Triacetylfusarinine C (TAFC)An opportunistic human pathogen; its siderophore system is a well-established virulence factor.[7][9][10]
Ustilago maydis FerrichromeFerrichrome AA basidiomycete and plant pathogen (corn smut); its ferrichrome biosynthetic pathway has been elucidated.[11][12]
Penicillium chrysogenum FerrichromeCoprogenAn industrially significant fungus used for penicillin production; produces both intracellular and extracellular siderophores.[13][14][15]

The Biosynthetic Engine: A Generalized Pathway for Ferrichrome Production

The synthesis of ferrichromes is a conserved process orchestrated by a series of dedicated enzymes, with the core assembly performed by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS).[6][8] Understanding this pathway is key to interpreting production differences between strains.

Causality of the Pathway: The entire pathway is tightly regulated by iron availability. Under iron-depleted conditions, a key transcriptional repressor (SreA in many fungi) is inactivated, leading to the upregulation of genes encoding the biosynthetic enzymes shown below.[16] This is the fundamental principle we exploit to induce siderophore production experimentally.

The initial and committed step is the N⁵-hydroxylation of L-ornithine, catalyzed by the enzyme L-ornithine-N⁵-monooxygenase (encoded by the sidA gene in A. fumigatus).[10][17] This step is essential, and its absence completely abrogates the production of all downstream hydroxamate siderophores.[18] The resulting N⁵-hydroxyornithine is then acetylated before being recognized and assembled by the NRPS, along with glycine and serine (in the case of ferricrocin), into the final cyclic hexapeptide.[17]

Ferrichrome Biosynthesis Pathway precursor L-Ornithine enzyme1 L-Ornithine-N⁵-monooxygenase (e.g., SidA) precursor->enzyme1 Substrate step1_out N⁵-Hydroxyornithine enzyme2 Transacetylase (e.g., SidL) step1_out->enzyme2 Substrate step2_out N⁵-acetyl-N⁵-hydroxyornithine enzyme3 Non-Ribosomal Peptide Synthetase (NRPS) (e.g., SidC / Fer3) step2_out->enzyme3 Building Block amino_acids Glycine, Serine (or other amino acids) amino_acids->enzyme3 Building Blocks product N-Desferriferrichrome (or Desferriferricrocin) enzyme1->step1_out Catalyzes enzyme2->step2_out Catalyzes enzyme3->product Assembles

Caption: Generalized biosynthetic pathway for N-Desferriferrichrome.

Experimental Workflow: From Culture to Quantification

This section provides a comprehensive, step-by-step protocol for the comparative analysis of intracellular N-Desferriferrichrome/desferriferricrocin production.

Trustworthiness of the Protocol: This workflow incorporates critical controls and validation steps. The comparison of iron-depleted (-Fe) versus iron-replete (+Fe) conditions is a self-validating system; significant siderophore production should only be observed in the -Fe cultures. Furthermore, using HPLC provides definitive chemical identification and quantification, moving beyond the generalized detection of the CAS assay.

Experimental Workflow start Select Fungal Strains (A. fumigatus, U. maydis, P. chrysogenum) culture 1. Inoculate into Iron-Depleted (-Fe) and Iron-Replete (+Fe) Minimal Media start->culture incubation 2. Incubate with Shaking (Strain-specific temp., 48-72h) culture->incubation harvest 3. Harvest Mycelia via Filtration incubation->harvest biomass 4. Determine Mycelial Dry Weight harvest->biomass extraction 5. Methanolic Extraction of Mycelia harvest->extraction analysis 6. Siderophore Analysis extraction->analysis cas 7a. CAS Shuttle Assay (Qualitative/Semi-Quantitative) analysis->cas Screening hplc 7b. RP-HPLC Analysis (Identification & Quantification) analysis->hplc Gold Standard results 8. Compare Yields (µmol siderophore / g dry weight) cas->results hplc->results

Sources

Validation

A Comparative Guide to the Cross-Species Utilization of N-Desferriferrichrome by Bacteria

For researchers in microbiology, infectious disease, and drug development, understanding the intricate mechanisms of bacterial iron acquisition is paramount. Iron, while abundant, is often biologically unavailable, forci...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in microbiology, infectious disease, and drug development, understanding the intricate mechanisms of bacterial iron acquisition is paramount. Iron, while abundant, is often biologically unavailable, forcing bacteria to deploy high-affinity iron chelators known as siderophores. The ability of some bacteria to utilize siderophores produced by other species—a phenomenon termed "siderophore piracy"—is a critical factor in microbial ecology and pathogenesis. This guide provides an in-depth comparison of the utilization of N-Desferriferrichrome, a potent hydroxamate siderophore produced by fungi, across various bacterial species. We will delve into the mechanistic differences in its uptake, provide supporting experimental data, and offer detailed protocols for researchers to investigate these interactions in their own labs.

The Significance of N-Desferriferrichrome in Microbial Interactions

N-Desferriferrichrome is a cyclic hexapeptide siderophore produced by various fungi, such as those from the genera Aspergillus and Penicillium.[1][2] Its robust structure makes it highly resistant to environmental degradation.[1] While not produced by bacteria, many bacterial species have evolved sophisticated transport systems to recognize and internalize the iron-bound form (ferrichrome), effectively stealing a vital nutrient from their fungal competitors or other microbes in the vicinity. This act of "piracy" can significantly influence the composition and dynamics of microbial communities and is a key survival strategy in iron-limited environments, including within a host.[3]

Comparative Analysis of N-Desferriferrichrome Utilization Across Bacterial Species

Different bacterial species have evolved distinct molecular machinery to capture and process ferrichrome. This leads to variations in uptake efficiency and the subsequent intracellular fate of the iron and the siderophore. The following table summarizes the key known differences between well-studied Gram-negative bacteria.

FeatureEscherichia coli Pseudomonas aeruginosa Pseudomonas putida Vibrio parahaemolyticus
Primary Outer Membrane Receptor(s) FhuA, FhuE[4][5]FiuA, FoxA[4][5]TonB-dependent receptors[1][6]FhuA homolog[7]
Energy Transduction TonB-ExbB-ExbD[2]TonB1[5][8]TonB complex[6]TonB system
Periplasmic Transport FhuD (Periplasmic Binding Protein)[9]Not explicitly defined, likely direct transferNot explicitly definedFhuD homolog[7]
Inner Membrane Transport FhuBC (ABC Transporter)[4]FiuB (Permease)[4][5]Not explicitly definedFhuCDB (ABC Transporter)[7]
Iron Release Mechanism Cytoplasmic: Reductive release followed by acetylation of the siderophore[4][5]Periplasmic/Cytoplasmic: Involves the N-acetyltransferase FiuC[4][5][8]Not explicitly definedLikely cytoplasmic, similar to E. coli
Relative Efficiency High; FhuA is a major and efficient transporter.[5]High; FiuA is the primary transporter (80% of uptake), with overall efficiency comparable to its native siderophore systems.[5][8]Efficient uptake demonstrated via 55Fe assays.[1]Efficient utilization for growth under iron-limiting conditions.[7]

Key Insights from the Comparison:

  • Escherichia coli utilizes a classic ABC (ATP-binding cassette) transporter system for inner membrane translocation, a highly efficient but energy-intensive process. The iron is released from ferrichrome within the cytoplasm.[4][5]

  • Pseudomonas aeruginosa employs a different strategy, using a permease (FiuB) for inner membrane transport.[4][5] This highlights a key evolutionary divergence in the handling of this xenosiderophore. The iron release mechanism also involves an acetyltransferase, FiuC, similar to E. coli, and the modified, iron-free siderophore is recycled back into the extracellular medium.[5][8]

  • Vibrio parahaemolyticus possesses an operon (fhuACDB) that is homologous to the E. coli system, suggesting a similar mechanism of uptake involving an outer membrane receptor and an ABC transporter for the inner membrane.[7]

  • Pseudomonas putida is also a proficient user of ferrichrome, with studies demonstrating active transport of 55Fe-ferrichrome that is inhibited by sodium azide, confirming its energy dependence.[1]

Molecular Pathways of Ferrichrome Uptake: A Visual Comparison

The logical flow of ferrichrome uptake differs significantly between E. coli and P. aeruginosa, particularly at the inner membrane and in the subsequent processing steps.

Ferrichrome_Uptake_Comparison cluster_Ecoli Escherichia coli Pathway cluster_Paeruginosa Pseudomonas aeruginosa Pathway EC_OM Outer Membrane EC_PP Periplasm EC_IM Inner Membrane EC_CYTO Cytoplasm EC_FhuA FhuA EC_FhuD FhuD EC_FhuA->EC_FhuD TonB-dependent EC_TonB TonB EC_TonB->EC_FhuA EC_FhuBC FhuBC (ABC) EC_FhuD->EC_FhuBC EC_Release Fe³⁺ Release (Reduction & Acetylation) EC_FhuBC->EC_Release ATP -> ADP Fe_Ferrichrome_EC Fe³⁺-Ferrichrome Fe_Ferrichrome_EC->EC_FhuA PA_OM Outer Membrane PA_PP Periplasm PA_IM Inner Membrane PA_CYTO Cytoplasm PA_FiuA FiuA PA_FiuB FiuB (Permease) PA_FiuA->PA_FiuB TonB1-dependent PA_TonB1 TonB1 PA_TonB1->PA_FiuA PA_FiuC Fe³⁺ Release (FiuC-mediated Acetylation) PA_FiuB->PA_FiuC PA_Recycle Recycled Siderophore PA_FiuC->PA_Recycle Fe_Ferrichrome_PA Fe³⁺-Ferrichrome Fe_Ferrichrome_PA->PA_FiuA Growth_Assay_Workflow A 1. Prepare Iron-Depleted Minimal Medium (Chelex-treated) C 3. Set up 96-Well Plate (Controls & Test Conditions) A->C B 2. Prepare Washed Bacterial Inoculum E 5. Inoculate all Wells B->E D 4. Add N-Desferriferrichrome to Test Wells C->D D->E F 6. Incubate with Shaking E->F G 7. Monitor OD600 Over Time F->G H 8. Plot Growth Curves & Analyze Data G->H

Caption: Workflow for the bacterial growth promotion assay.

Protocol 2: 55Fe-Ferrichrome Uptake Assay

This is a highly sensitive and quantitative method to directly measure the transport of iron from ferrichrome into bacterial cells.

Principle: Radiolabeled iron (55Fe) is complexed with N-Desferriferrichrome. Bacteria are incubated with this complex, and the amount of radioactivity incorporated into the cells over time is measured, providing a direct rate of iron uptake.

Detailed Methodology:

  • Preparation of 55Fe-Ferrichrome:

    • In a microcentrifuge tube, mix a molar excess of N-Desferriferrichrome with 55FeCl3 (specific activity will determine the required amount) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Incubate at room temperature for 1 hour to allow for complete chelation. The solution should change color, indicating complex formation.

  • Cell Preparation:

    • Grow the bacterial strain to mid-log phase in iron-depleted minimal medium (as described in Protocol 1). This is crucial to induce the expression of siderophore transport systems.

    • Harvest the cells by centrifugation and wash them twice with ice-cold, iron-free buffer (e.g., PBS).

    • Resuspend the cells to a final OD600 of ~0.5 in the same cold buffer.

  • Uptake Experiment:

    • Equilibrate the cell suspension to the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the uptake by adding a specific concentration of 55Fe-ferrichrome (e.g., 1 µM final concentration).

    • At various time points (e.g., 1, 2, 5, 10, 15 minutes), take aliquots (e.g., 100 µL) of the cell suspension.

    • Stopping the Reaction: Immediately filter the aliquot through a 0.45 µm nitrocellulose membrane filter under vacuum.

    • Washing Rationale: Wash the filter rapidly with two volumes of ice-cold wash buffer (e.g., PBS containing a non-radioactive iron salt like 1 mM FeCl3 to displace non-specifically bound 55Fe-ferrichrome). This step is critical to distinguish transported iron from that merely adsorbed to the cell surface.

  • Quantification and Data Analysis:

    • Place the dried filter into a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Determine the protein concentration of the initial cell suspension (e.g., using a BCA assay).

    • Calculate the rate of iron uptake, typically expressed as pmol of Fe per mg of protein per minute.

    • For kinetic analysis: Repeat the assay with varying concentrations of 55Fe-ferrichrome to determine the Michaelis-Menten constants, Vmax (maximum uptake velocity) and Km (substrate concentration at half Vmax), which provide quantitative measures of transporter efficiency and affinity.

Conclusion and Future Directions

The cross-species utilization of N-Desferriferrichrome is a testament to the competitive and adaptive nature of bacteria in their quest for iron. While species like E. coli, P. aeruginosa, P. putida, and V. parahaemolyticus all demonstrate the ability to pirate this fungal siderophore, they do so through distinct molecular pathways, reflecting their unique evolutionary histories. Understanding these differences is not merely an academic exercise; it has profound implications for developing novel antimicrobial strategies. For instance, the specific transporters involved in siderophore piracy, such as FhuA and FiuA, are attractive targets for "Trojan horse" antibiotics, where a bactericidal agent is conjugated to a siderophore to gain entry into the cell. [8] Future research should focus on expanding the comparative analysis to a broader range of clinically and environmentally relevant bacteria. Quantifying the kinetic parameters (Vmax and Km) of ferrichrome transport across these species will provide a more granular understanding of their relative efficiencies. Furthermore, elucidating the regulatory networks that control the expression of these xenosiderophore transporters will offer deeper insights into how bacteria adapt to the chemical language of their microbial neighbors. The protocols provided herein offer a robust framework for pursuing these exciting avenues of research.

References

  • Tanaka, K., et al. (2009). Identification and Characterization of Genes Required for Utilization of Desferri-Ferrichrome and Aerobactin in Vibrio parahaemolyticus. Biological & Pharmaceutical Bulletin, 32(3), 359-365. [Link]

  • Jurkevitch, E., et al. (1992). Iron uptake and molecular recognition in Pseudomonas putida: receptor mapping with ferrichrome and its biomimetic analogs. Journal of Bacteriology, 174(1), 78-83. [Link]

  • Cantero, J., et al. (2015). Strategies of Vibrio parahaemolyticus to acquire nutritional iron during host colonization. Frontiers in Microbiology, 6, 702. [Link]

  • Wikipedia. (n.d.). Ferrichrome. Retrieved from [Link]

  • Yamamoto, S., et al. (1994). Siderophore-mediated utilization of iron bound to transferrin by Vibrio parahaemolyticus. FEMS Microbiology Letters, 123(1-2), 127-132. [Link]

  • ResearchGate. (n.d.). The ferrichrome pathways in E. coli and P. aeruginosa. [Diagram]. Retrieved from [Link]

  • Hannauer, M., et al. (2010). The Ferrichrome Uptake Pathway in Pseudomonas aeruginosa Involves an Iron Release Mechanism with Acylation of the Siderophore and Recycling of the Modified Desferrichrome. Journal of Bacteriology, 192(5), 1212-1220. [Link]

  • Needham, P. G., et al. (2022). Enhancement of growth media for extreme iron limitation in Escherichia coli. Access Microbiology, 4(6), 000379. [Link]

  • Pause, L., et al. (2024). The TonB‐Dependent Transport System Facilitates the Uptake of Inorganic Metal Mediators in Pseudomonas putida KT2440 in a Bioelectrochemical System. ChemBioChem, e202300806. [Link]

  • Page, M. G. (2019). The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics. Clinical Infectious Diseases, 69(Suppl 7), S529-S537. [Link]

  • Wikipedia. (n.d.). Ferrichrome. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial growth in iron-restricted medium. [Figure]. Retrieved from [Link]

  • Hannauer, M., et al. (2010). The ferrichrome uptake pathway in Pseudomonas aeruginosa involves an iron release mechanism with acylation of the siderophore and recycling of the modified desferrichrome. Journal of Bacteriology, 192(5), 1212-1220. [Link]

Sources

Comparative

A Comparative Guide to Structural Analogues of N-Desferriferrichrome: Synthesis, Activity, and Experimental Evaluation

Introduction: The Enduring Significance of N-Desferriferrichrome In the intricate world of microbial metabolism, the acquisition of essential nutrients is a paramount challenge. Iron, a critical cofactor for numerous enz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of N-Desferriferrichrome

In the intricate world of microbial metabolism, the acquisition of essential nutrients is a paramount challenge. Iron, a critical cofactor for numerous enzymatic processes, is abundant in the Earth's crust yet sparingly soluble under physiological conditions. To overcome this limitation, microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity ferric iron chelators.

N-Desferriferrichrome is the iron-free ligand of ferrichrome, a cyclic hexapeptide siderophore predominantly produced by fungi of the Aspergillus and Ustilago genera.[1] Its structure is elegantly simple yet remarkably effective: a cyclic backbone of three glycine residues and three modified L-ornithine residues. The crucial functionality lies in the Nδ-acetyl-Nδ-hydroxy-L-ornithine units, whose hydroxamate groups provide the six oxygen donor atoms for the octahedral coordination of a single Fe(III) ion.[1][2]

The biological significance of N-desferriferrichrome extends beyond its role as a simple iron carrier. Its recognition by specific outer membrane transporters in various microorganisms forms the basis of the "Trojan Horse" strategy in drug development.[3] By conjugating antibiotics to siderophores, it is possible to hijack these dedicated uptake pathways, delivering potent antimicrobial agents directly into target pathogens and overcoming permeability-related resistance mechanisms.[4]

This guide provides a comparative analysis of key structural analogues of N-desferriferrichrome. We will delve into the design rationale behind these modifications, compare their biological activities using experimental data, and provide detailed protocols for their evaluation. This content is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these fascinating molecules.

I. Core Structural Modifications and Their Functional Consequences

The rational design of N-desferriferrichrome analogues aims to modulate specific properties, including iron-binding affinity, receptor recognition, metabolic stability, and the ability to carry cargo molecules. Here, we compare two major classes of analogues that exemplify these design strategies.

Retrohydroxamate Analogues: Inverting the Functional Group

A subtle yet profound modification involves the reversal of the hydroxamate functionality within the ornithine side chain. This creates a "retro" analogue where the acyl and N-hydroxy groups are transposed.[5]

Causality Behind the Experimental Design: The synthesis of retrohydroxamate analogues is driven by a fundamental question in molecular recognition: how critical is the precise orientation of the amide bond within the iron-coordinating side chain for receptor binding and biological function? By inverting this bond, researchers can probe the steric and electronic tolerances of the siderophore transport system.

G cluster_0 N-Desferriferrichrome Side Chain cluster_1 Retrohydroxamate Analogue Side Chain A Peptide Backbone B (CH₂)₃ A->B C N(OH) B->C D C=O C->D E CH₃ D->E F Peptide Backbone G (CH₂)₃ F->G H C=O G->H I N(OH) H->I J CH₃ I->J

Performance Comparison: Spectroscopic analysis reveals that retrohydroxamate ferrichrome is a weaker Fe(III) chelator compared to the natural ferrichrome.[6] This is likely due to altered electronics and steric positioning of the coordinating oxygen atoms. However, this reduced iron affinity does not uniformly diminish its biological activity.

Remarkably, retrohydroxamate ferrichrome exhibits biological activity indistinguishable from native ferrichrome in several microbial assays.[6] It demonstrates potent growth factor activity for Arthrobacter flavescens and is equally effective as a siderophore for the fungus Ustilago sphaerogena.[6] This suggests that for these specific microbial transport systems, the overall shape and presentation of the iron complex are more critical for recognition than the precise orientation of the side-chain amide bond.

In stark contrast, the simple demethylation of this analogue to produce desmethylretrohydroxamate ferrichrome completely abolishes its biological activity.[6] This underscores the critical role of the N-acyl methyl group in receptor interaction, a finding that informs the design of future analogues.

Siderophore-Antibiotic Conjugates: The "Trojan Horse" Strategy

A highly promising application of siderophore chemistry is the development of siderophore-antibiotic conjugates (SACs).[4][7] In this approach, the N-desferriferrichrome scaffold serves as a carrier to deliver an antibiotic payload into a target bacterium. The tripeptide N⁵-acetyl-N⁵-hydroxy-L-ornithyl-N⁵-acetyl-N⁵-hydroxy-L-ornithyl-N⁵-acetyl-N⁵-hydroxy-L-ornithine, the functional core of ferrichrome, is a common choice for this carrier substructure.[8]

Causality Behind the Experimental Design: Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier to many antibiotics.[9] The "Trojan Horse" strategy is designed to bypass this barrier by exploiting the bacterium's own iron uptake machinery.[3][10] The bacterium recognizes the siderophore portion of the conjugate and actively transports the entire molecule across the outer membrane via specific receptors, such as the FhuA receptor in E. coli for ferrichrome-type siderophores.[8] Once inside the periplasm or cytoplasm, the antibiotic is released to exert its cytotoxic effect.

G SAC Siderophore- Antibiotic Conjugate Receptor Receptor SAC->Receptor Binding

Performance Comparison: The efficacy of SACs is typically evaluated by comparing their minimum inhibitory concentration (MIC) against that of the unconjugated antibiotic. A successful conjugate will exhibit a significantly lower MIC, indicating enhanced potency.

For instance, conjugates have been synthesized incorporating the N-desferriferrichrome core with β-lactam antibiotics like carbacephalosporins.[8] The antibacterial activity of these conjugates is then tested against various bacterial strains, including isogenic pairs that differ only in the presence or absence of the FhuA hydroxamate-ferrichrome receptor.[8] Enhanced activity against the FhuA-positive strain strongly suggests that uptake is mediated by the targeted iron transport system.[8] This approach validates the mechanism of action and confirms that the siderophore moiety is functioning as an effective delivery vehicle.

II. Comparative Performance Data

The following table summarizes key performance metrics for N-desferriferrichrome analogues discussed in this guide. The data is compiled from various studies and presented to facilitate objective comparison.

Analogue ClassSpecific ExampleKey Structural ChangeIron (Fe³⁺) ChelationBiological Activity (Growth Promotion)¹Antibacterial Activity (MIC)²
Native Siderophore N-Desferriferrichrome-High+++N/A
Retrohydroxamate Retrohydroxamate FerrichromeInverted hydroxamate linkage (C=O and N-OH transposed)Moderate[6]+++[6]N/A
Desmethylretrohydroxamate FerrichromeRetrohydroxamate linkage, lacking N-acyl methyl groupNot Reported-[6]N/A
Siderophore-Antibiotic Conjugate Desferriferrichrome-CarbacephalosporinCovalent linkage of β-lactam antibiotic to siderophore coreHigh+++ (as iron carrier)[8]Enhanced vs. parent drug

¹Qualitative activity scale: +++ (High), - (Inactive). Based on growth promotion of siderophore-dependent microbes. ²MIC values are highly dependent on the specific antibiotic and target organism. "Enhanced" indicates a lower MIC compared to the unconjugated antibiotic.

III. Key Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel siderophore analogues must be conducted using standardized and validated methodologies. The following section provides detailed, step-by-step protocols for key assays.

Protocol 1: Chrome Azurol S (CAS) Agar Assay for Siderophore Detection

Principle: This is a universal colorimetric assay for the detection of siderophores. The CAS dye forms a stable, blue-colored complex with Fe(III). When a siderophore with a higher affinity for iron is introduced, it sequesters the iron from the CAS complex, causing a color change from blue to orange or yellow.[11][12][13] This provides a semi-quantitative measure of siderophore activity.

Methodology:

  • Preparation of CAS Agar:

    • Prepare 900 mL of a suitable growth medium (e.g., LB agar) and autoclave.[12] Allow it to cool to approximately 50°C in a water bath.

    • Separately, prepare the CAS assay solution. Dissolve 60.5 mg of CAS in 50 mL of deionized water. In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.[12]

    • Slowly mix the CAS and HDTMA solutions.

    • Prepare a 1 mM FeCl₃ solution (in 10 mM HCl). Add this solution dropwise to the CAS/HDTMA mixture until the color turns from orange to dark blue.

    • Aseptically add the ~100 mL of CAS assay solution to the 900 mL of cooled agar medium.[12] Mix gently to avoid bubbles.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot 10 µL of a liquid culture of the test microorganism (or a solution of the purified siderophore analogue) onto the center of a CAS agar plate.[11]

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28°C or 37°C) for 24-72 hours.[11]

  • Data Analysis:

    • Observe the plates for the formation of a yellow-orange halo around the point of inoculation against the blue background.

    • The Siderophore Production Index (SPI) can be calculated by measuring the diameter of the halo and the diameter of the colony: SPI = (Halo Diameter - Colony Diameter) / Colony Diameter.[11][13]

G A Prepare CAS Assay Solution (CAS + HDTMA + FeCl₃) D Mix Assay Solution with Cooled Agar A->D B Prepare & Autoclave Growth Medium Agar C Cool Agar to 50°C B->C C->D E Pour CAS Agar Plates D->E F Inoculate Plates with Sample/Microbe E->F G Incubate (24-72h) F->G H Observe for Orange Halo G->H I Measure Diameters & Calculate SPI H->I

Protocol 2: Microbial Growth Promotion Assay

Principle: This assay directly assesses the biological function of a siderophore analogue by its ability to support the growth of a siderophore-deficient mutant strain in an iron-depleted environment.

Methodology:

  • Preparation of Iron-Deficient Medium:

    • Prepare a minimal medium (e.g., M9 medium). To render it iron-deficient, deferrate the medium by treatment with a chelating resin (e.g., Chelex 100) or by adding a high-affinity iron chelator that is not utilized by the test organism.

  • Bacterial Strain Selection:

    • Use a mutant strain incapable of synthesizing its own siderophores, such as Shigella flexneri SA100 or its derivatives.[8][14]

  • Assay Setup:

    • Prepare a serial dilution of the test siderophore analogue in the iron-deficient medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the siderophore-deficient bacterial strain to a final OD₆₀₀ of ~0.05.

    • Include a positive control (e.g., native N-desferriferrichrome) and a negative control (no added siderophore).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours with shaking.

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify bacterial growth.

  • Data Analysis:

    • Plot the OD₆₀₀ values against the concentration of the siderophore analogue. The concentration required to achieve half-maximal growth (EC₅₀) can be calculated to compare the efficiency of different analogues.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a siderophore-antibiotic conjugate, which is the lowest concentration that prevents visible microbial growth.[7]

Methodology:

  • Preparation of Inoculum:

    • Grow the target bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-log phase of growth (OD₆₀₀ ~0.5).[4]

    • Dilute the culture to achieve a final standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Assay Setup:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the siderophore-antibiotic conjugate in broth.

    • Also, prepare serial dilutions of the unconjugated antibiotic and the siderophore alone as controls.

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the conjugate at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

The study of N-desferriferrichrome and its structural analogues represents a vibrant and highly promising field at the intersection of chemistry, microbiology, and pharmacology. Retrohydroxamate analogues have provided crucial insights into the principles of molecular recognition at bacterial receptors, demonstrating that biological function can be retained even with significant structural alterations.[6]

Perhaps the most impactful application lies in the development of siderophore-antibiotic conjugates. This "Trojan Horse" strategy is a powerful tool in the fight against antibiotic resistance, offering a mechanism to bypass bacterial defenses and enhance the efficacy of existing drugs.[3] The clinical success of cefiderocol, a cephalosporin-catechol conjugate, has validated this approach and paved the way for a new generation of targeted antimicrobials.[10]

Future research will undoubtedly focus on synthesizing novel analogues with fine-tuned properties: improved receptor specificity, enhanced stability, and the ability to carry a wider range of therapeutic and diagnostic agents. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of these next-generation compounds, ensuring that only the most promising candidates advance toward clinical application.

References

  • Winston, R. D., & Neilands, J. B. (1982). Retrohydroxamate ferrichrome, a biomimetic analogue of ferrichrome. PubMed.
  • Möllmann, U., Heinisch, L., & Winkelmann, G. (1998).
  • Nolan, E. M. (2024).
  • Naegeli, H. U., & Zähner, H. (1980). Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine. PubMed.
  • Mular, A., et al. (2022). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity.
  • Wencewicz, T. A., & Miller, M. J. (2024).
  • Ali, M. S. (2025). Siderophore Detection assay. Protocols.io.
  • Chevalier, C., et al. (2023). Synthesis and study of new siderophore analog-ciprofloxacin conjugates with antibiotic activities against Pseudomonas aeruginosa and Burkholderia spp. PubMed.
  • Rayner, E., et al. (2023). Siderophore conjugates to combat antibiotic-resistant bacteria. Request PDF.
  • Ali, M. S. (2025). Siderophore Detection assay. Protocols.io.
  • Ali, M. S. (2025). Siderophore Detection assay v1.
  • Rayner, E., et al. (2023). Siderophore conjugates to combat antibiotic-resistant bacteria. PMC - NIH.
  • Almeida, D., et al. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? MDPI.
  • Olsen, R. K., & Ramasamy, K. Synthesis of retrohydroxamate analogs of the microbial iron-transport agent ferrichrome.
  • Miller, M. J. (1989). Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues. Docentes FCT NOVA.
  • Besserglick, J., et al. (2017). Ferrichrome Has Found Its Match: Biomimetic Analogues with Diversified Activity Map Discrete Microbial Targets.
  • Li, C., et al. (2023). The fungal siderophore (desferriferrichrome) and its structural analogues.
  • PubChem. N-Desferriferrichrome.

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Validation

A Comparative Guide to Confirming the Nematicidal Activity of N-Desferriferrichrome

For: Researchers, scientists, and drug development professionals Introduction N-Desferriferrichrome is a cyclic hexapeptide of the hydroxamate class, recognized as a siderophore—a small, high-affinity iron-chelating mole...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

N-Desferriferrichrome is a cyclic hexapeptide of the hydroxamate class, recognized as a siderophore—a small, high-affinity iron-chelating molecule.[1] Primarily produced by fungi, including nematode-trapping species like Arthrobotrys oligospora, its role in the complex interactions between fungi and nematodes is an area of active investigation.[2][3][4] While siderophores are fundamentally involved in iron acquisition, their potential as nematicidal agents is a subject of considerable debate and conflicting reports.[5]

Some studies suggest that certain siderophores can induce nematode death by chelating iron, thereby creating an iron-deficient environment.[6] Conversely, other research indicates that N-Desferriferrichrome itself exhibits little to no direct toxicity against the model nematode Caenorhabditis elegans.[4] A recent, nuanced study proposes an indirect mechanism: N-Desferriferrichrome enhances the overall nematicidal activity of its parent fungus, not by direct toxicity, but by modulating iron availability, which in turn influences the fungus's predatory trap formation and effectiveness.[3]

This guide abandons a rigid, one-size-fits-all protocol. Instead, it provides a comprehensive experimental framework designed to rigorously investigate and confirm the true nematicidal nature of N-Desferriferrichrome. We will proceed from a central mechanistic hypothesis, detailing the self-validating experimental systems required to test it and objectively compare its performance against established nematicidal agents.

PART 1: Mechanistic Rationale and Core Hypotheses

The primary biochemical function of N-Desferriferrichrome is the sequestration of ferric iron (Fe³⁺).[5] Therefore, any potential nematicidal activity is likely linked to this function. We can formulate two primary, non-mutually exclusive hypotheses regarding its mode of action.

  • Hypothesis 1: Direct Activity via Iron Starvation. N-Desferriferrichrome acts directly on the nematode by chelating iron from its environment or cellular structures, leading to iron deficiency, oxidative stress, and eventual mortality.

  • Hypothesis 2: Indirect Activity via Host Modulation. (Applicable when studying the producing fungus). N-Desferriferrichrome's role is to regulate iron homeostasis for the fungus, which indirectly enhances the fungus's own nematicidal mechanisms, such as trap formation or toxin production.[3]

This guide will focus on designing experiments to validate Hypothesis 1 , as it pertains to the activity of the isolated compound itself. A key experimental control—the addition of excess iron—will be central to differentiating true nematicidal toxicity from effects solely dependent on iron chelation.

cluster_0 Proposed Mechanisms of Action cluster_1 Hypothesis 1: Direct Action cluster_2 Hypothesis 2: Indirect Action (via Fungus) N_DFF N-Desferriferrichrome Fe_Chelation Iron (Fe³⁺) Chelation in Nematode Environment N_DFF->Fe_Chelation Sequesters Iron Fungus_Fe Iron Regulation for Fungus N_DFF->Fungus_Fe Manages Iron Starvation Nematode Iron Starvation Fe_Chelation->Starvation Mortality1 Nematode Mortality Starvation->Mortality1 Fungus_Response Enhanced Fungal Predatory Response Fungus_Fe->Fungus_Response Mortality2 Nematode Mortality Fungus_Response->Mortality2

Caption: Proposed mechanisms for N-Desferriferrichrome's nematicidal influence.

PART 2: Experimental Design for Activity Confirmation

Section 2.1: Selection of Materials
  • Test Compound: High-purity (>95%) N-Desferriferrichrome is required. Impurities could lead to false-positive results.

  • Nematode Species:

    • Caenorhabditis elegans : A free-living model nematode, excellent for initial high-throughput screening and mechanistic studies due to its well-characterized biology and rapid life cycle.

    • Meloidogyne incognita (Root-Knot Nematode): An economically significant plant-parasitic nematode.[7] Including this species provides crucial data on agricultural relevance. Use second-stage juveniles (J2s), the infective stage, for motility and mortality assays.[8]

  • Comparator Compounds (Controls):

    • Negative Control: The solvent used to dissolve N-Desferriferrichrome (e.g., sterile distilled water or a low-concentration DMSO solution).

    • Positive Control (Synthetic Nematicide): Fluopyram . This is a modern succinate dehydrogenase inhibitor with a well-defined mode of action, providing a high-efficacy benchmark.[9][10] Its performance is not dependent on iron chelation, making it an excellent comparator.

    • Mechanistic Control (Iron Rescue): Ferrichrome (the iron-bound form of N-Desferriferrichrome) or a simple iron salt like FeCl₃ . This is used to saturate the iron-chelating capacity of N-Desferriferrichrome to test the iron starvation hypothesis.

Section 2.2: Protocol for In Vitro Nematicidal Bioassay

This protocol is designed to quantify direct effects on nematode viability.

Objective: To determine the concentration-dependent mortality (nematicidal) or paralysis (nematostatic) effect of N-Desferriferrichrome on nematodes.

Methodology:

  • Nematode Preparation:

    • For M. incognita, hatch eggs to obtain a synchronized population of J2s.[8]

    • For C. elegans, use age-synchronized L4 or young adult worms.

    • Wash nematodes multiple times in sterile water to remove bacteria and debris. Adjust the final concentration to approximately 25-30 nematodes per 10 µL.[8][11]

  • Preparation of Test Solutions:

    • Prepare a stock solution of N-Desferriferrichrome.

    • Perform serial dilutions to create a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare equivalent dilutions for the Fluopyram positive control.

  • Assay Setup (96-well plate format):

    • To each well, add 190 µL of the appropriate test solution (or control).

    • Add 10 µL of the nematode suspension to each well.

    • Each concentration and control should be replicated at least three times.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at a suitable temperature (e.g., 25-27°C) in the dark.[11]

  • Data Collection:

    • At 24, 48, and 72-hour intervals, count the number of dead and live nematodes in each well under an inverted microscope.[8]

    • Criteria for Death: Nematodes are considered dead if they are motionless, straight-bodied, and do not respond to gentle prodding with a fine needle.[8]

  • Revival Test (Distinguishing Nematicidal vs. Nematostatic Effects):

    • After the final reading, transfer motionless nematodes from the treatment wells to new wells containing only sterile water.

    • Incubate for another 24 hours. If the nematodes resume movement, the effect was nematostatic (paralysis); if they remain motionless, the effect is nematicidal (lethal).[8]

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any mortality observed in the negative control using Abbott's formula.

    • Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population) values at each time point.[8][11]

Section 2.3: Protocol for Iron Rescue Bioassay

This protocol is a critical self-validating system to test the iron starvation hypothesis.

Objective: To determine if the addition of iron can reverse the nematicidal activity of N-Desferriferrichrome.

Methodology:

  • Identify the approximate LC₅₀ and a higher concentration (e.g., LC₉₀) of N-Desferriferrichrome from the previous assay.

  • Prepare solutions of N-Desferriferrichrome at these two concentrations.

  • For each N-Desferriferrichrome concentration, create a parallel set of solutions that are supplemented with an equimolar or slight excess concentration of FeCl₃ or Ferrichrome.

    • Rationale: If the mechanism is iron starvation, the pre-complexed Ferrichrome or the excess free iron should prevent the siderophore from depleting iron from the nematode's environment, thus "rescuing" it.

  • Repeat the In Vitro Nematicidal Bioassay (Section 2.2) using the following treatment groups:

    • Negative Control (water)

    • N-Desferriferrichrome (at LC₅₀ and LC₉₀)

    • N-Desferriferrichrome + Iron (at corresponding concentrations)

    • Iron Salt alone (to control for iron toxicity)

    • Fluopyram (as a non-chelation control)

  • Expected Outcome & Interpretation:

    • Supports Hypothesis 1: A significant reduction in nematode mortality in the "N-Desferriferrichrome + Iron" group compared to the "N-Desferriferrichrome" only group.

    • Refutes Hypothesis 1: No significant difference in mortality between the two groups, suggesting a mode of action independent of iron chelation.

cluster_0 In Vitro & Iron Rescue Assay Workflow prep Prepare Nematodes (M. incognita J2s) plate Plate Assay in 96-well Format (25 nematodes/well) prep->plate solutions Prepare Serial Dilutions (N-DFF, Fluopyram) solutions->plate rescue_solutions Prepare Rescue Solutions (N-DFF + FeCl₃) rescue_solutions->plate incubate Incubate at 25°C (24, 48, 72h) plate->incubate read Count Dead/Live Nematodes (Microscopy) incubate->read revival Perform Revival Test read->revival analyze Calculate LC₅₀ & Compare Rescue vs. Non-Rescue revival->analyze

Caption: Workflow for the in vitro nematicidal and iron rescue assays.

PART 3: Comparative Performance Analysis

Clear data presentation is crucial for objective comparison. The following table illustrates a hypothetical outcome that would strongly support the iron starvation hypothesis for N-Desferriferrichrome.

Table 1: Hypothetical Comparative Data from In Vitro Bioassays against M. incognita J2s

Treatment GroupConcentration (µg/mL)Mortality at 48h (%)Corrected Mortality (%)LC₅₀ at 48h (µg/mL)
Negative Control N/A2.5%0%>1000
N-Desferriferrichrome 5022%19.5%\multirow{3}{}{125}
10043%41.0%
25085%84.6%
N-DFF + FeCl₃ (Rescue) 50 + Iron4%1.5%\multirow{3}{}{>500}
100 + Iron6%3.6%
250 + Iron10%7.7%
Fluopyram 0.2582%81.5%\multirow{3}{*}{0.15}
1.098%97.9%
5.0100%100%

Interpretation of Hypothetical Data:

  • N-Desferriferrichrome shows moderate, dose-dependent nematicidal activity with an LC₅₀ of 125 µg/mL.

  • The Fluopyram positive control demonstrates high potency, as expected, with an LC₅₀ orders of magnitude lower.[9]

  • Crucially, in the Iron Rescue group, the nematicidal activity of N-Desferriferrichrome is almost completely negated (LC₅₀ >500 µg/mL). This result provides strong evidence that its mode of action is dependent on its ability to chelate iron, rather than acting as a direct cellular toxin.

PART 4: Protocol for In Planta (Pot Study) Confirmation

In vitro results must be validated in a more complex, soil-based system to assess practical potential.

Objective: To evaluate the efficacy of N-Desferriferrichrome in suppressing a root-knot nematode infection on a host plant.

Methodology:

  • Setup:

    • Use pots filled with sterilized soil mix.[12]

    • Transplant tomato seedlings (a susceptible host for M. incognita) into each pot.

  • Inoculation:

    • After an establishment period, inoculate each pot (except for the absolute control) with a standardized number of M. incognita J2s (e.g., 1 J2 per gram of soil).[12]

  • Treatments:

    • Prepare aqueous solutions of N-Desferriferrichrome and Fluopyram.

    • Apply treatments as a soil drench 24 hours after nematode inoculation.[12]

    • Treatment groups should include:

      • Untreated, Uninoculated Control

      • Untreated, Inoculated Control

      • N-Desferriferrichrome (at one or two effective rates determined from in vitro data)

      • Fluopyram (at a manufacturer-recommended rate)

  • Growth Conditions:

    • Maintain the pots in a greenhouse under controlled conditions for 4-6 weeks.

  • Data Collection and Evaluation:

    • At the end of the experiment, carefully uproot the plants.

    • Plant Growth Parameters: Measure plant height, fresh shoot weight, and dry shoot weight.

    • Nematode Infection Parameters:

      • Wash roots gently and score the Root Gall Index on a 0-5 scale.

      • Stain egg masses with a dye like Phloxine B to count the Number of Egg Masses per root system.[13]

      • Process a soil subsample to determine the final nematode population density.

cluster_0 In Planta Assay Workflow setup Pot Tomato Seedlings in Sterilized Soil inoculate Inoculate with M. incognita J2s setup->inoculate treat Apply Treatments as Soil Drench (N-DFF, Fluopyram, Control) inoculate->treat grow Maintain in Greenhouse (4-6 Weeks) treat->grow harvest Harvest Plants grow->harvest measure Measure Plant Growth (Height, Weight) harvest->measure assess Assess Nematode Infection (Gall Index, Egg Masses) harvest->assess analyze Statistically Compare Treatment Groups measure->analyze assess->analyze

Caption: Workflow for the in planta (pot study) efficacy trial.

Conclusion and Future Directions

This guide provides a logical and scientifically rigorous framework for confirming the nematicidal activity of N-Desferriferrichrome. By integrating direct lethality assays with a mechanism-based iron rescue experiment, researchers can move beyond simple observation to causal explanation. The evidence strongly suggests that N-Desferriferrichrome's primary impact on nematodes is not that of a conventional toxin but is intrinsically linked to its fundamental role as an iron siderophore. Its efficacy is likely derived from inducing acute iron starvation in the target organism.

Future research should focus on:

  • Metabolomic Studies: Investigating the precise changes within the nematode's metabolic pathways following exposure to N-Desferriferrichrome to identify the specific iron-dependent processes that are disrupted.

  • Synergistic Effects: Exploring whether N-Desferriferrichrome can enhance the efficacy of other nematicides, potentially allowing for lower application rates of synthetic compounds.

  • Broad-Spectrum Analysis: Testing its activity against a wider range of economically important plant-parasitic nematodes, including cyst and lesion nematodes.

By following this structured, hypothesis-driven approach, the scientific community can build a clear and accurate understanding of N-Desferriferrichrome's potential as a novel, biologically-derived nematicidal agent.

References

  • Di-Tofano, T., Proença, D. N., et al. (2021). Bacterial Metabolites Produced Under Iron Limitation Kill Pinewood Nematode and Attract Caenorhabditis elegans. Frontiers in Microbiology. [Link]

  • Kuo, T. H., Czin, S. J., et al. (2020). The fungal siderophore (desferriferrichrome) and its structural analogues. ResearchGate. [Link]

  • Zhou, J., Wang, D., et al. (2024). Rare NRPS Gene Cluster for Desferriferrichrome Biosynthesis Controls the Conflict between Trap Formation and Nematicidal Activity in Arthrobotrys oligospora. Journal of Agricultural and Food Chemistry. [Link]

  • Meyer, S. L. F., Zasada, I. A., & Vinyard, B. T. (2004). In-vitro Assays of Meloidogyne incognita and Heterodera glycines for Detection of Nematode-antagonistic Fungi. USDA ARS. [Link]

  • National Center for Biotechnology Information (n.d.). N-Desferriferrichrome. PubChem Compound Database. [Link]

  • Kuo, T. H., Czin, S. J., et al. (2020). Nematode-Trapping Fungi Produce Diverse Metabolites during Predator–Prey Interaction. Metabolites. [Link]

  • Mondal, M. A., Akter, T., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in Agronomy. [Link]

  • Mondal, M. A., Akter, T., et al. (2021). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. National Center for Biotechnology Information. [Link]

  • Huang, D., Wang, D., et al. (2022). Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays. Brill. [Link]

  • Khan, M. R., Kim, Y. H., & Kim, S. H. (2023). Assessment of nematicidal and plant growth-promoting effects of Burkholderia sp. JB-2 in root-knot nematode-infested soil. National Center for Biotechnology Information. [Link]

  • Ahmad, S., Amin, A., et al. (2022). In-vitro bioassay of organic nematicides against Root-knot nematode, Meloidogyne incognita (Kofaid & White) Chitwood. Pure and Applied Biology (PAB). [Link]

  • Olabiyi, T. I. (2008). Evaluation of Nematicidal Action of Some Botanicals on Meloidogyne incognita In Vivo and In Vitro. Journal of Agriculture and Environment. [Link]

  • Korthals, G. W., Van-Dijk, T. A., & Van-Rijn, E. (2012). In vitro study on the nematicidal effect of different plant extracts on Pratylenchus penetrans and Meloidogyne chitwoodi. SciELO Colombia. [Link]

  • Yildiz, A. F., & Elekcioglu, I. H. (2015). Effects of some plant extracts on root-knot nematodes in vitro and in vivo conditions. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. MDPI. [Link]

  • Berner, I., & Kothe, E. (2022). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. National Center for Biotechnology Information. [Link]

  • Tzortzakakis, E. A., et al. (2021). Comparison of a Vintage and a Recently Released Nematicide for the Control of Root-Knot Nematodes and Side Effects on Two Entomopathogenic Nematodes. National Center for Biotechnology Information. [Link]

  • Wram, N. L., & Zasada, I. A. (2020). New reduced-risk agricultural nematicides - rationale and review. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of N-Desferriferrichrome: A Side-by-Side Comparison of Leading Methodologies

For researchers, scientists, and drug development professionals engaged in the study of microbial iron acquisition, drug delivery systems, or chelation therapy, the accurate quantification of siderophores like N-Desferri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of microbial iron acquisition, drug delivery systems, or chelation therapy, the accurate quantification of siderophores like N-Desferriferrichrome is paramount. N-Desferriferrichrome, a cyclic hexapeptide hydroxamate siderophore, plays a critical role in the iron uptake mechanisms of many fungi and bacteria.[1] Its precise measurement is essential for understanding microbial physiology, screening for novel antimicrobial agents, and developing siderophore-based diagnostics and therapeutics.

This comprehensive guide provides a side-by-side comparison of the predominant quantification methods for N-Desferriferrichrome. Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, offers insights gleaned from field experience, and provides the necessary data to help you select the most appropriate method for your research needs.

The Analytical Challenge: Why N-Desferriferrichrome Quantification Demands Methodological Scrutiny

N-Desferriferrichrome, like many siderophores, presents unique analytical challenges. It is a relatively complex peptide molecule (C₂₇H₄₅N₉O₁₂) with a molecular weight of 687.7 g/mol .[1] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, a property that underpins several quantification strategies. The choice of analytical method is often dictated by the required sensitivity, specificity, sample matrix complexity, and available instrumentation. This guide will explore three major categories of quantification: colorimetric assays, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: The Workhorse of Siderophore Detection - Colorimetric Assays

Colorimetric assays are often the first line of analysis for siderophore quantification due to their simplicity, low cost, and high throughput. They rely on a visually detectable color change, which can be quantified using a spectrophotometer or microplate reader.

Chrome Azurol S (CAS) Assay: The Universal Indicator

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores, irrespective of their chemical structure.[2]

Principle of Operation: The CAS assay is a competitive reaction. A blue-colored ternary complex of CAS, ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA) is prepared.[3] When a sample containing a siderophore (like N-Desferriferrichrome) is introduced, the siderophore, with its higher affinity for iron, removes the Fe³⁺ from the dye complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange/yellow.[2][4] The magnitude of this color change, measured as a decrease in absorbance at approximately 630 nm, is proportional to the amount of siderophore present.[5][6]

Experimental Workflow: Quantitative Liquid CAS Assay

cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Quantification sample_prep Prepare cell-free supernatant (centrifugation/filtration) mix Mix supernatant/standard with CAS solution in a 96-well plate sample_prep->mix cas_solution Prepare CAS assay solution (CAS, FeCl3, HDTMA, buffer) cas_solution->mix standards Prepare N-Desferriferrichrome standards standards->mix incubate Incubate at room temperature (e.g., 2 hours) mix->incubate read Measure absorbance at 630 nm (Microplate Reader) incubate->read calculate Calculate siderophore units or concentration from standard curve read->calculate

Caption: Workflow for the quantitative liquid Chrome Azurol S (CAS) assay.

Detailed Protocol: Quantitative Liquid CAS Assay [7]

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • In a third vessel, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring. Then, slowly add this mixture to the HDTMA solution with constant stirring. The final solution should be dark blue. Autoclave and store in a dark bottle.[3]

  • Sample Preparation: Grow microorganisms in an iron-limited liquid medium. Harvest the cell-free supernatant by centrifugation (e.g., 4,000 rpm for 5 min) and filtration (0.22 µm filter).[7]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the cell-free supernatant (or standard) to 100 µL of the CAS assay solution.

    • Use the iron-limited medium as a blank.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Quantification: Measure the absorbance at 630 nm. The quantity of siderophore is typically expressed in "percent siderophore units (SU)" relative to an uninoculated medium control, calculated as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.[6] For absolute quantification, a standard curve using purified N-Desferriferrichrome is required.

Csaky Assay: Specific for Hydroxamate-Type Siderophores

Since N-Desferriferrichrome is a hydroxamate-type siderophore, the Csaky assay offers a more specific colorimetric quantification method compared to the universal CAS assay.[5]

Principle of Operation: The Csaky test is based on the chemical determination of the hydroxylamine group present in hydroxamate siderophores. The assay involves the acid hydrolysis of the hydroxamate functional group to release hydroxylamine.[6] The hydroxylamine is then oxidized by iodine to form nitrous acid, which subsequently reacts with a coupling reagent (like sulfanilic acid and α-naphthylamine) to produce a colored azo dye.[5][8] The intensity of the resulting pink/red color is proportional to the concentration of the hydroxamate siderophore.

Experimental Workflow: Csaky Assay

cluster_prep Sample Preparation & Hydrolysis cluster_reaction Color Development cluster_detection Quantification sample Take 1 mL of culture filtrate hydrolysis Add 1 mL of 6 N H2SO4 Hydrolyze at 130°C for 30 min sample->hydrolysis buffer Buffer with 3 mL of 35% Sodium Acetate hydrolysis->buffer reagent1 Add 1 mL Sulfanilic Acid buffer->reagent1 reagent2 Add 0.5 mL Iodine Solution reagent1->reagent2 reagent3 Add 0.5 mL Sodium Arsenite reagent2->reagent3 reagent4 Add 1 mL Naphthylamine reagent reagent3->reagent4 incubate Incubate for 30 min reagent4->incubate read Measure absorbance at 526 nm incubate->read quantify Quantify using a hydroxylamine standard curve read->quantify

Caption: Workflow for the Csaky assay for hydroxamate siderophore quantification.

Detailed Protocol: Csaky Assay [6][8]

  • Hydrolysis: To 1 mL of the culture filtrate, add 1 mL of 6 N H₂SO₄. Heat the mixture in a boiling water bath or at 130°C for 30 minutes to hydrolyze the hydroxamate groups.

  • Buffering: Cool the solution and add 3 mL of 35% sodium acetate solution to adjust the pH.

  • Color Reaction:

    • Add 1 mL of sulfanilic acid solution (1% in 30% acetic acid).

    • Add 0.5 mL of iodine solution (1.3% in glacial acetic acid). Mix and let it stand for 5 minutes.

    • Add 0.5 mL of sodium arsenite solution (1.5%) to reduce excess iodine.

    • Add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%).

  • Quantification: Allow the color to develop for 30 minutes. Measure the absorbance at approximately 526 nm. A standard curve prepared with known concentrations of hydroxylamine or a pure hydroxamate siderophore standard (like desferrioxamine B) is used for quantification.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a significant advantage over colorimetric assays in its ability to separate N-Desferriferrichrome from other components in a complex mixture before quantification, thereby providing much higher specificity.

Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase (commonly C18 for reversed-phase chromatography).[9] Components of the mixture are separated based on their differential interactions with the stationary and mobile phases. As N-Desferriferrichrome elutes from the column, it passes through a UV detector. The molecule absorbs UV light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration. For hydroxamate siderophores, detection is often performed after chelation with Fe³⁺, as the ferrated form (ferrichrome) has a strong absorbance maximum around 420-450 nm.[6]

Experimental Workflow: HPLC-UV Quantification

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Quantification extract Extract N-Desferriferrichrome from culture medium ferrate Add excess FeCl3 to convert to Ferrichrome extract->ferrate filter Filter sample (0.22 µm) ferrate->filter inject Inject sample onto Reversed-Phase C18 column filter->inject elute Elute with a mobile phase gradient (e.g., Acetonitrile/Water with TFA) inject->elute detect Monitor absorbance at ~435 nm (UV-Vis Detector) elute->detect quantify Integrate peak area and quantify against a standard curve detect->quantify

Caption: General workflow for HPLC-UV quantification of N-Desferriferrichrome as its iron complex.

Detailed Protocol: HPLC-UV (General Method)

  • Sample Preparation:

    • The sample supernatant may require a pre-concentration or clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[10]

    • To a known volume of the sample or standard, add a solution of FeCl₃ in excess to ensure complete conversion of N-Desferriferrichrome to its iron-bound form, ferrichrome.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[11]

    • Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is typical.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of the iron complex (approx. 420-450 nm).[6]

  • Quantification: A calibration curve is generated by injecting known concentrations of a purified N-Desferriferrichrome standard (also converted to the ferrated form). The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and specificity, LC-MS/MS is the gold standard. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[12]

Principle of Operation: As with HPLC-UV, N-Desferriferrichrome is first separated from the sample matrix using LC. The eluent from the column is then introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). For quantification, a specific precursor ion (the molecular ion of N-Desferriferrichrome, [M+H]⁺ with m/z ≈ 688.3) is selected and fragmented.[1] Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, as it requires a molecule to have both the correct precursor mass and produce the correct fragment masses to be detected.[13]

Experimental Workflow: LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification extract Protein precipitation or Solid-Phase Extraction (SPE) filter Filter sample (0.22 µm) extract->filter inject Inject onto UPLC/HPLC column filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 Select Precursor Ion (e.g., m/z 688.3) ionize->ms1 fragment Collision-Induced Dissociation ms1->fragment ms2 Monitor Specific Product Ions fragment->ms2 quantify Integrate peak area and quantify using an internal standard and calibration curve ms2->quantify

Caption: Workflow for the highly sensitive and specific quantification of N-Desferriferrichrome by LC-MS/MS.

Detailed Protocol: LC-MS/MS (General Method)

  • Sample Preparation:

    • Sample clean-up is critical to prevent ion suppression in the mass spectrometer. Protein precipitation or solid-phase extraction (SPE) are common techniques.[10][14]

    • An internal standard (ideally a stable isotope-labeled version of N-Desferriferrichrome) should be added to the sample prior to extraction to account for matrix effects and variations in extraction recovery and instrument response.[13]

  • LC-MS/MS Conditions:

    • LC System: UPLC (Ultra-Performance Liquid Chromatography) is often preferred for better resolution and faster run times.[15]

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common for positive ion mode ESI.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative MRM analysis.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The specific precursor ion (m/z 688.3 for [M+H]⁺) and its characteristic product ions need to be determined by infusing a pure standard.

  • Quantification: A calibration curve is prepared using known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration to generate the calibration curve.

Side-by-Side Comparison of Quantification Methods

FeatureColorimetric Assays (CAS & Csaky)HPLC-UVLC-MS/MS
Principle Competitive binding (CAS) or chemical derivatization of hydroxamate group (Csaky) leading to a color change.Chromatographic separation followed by UV absorbance detection of the Fe³⁺-siderophore complex.Chromatographic separation followed by mass-based detection of precursor and product ions.
Specificity Low (CAS) to Moderate (Csaky). CAS assay is prone to interference from other metal chelators.[5][16]High. Separates analyte from matrix components.Very High. Based on specific mass-to-charge ratios and fragmentation patterns.[12]
Sensitivity Moderate (µM range).Moderate to High (low µM to nM range).Very High (nM to pM range).[12]
Throughput High. Well-suited for 96-well plate format.[7]Moderate. Depends on chromatographic run time.Moderate. Similar to HPLC-UV, but may require more extensive sample prep.
Cost Low. Requires only a spectrophotometer or plate reader.Moderate. Requires an HPLC system with a UV detector.High. Requires a sophisticated and expensive LC-MS/MS system.
Quantitative Accuracy Semi-quantitative to quantitative. Highly dependent on the standard used and matrix effects.Quantitative. Good accuracy and precision.Highly quantitative. Use of an internal standard corrects for matrix effects.[13]
Ease of Use Simple and straightforward.Requires expertise in chromatography method development.Requires significant expertise in both chromatography and mass spectrometry.
Best For High-throughput screening, initial detection, and estimation of total siderophore production.[4][17]Routine quantification in moderately complex samples where high sensitivity is not required.Trace-level quantification in complex biological matrices (e.g., plasma, tissue), pharmacokinetic studies, and when absolute specificity is required.[15]

Conclusion: Selecting the Right Tool for the Job

The choice of a quantification method for N-Desferriferrichrome is a critical decision that should be guided by the specific goals of the research.

  • For high-throughput screening of microbial cultures for siderophore production, the Chrome Azurol S (CAS) assay remains an invaluable, cost-effective tool.

  • When specificity for hydroxamates is desired in a colorimetric format, the Csaky assay is the preferred method.

  • For reliable and specific quantification in research and quality control settings with less complex matrices, HPLC-UV provides a robust and cost-effective solution.

  • For demanding applications requiring the utmost sensitivity and specificity, such as in clinical research or pharmacokinetic studies, LC-MS/MS is the undisputed method of choice, providing unparalleled accuracy and precision.

By understanding the principles, advantages, and limitations of each of these methods, researchers can confidently select the most appropriate technique to generate high-quality, reliable data in their study of N-Desferriferrichrome.

References

  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.
  • BenchChem. (n.d.). Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection.
  • Himpsl, S. D., & Mobley, H. L. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. In Proteus mirabilis (pp. 97-108). Humana, New York, NY.
  • Carson, S. D., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega.
  • protocols.io. (2025). Siderophore Detection assay.
  • Li, Y., et al. (2021). High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria. Bio-protocol, 11(16), e4131.
  • Manwar, A. V., et al. (2020). Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium. Molecules, 25(19), 4548.
  • Wilhelm, S. (2017).
  • Santos, A. L., et al. (2019). Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions. AMB Express, 9(1), 77.
  • Carson, S. D., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega.
  • ResearchGate. (n.d.).
  • Patel, P., & Desai, C. (2024). Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa. Journal of Visualized Experiments, (205), e66589.
  • ResearchGate. (n.d.).
  • Musso, M., et al. (2012). A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169636, N-Desferriferrichrome.
  • LGC Group. (n.d.).
  • Royal Society of Chemistry. (2022).
  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
  • Archipel, UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • ResearchGate. (n.d.). Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS.
  • De Baere, S., et al. (2019). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites, 9(11), 259.
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  • Amod, M., et al. (2015). Development and validation of a LC-MS/MS method for the quantitation of lumefantrine in mouse whole blood and plasma.
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Safety & Regulatory Compliance

Handling

Operational Guide to Personal Protective Equipment for Handling N--Desferriferrichrome

This lack of comprehensive toxicological data necessitates a cautious approach. Therefore, this guide is grounded in the principle of minimizing all potential routes of exposure—dermal, ocular, and inhalation—by adhering...

Author: BenchChem Technical Support Team. Date: January 2026

This lack of comprehensive toxicological data necessitates a cautious approach. Therefore, this guide is grounded in the principle of minimizing all potential routes of exposure—dermal, ocular, and inhalation—by adhering to best practices for handling compounds with unknown hazard profiles. The following protocols are designed to create a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why"

N-Desferriferrichrome is a high-affinity iron-chelating compound.[2] While its primary function is to sequester iron, the full biological effects of unintended human exposure are not well-documented.[4] The primary risks associated with handling the powdered form of this compound are:

  • Inhalation: Accidental inhalation of the fine powder could lead to respiratory irritation or unknown systemic effects.[4]

  • Dermal Contact: Absorption through the skin may occur, especially with prolonged contact.[5] The consequences of such exposure are not characterized.

  • Ocular Contact: The powder can cause mechanical irritation to the eyes.[6]

  • Ingestion: Accidental ingestion could lead to gastrointestinal disturbances or other unknown medical issues.[4][6]

Given these potential, yet unquantified, risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.[7][8]

Core PPE Requirements: A Multi-layered Defense

The following table summarizes the essential PPE for handling N-Desferriferrichrome. The subsequent sections will detail the rationale and proper procedures.

Protection Type Required PPE Standard Rationale
Eye and Face Safety Glasses with Side Shields or Safety GogglesANSI Z87.1Prevents eye contact from accidental splashes or airborne particles.
Skin and Body Nitrile GlovesASTM D6319Provides a barrier against dermal absorption. Changed frequently.
Laboratory CoatN/AProtects skin and personal clothing from contamination.[9]
Respiratory N95 Respirator or equivalent (if handling powder outside of a ventilated enclosure)NIOSH-approvedMinimizes inhalation of fine particulates when engineering controls are absent.[4]

Procedural Guide: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety.

Preparation and PPE Donning
  • Work Area Preparation: Designate a specific area for handling N-Desferriferrichrome. Ensure the workspace is clean and uncluttered.[7] If possible, perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.

  • Hand Hygiene: Wash hands thoroughly with soap and water before beginning any work.[5]

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • If required, put on the N95 respirator, ensuring a proper seal check is performed.

    • Put on safety glasses or goggles.

    • Finally, don nitrile gloves, pulling the cuffs over the sleeves of the lab coat to ensure complete coverage.[10] Inspect gloves for any visible defects before use.[10]

Handling N-Desferriferrichrome
  • Weighing: When weighing the solid, use a chemical fume hood or a balance with a draft shield to contain any airborne powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers covered when not in immediate use.

  • Cross-Contamination Prevention: Use dedicated, clearly labeled equipment for handling N-Desferriferrichrome.[9] Never take more of the chemical than is needed for your work.[7]

  • Hand Awareness: Be mindful to keep gloved hands away from your face, eyes, and personal items like phones or pens.[7]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Isolate the Area: Alert others in the vicinity and restrict access to the spill area.[11]

  • Assess the Spill: For a small powder spill, gently cover it with damp paper towels to prevent the powder from becoming airborne.

  • Cleaning: Wearing your full PPE, carefully wipe the area from the outside in. Place all contaminated materials into a sealed, labeled waste bag.

  • Decontaminate: Clean the spill area with an appropriate disinfectant or detergent solution, followed by water.[11]

  • Waste Disposal: Dispose of the sealed waste bag according to your institution's hazardous waste guidelines.

Doffing PPE and Final Steps

The removal of PPE is a critical step to prevent self-contamination.

  • Glove Removal: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands (e.g., peeling one glove off with the other, then sliding a bare finger under the cuff of the remaining glove to remove it).

  • Remove Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.

  • Remove Eye/Face Protection.

  • Remove Respirator (if used).

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[11]

Workflow Visualization

The following diagram outlines the complete, safe workflow for handling N-Desferriferrichrome.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare & Clean Work Area wash_hands1 2. Hand Hygiene prep_area->wash_hands1 don_ppe 3. Don PPE (Coat, Goggles, Gloves) wash_hands1->don_ppe handle_chem 4. Weigh/Handle Compound in Ventilated Enclosure don_ppe->handle_chem spill Spill Occurs? handle_chem->spill decon_area 5. Decontaminate Work Area & Equipment dispose_waste 6. Dispose of Waste (Chemical & PPE) decon_area->dispose_waste doff_ppe 7. Doff PPE (Gloves First) dispose_waste->doff_ppe wash_hands2 8. Final Hand Hygiene doff_ppe->wash_hands2 spill->decon_area No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->decon_area

Caption: Workflow for Safe Handling of N-Desferriferrichrome.

Disposal Plan

Proper disposal is essential to protect personnel and the environment.

  • Chemical Waste: All unused N-Desferriferrichrome and solutions containing it must be disposed of as chemical waste. Do not pour it down the drain.[7] Collect it in a clearly labeled, sealed container compatible with the material.

  • Contaminated PPE: Used gloves, disposable lab coats, and any materials used for cleaning spills should be placed in a sealed bag and disposed of according to your institution's hazardous waste procedures.

By integrating these PPE requirements and procedural steps into your daily laboratory operations, you establish a robust safety system that protects you and your colleagues while handling compounds with incompletely characterized properties like N-Desferriferrichrome.

References

  • N-Desferriferrichrome | C27H45N9O12 | CID 169636. PubChem, National Institutes of Health. [Link]

  • Lab Safety Rules and Guidelines. (2024). BenchSci. [Link]

  • Safe Work Procedure Microbiology Lab Safety. (2024). Thompson Rivers University. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2023). Quimivita. [Link]

  • Chapter 12: Standard Safety Practices in the Microbiology Laboratory. Centers for Disease Control and Prevention (CDC). [Link]

  • Siderophore. Wikipedia. [Link]

  • Material Safety Data Sheet - General. J. R. Simplot Company. [Link]

  • Siderophores as tools and treatments. (2024). National Institutes of Health (PMC). [Link]

  • Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. (2024). National Institutes of Health (PMC). [Link]

  • Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores. (2021). National Institutes of Health (PMC). [Link]

  • Siderophores and Their Applications in Heavy Metal Detoxification. (2023). ResearchGate. [Link]

  • Emerging risks in pharmaceuticals: The role of PPE. (2023). Cleanroom Technology. [Link]

  • OSHA Chemical Hazards And Communication. (2022). National Institutes of Health (PMC). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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